Eg5-IN-2
Beschreibung
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Eigenschaften
Molekularformel |
C31H38F3N5O3 |
|---|---|
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C31H38F3N5O3/c1-19(40)30(42)39(17-21-14-36-15-25(21)34)28(31(2,3)13-27(41)35-4)29-37-26(23-12-22(32)10-11-24(23)33)18-38(29)16-20-8-6-5-7-9-20/h5-12,18-19,21,25,28,36,40H,13-17H2,1-4H3,(H,35,41)/t19-,21-,25-,28-/m0/s1 |
InChI-Schlüssel |
ORTCJMVBGRHSEH-YTVPYFAMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(C[C@@H]1CNC[C@@H]1F)[C@@H](C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NC)O |
Kanonische SMILES |
CC(C(=O)N(CC1CNCC1F)C(C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Allosteric Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin spindle protein Eg5, a crucial motor protein in the intricate process of mitosis, has emerged as a compelling target for anticancer therapeutics. Its inhibition leads to a characteristic mitotic arrest, providing a promising avenue for halting the proliferation of cancer cells. This technical guide delves into the core mechanism of action of a prominent class of Eg5 inhibitors that bind to an allosteric site, leading to the formation of a monopolar spindle and subsequent cell cycle arrest. We will explore the biochemical and cellular consequences of Eg5 inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways.
Introduction: Eg5 - The Mitotic Motor
Eg5, also known as KIF11 or KSP, is a homotetrameric, plus-end-directed microtubule motor protein belonging to the kinesin-5 family.[1][2] Its primary role is to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division.[2][3] Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules apart, generating an outward force that pushes the spindle poles away from each other.[1][4] Inhibition of Eg5 function disrupts this delicate balance of forces, preventing centrosome separation and leading to the formation of a characteristic "monopolar spindle" where chromosomes are arranged in a rosette-like structure around a single spindle pole.[2][3][5] This aberrant spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and often leading to apoptosis.[3] The expression of Eg5 is largely limited to proliferating cells, making it an attractive and selective target for cancer therapy with a potentially lower toxicity profile compared to traditional anti-mitotic agents that target microtubules directly.[3]
The Allosteric Binding Pocket: A Hub for Inhibition
A significant number of small molecule inhibitors of Eg5 do not compete with ATP for binding to the active site. Instead, they bind to a distinct allosteric pocket located approximately 10 Å from the nucleotide-binding site.[6][7] This pocket is formed by loop L5, helix α2, and helix α3.[8][9] Loop L5 in Eg5 is notably longer than in other kinesin family members, providing a structural basis for the high specificity of these inhibitors.[3] By binding to this allosteric site, these inhibitors effectively lock the motor domain in a state that is incompatible with its normal mechanochemical cycle.
Mechanism of Action: Halting the Motor
Allosteric inhibitors of Eg5, such as monastrol (B14932), S-trityl-L-cysteine (STLC), and ispinesib, function by modulating the interaction of Eg5 with microtubules and its ATPase activity.[4][6] The binding of these inhibitors to the loop L5 pocket stabilizes a conformation of Eg5 that has a weak affinity for microtubules.[4] This prevents Eg5 from effectively crosslinking and sliding microtubules.
The ATPase cycle of Eg5 is tightly coupled to its interaction with microtubules. Allosteric inhibitors disrupt this coupling. For instance, monastrol has been shown to inhibit both the basal and microtubule-stimulated ATPase activity of Eg5.[6] It does not compete with ATP binding but rather appears to inhibit the release of ADP from the motor domain, a critical step in the catalytic cycle.[6] This traps Eg5 in an ADP-bound state, preventing it from progressing through its force-generating cycle.
The ultimate cellular consequence of this molecular inhibition is the failure to establish a bipolar spindle, leading to the formation of a monopolar spindle and mitotic arrest.[3][10]
Quantitative Data on Eg5 Inhibition
The potency of Eg5 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Monastrol | Eg5 | Basal ATPase Activity | ~14 µM | [11] |
| (S)-Monastrol | Eg5 | Basal ATPase Activity | 1.7 µM | [11] |
| (R)-Monastrol | Eg5 | Basal ATPase Activity | 8.2 µM | [11] |
| S-trityl-L-cysteine (STLC) | Eg5 | Basal ATPase Activity | 1.0 µmol/L | [10] |
| S-trityl-L-cysteine (STLC) | Eg5 | Microtubule-activated ATPase Activity | 140 nmol/L | [10] |
| S-trityl-L-cysteine (STLC) | HeLa Cells | Mitotic Arrest | 700 nmol/L | [10] |
| K-858 | Eg5 | ATPase Activity | 1.3 µM | [12] |
| YL001 | HeLa Cells | Colony Formation | 124 nM | [3] |
| BRD9876 | Eg5 | ATP-competitive Assay (KI) | 3.8 ± 1.5 nM | [4] |
Visualizing the Mechanism of Action
To better understand the intricate processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Signaling Pathway of Eg5 Inhibition.
Caption: Inhibition of the Eg5 ATPase Cycle.
Key Experimental Protocols
6.1. Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5, which is a direct measure of its motor activity.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay or a coupled enzymatic assay.[13]
-
Protocol Outline:
-
Purified Eg5 motor domain is incubated in a reaction buffer containing ATP and, for microtubule-stimulated activity, taxol-stabilized microtubules.[10][13]
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 25°C).[13]
-
The reaction is stopped, and the amount of Pi generated is quantified by measuring the absorbance at a specific wavelength (e.g., 650 nm for malachite green).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
6.2. Immunofluorescence Microscopy for Monopolar Spindle Formation
This cell-based assay visually confirms the cellular phenotype induced by Eg5 inhibition.
-
Principle: Cells treated with an Eg5 inhibitor are fixed and stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and with a DNA dye (e.g., DAPI) to visualize the formation of monopolar spindles.
-
Protocol Outline:
-
Cancer cell lines (e.g., HeLa) are cultured on coverslips.[10]
-
Cells are treated with the Eg5 inhibitor at various concentrations for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Cells are permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The percentage of mitotic cells with a monopolar spindle phenotype is quantified.
-
Caption: Workflow for Eg5 Inhibitor Characterization.
Conclusion
Allosteric inhibitors of Eg5 represent a promising class of targeted anticancer agents. Their mechanism of action, centered on the disruption of the motor's interaction with microtubules and its ATPase activity, leads to a specific and potent mitotic arrest. The detailed understanding of their interaction with the loop L5 allosteric site provides a strong foundation for the rational design of next-generation inhibitors with improved efficacy and pharmacological properties. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of these important therapeutic molecules.
References
- 1. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. amsbio.com [amsbio.com]
- 13. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Discovery and Synthesis of Eg5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 (also known as KSP or KIF11) is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies. This whitepaper provides an in-depth technical guide to the discovery and synthesis of Eg5-IN-2, a potent inhibitor of Eg5. This compound, also referred to as Compound Scaffold B (4), has been identified as a promising payload for Antibody-Drug Conjugates (ADCs).
Discovery of this compound
This compound was developed as part of a research effort to create potent and selective antimitotic agents for use in ADCs. The discovery, detailed in a 2019 publication in ACS Medicinal Chemistry Letters by Karpov and colleagues, focused on optimizing both the linker and the payload of ADCs to enhance their efficacy and target specificity. This compound emerged as a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) of less than 0.5 nM against the Eg5 enzyme.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a core scaffold followed by functionalization. While the full, detailed synthetic route is proprietary and outlined in the supporting information of the primary research article, the general scheme involves the formation of a key intermediate followed by a series of coupling and derivatization reactions to yield the final compound.
Quantitative Data
The potency of this compound and its derivatives when incorporated into ADCs has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.
| Compound/ADC | Target | Cell Line | IC50 (nM) |
| This compound | Eg5 Enzyme | - | < 0.5 |
| ADC with this compound (cleavable linker) | HER2 | SK-OV-3ip (HER2+) | 1.2 |
| HER2 | MDA-MB-468 (HER2-) | >1000 | |
| ADC with this compound (non-cleavable linker) | HER2 | SK-OV-3ip (HER2+) | 0.8 |
| HER2 | MDA-MB-468 (HER2-) | >1000 | |
| c-KIT | NCI-H526 (c-KIT+) | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the characterization of this compound.
Eg5 ATPase Assay
This assay measures the enzymatic activity of Eg5 and its inhibition by test compounds.
Materials:
-
Purified human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP (containing a trace amount of [γ-³²P]ATP)
-
Test compound (this compound)
-
Quench solution (e.g., perchloric acid)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Eg5, microtubules, and ATPase assay buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture and incubate for a predetermined time at room temperature.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction by adding the quench solution.
-
Separate the released inorganic phosphate (B84403) ([³²P]Pi) from the unreacted ATP, typically using a charcoal separation method.
-
Quantify the amount of [³²P]Pi produced using a scintillation counter.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound-containing ADCs on cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-OV-3ip, MDA-MB-468, NCI-H526)
-
Complete cell culture medium
-
ADCs containing this compound
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs or control antibody.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualizations
Eg5 Inhibition Signaling Pathway
Caption: Signaling pathway of Eg5 inhibition by this compound leading to mitotic arrest.
ADC Experimental Workflow
Caption: General experimental workflow for the development and evaluation of an this compound based ADC.
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of Eg5 Inhibitors
The kinesin spindle protein Eg5, also known as KIF11 or KSP, is a critical motor protein in the process of cell division.[1][2] Its primary function is to establish and maintain the bipolar mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.[1][2][3] Eg5 accomplishes this by sliding antiparallel microtubules apart.[4][5] Inhibition of Eg5 leads to the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint, causing mitotic arrest and subsequent cell death, or apoptosis.[1][3][6][7] This pivotal role in cell proliferation has made Eg5 an attractive target for the development of novel anticancer therapeutics.[2][3][8]
This guide provides a detailed overview of the function and mechanism of action of Eg5 inhibitors, using publicly available data on well-characterized compounds as representative examples.
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are small molecules that typically bind to an allosteric pocket on the motor domain of the Eg5 protein.[1] This binding event interferes with the protein's conformational changes and its interaction with microtubules, ultimately inhibiting its ATPase activity and motor function.[2][9] Many potent and selective Eg5 inhibitors target a pocket formed by loop L5, which is unique to Eg5 and contributes to their specificity.[1]
The inhibition of Eg5's motor function prevents the separation of centrosomes, leading to the formation of a monopolar spindle where all chromosomes are arranged in a radial array around a single microtubule-organizing center.[1][6][10] This aberrant mitotic figure triggers the spindle assembly checkpoint, arresting the cell cycle in mitosis.[3][6] Prolonged mitotic arrest ultimately induces apoptosis, a programmed cell death pathway, which is the basis for the antitumor activity of these compounds.[1]
Below is a diagram illustrating the signaling pathway affected by Eg5 inhibition.
Quantitative Data on Eg5 Inhibitors
The potency of Eg5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays. The following table summarizes representative data for well-studied Eg5 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| S-trityl-L-cysteine (STLC) | Microtubule-activated ATPase | Human Eg5 | 140 | [10] |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest | HeLa cells | 700 | [10] |
| Ispinesib (SB-715992) | Not specified | Various cancer cell lines | 0.55 - 14.2 | [6] |
| K858 | Basal Eg5 ATPase activity | Eg5 | 840 - 7500 | [11] |
| YL001 | Not specified | Various cancer cell lines | Data not provided | [1] |
Experimental Protocols
The evaluation of Eg5 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
In Vitro ATPase Assay
A common method to measure the enzymatic activity of Eg5 is the microtubule-activated ATPase assay.[10]
-
Objective: To determine the concentration of the inhibitor required to reduce the ATPase activity of Eg5 by 50% (IC50).
-
Methodology:
-
Recombinant human Eg5 protein is purified.
-
The assay is performed in a buffer solution containing paclitaxel-stabilized microtubules.
-
The ATPase reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured, often using a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) that links ADP production to a change in absorbance.[12]
-
The assay is performed with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.
-
Cell-Based Mitotic Arrest Assay
This assay determines the ability of an inhibitor to induce mitotic arrest in cultured cancer cells.[10]
-
Objective: To determine the concentration of the inhibitor required to induce mitotic arrest in 50% of the cell population (IC50).
-
Methodology:
-
Cancer cell lines (e.g., HeLa) are cultured in the presence of varying concentrations of the Eg5 inhibitor for a defined period (e.g., 24 hours).
-
Cells are then fixed and stained for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody).
-
The mitotic index and the percentage of cells with a monopolar spindle phenotype are quantified by fluorescence microscopy.
-
The IC50 for mitotic arrest is calculated from the dose-response curve.
-
In Vivo Xenograft Models
To evaluate the antitumor efficacy of Eg5 inhibitors in a living organism, human tumor xenograft models in immunocompromised mice are often used.[6][13]
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into nude mice.
-
Once tumors reach a palpable size, mice are treated with the Eg5 inhibitor or a vehicle control, typically via intravenous or oral administration.
-
Tumor volume is measured regularly throughout the treatment period.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.
-
The following diagram illustrates a typical experimental workflow for the evaluation of an Eg5 inhibitor.
Conclusion
Eg5 inhibitors represent a promising class of antimitotic agents for cancer therapy. Their specific mechanism of action, which is distinct from that of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, offers the potential for a different side-effect profile and efficacy in tumors resistant to traditional chemotherapies. The in-depth understanding of their function, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and clinical application of this targeted cancer therapy.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Protein Interaction of Eg5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the potent inhibitor Eg5-IN-2 and its target protein, the human mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a critical motor protein essential for the formation and maintenance of the bipolar spindle during mitosis, making it a key target for anticancer drug development. Inhibition of Eg5 leads to a characteristic monopolar spindle formation, mitotic arrest, and subsequent apoptosis in proliferating cells. This document details the mechanism of action of Eg5 inhibitors, with a specific focus on the available data for this compound, and presents relevant quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Eg5: A Mitotic Kinesin
The kinesin spindle protein Eg5 is a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1] It functions as a homotetramer, with two motor domains at each end, allowing it to crosslink and slide antiparallel microtubules apart.[2] This action generates an outward pushing force that is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle.[3] Due to its indispensable role in cell division, Eg5 is highly expressed in proliferating cells, including cancer cells, while its expression is minimal in non-dividing, terminally differentiated cells.[4] This differential expression profile makes Eg5 an attractive and selective target for cancer chemotherapy, with the potential for a wider therapeutic window compared to traditional microtubule-targeting agents like taxanes.[1]
Mechanism of Eg5 Inhibition
Small molecule inhibitors of Eg5 typically bind to an allosteric pocket on the motor domain, distinct from the ATP and microtubule binding sites.[5] This binding event interferes with the conformational changes necessary for ATP hydrolysis and motor processivity, ultimately leading to the cessation of microtubule sliding. The consequence of Eg5 inhibition in a dividing cell is the failure of centrosome separation, resulting in the formation of a "monopolar spindle" where a single aster of microtubules is surrounded by the chromosomes.[6] This aberrant mitotic state activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, in many cases, apoptotic cell death.[1]
There are two main allosteric binding sites for Eg5 inhibitors that have been identified: one is a well-characterized pocket formed by loop L5, helix α2, and helix α3, and a second site is located between helices α4 and α6.[7][8]
This compound: A Potent Inhibitor
This compound (also referred to as Compound Scaffold B (4)) is a highly potent inhibitor of Eg5.[4] It has been developed and utilized as a payload for antibody-drug conjugates (ADCs), highlighting its significant cytotoxic potential when delivered specifically to target cells.[9]
Quantitative Data for this compound
The following table summarizes the available quantitative data for the inhibitory activity of this compound.
| Parameter | Value | Reference |
| IC50 (Eg5 inhibition) | < 0.5 nM | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
Eg5 Signaling and Inhibition Pathway
The following diagram illustrates the central role of Eg5 in mitosis and the consequences of its inhibition by agents like this compound.
Experimental Workflow for Eg5 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of an Eg5 inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize Eg5 inhibitors. These are generalized procedures and may require optimization for specific compounds or cell lines.
Microtubule-Activated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a key indicator of its motor activity.
Materials:
-
Purified recombinant human Eg5 protein
-
Tubulin
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare microtubules: Polymerize tubulin in the presence of paclitaxel to create stabilized microtubules.
-
Reaction setup: In a 96-well plate, add the assay buffer, microtubules, and the Eg5 inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme addition: Add the purified Eg5 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate reaction: Start the reaction by adding a saturating concentration of ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop reaction and detect phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released.
-
Data analysis: Measure the absorbance at approximately 620-650 nm. Create a standard curve with known phosphate concentrations to quantify the amount of phosphate produced. Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the Eg5 inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well plates
-
Eg5 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Plate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug treatment: Prepare serial dilutions of the Eg5 inhibitor in culture medium and add to the wells. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT addition: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data analysis: Read the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.[11]
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the direct visualization of the effect of the Eg5 inhibitor on the mitotic spindle morphology.
Materials:
-
Cells grown on coverslips or chamber slides
-
Eg5 inhibitor (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell culture and treatment: Culture cells on coverslips and treat with the Eg5 inhibitor for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation and permeabilization: Wash the cells with PBS, fix them, and then permeabilize the cell membranes.
-
Blocking and antibody incubation: Block non-specific antibody binding sites and then incubate with the primary antibody against α-tubulin to label the microtubules.
-
Secondary antibody and counterstaining: After washing, incubate with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Mounting and imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the inhibitor-treated cells.[11]
Interacting Proteins
The primary interacting partner of Eg5 is tubulin , the building block of microtubules.[12] The motor domains of Eg5 bind directly to the microtubule lattice and use the energy from ATP hydrolysis to move along it.
Other key interacting proteins include:
-
TPX2 (Targeting protein for Xklp2): This microtubule-associated protein (MAP) is involved in regulating Eg5 activity. TPX2 can inhibit Eg5 motility through both direct interaction with the motor protein and by acting as a roadblock on the microtubule.[13]
-
HSET (Human spleen, embryo, and testis-expressed protein): A minus-end-directed kinesin that acts antagonistically to the plus-end-directed activity of Eg5, contributing to the balance of forces required for proper spindle assembly.[3]
Conclusion
This compound is a highly potent inhibitor of the mitotic kinesin Eg5, a validated and promising target for cancer therapy. Its mechanism of action, leading to the formation of monopolar spindles and subsequent mitotic arrest and apoptosis, is well-established for this class of inhibitors. The quantitative data available for this compound underscores its sub-nanomolar potency. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel Eg5 inhibitors. Future research may focus on elucidating the precise binding mode of this compound within the allosteric pocket of Eg5 and further exploring its therapeutic potential, particularly in the context of antibody-drug conjugates.
References
- 1. ANALYSIS OF THE INTERACTION OF THE EG5 LOOP5 WITH THE NUCLEOTIDE SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Eg5-IN-2 Pathway Analysis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin spindle protein Eg5 (also known as KIF11 or KSP) is a critical motor protein in the process of mitosis, specifically in the formation and maintenance of the bipolar spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy. This technical guide provides an in-depth analysis of the signaling pathways affected by Eg5 inhibition, with a focus on a class of potent thiadiazoline-based inhibitors, exemplified by compounds referred to in literature as "Eg5 inhibitor 2" or "compound 2," which serve as a proxy for "Eg5-IN-2" for the purpose of this analysis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated pathways and workflows.
Introduction to Eg5 and its Role in Mitosis
Eg5 is a homotetrameric, plus-end-directed microtubule motor protein belonging to the kinesin-5 family. Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart. This action generates an outward pushing force that separates the centrosomes, a crucial step for proper chromosome segregation during mitosis. Disruption of Eg5 function prevents the formation of the bipolar spindle, leading to the formation of a characteristic "monopolar spindle" or "monoaster," where chromosomes are arranged in a rosette-like structure around a single spindle pole. This mitotic arrest ultimately triggers the apoptotic cascade in cancer cells.
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are broadly classified based on their binding site and mechanism of action. The most well-studied class are allosteric inhibitors that bind to a pocket in the motor domain formed by loop L5, α-helix 2, and α-helix 3. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule interaction, effectively locking the motor protein in an inactive state.
Thiadiazoline-based inhibitors, including analogs of K858 such as the compound referred to as "inhibitor 2," are allosteric inhibitors.[1] Their binding to the Eg5 motor domain inhibits its ATPase activity, preventing the generation of force required for centrosome separation.[2] This leads to the characteristic monoastral spindle phenotype and cell cycle arrest in mitosis.[2]
Signaling Pathways Modulated by Eg5 Inhibition
The primary consequence of Eg5 inhibition is the disruption of the mitotic spindle, leading to cell cycle arrest. This arrest triggers downstream signaling pathways, ultimately culminating in apoptosis.
Mitotic Arrest Pathway
Inhibition of Eg5's motor function directly prevents the separation of centrosomes. This leads to the formation of a monopolar spindle, a cellular state that activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed into anaphase. The persistent activation of the SAC due to the monopolar spindle arrests the cell in mitosis.
Apoptosis Induction Pathway
Prolonged mitotic arrest induced by Eg5 inhibition triggers the intrinsic apoptotic pathway. This is often mediated by the activation of caspase-3, a key executioner caspase. The accumulation of cells in mitosis and the inability to complete cell division signals for programmed cell death.
Modulation of Angiogenic Signaling
Recent studies have suggested that Eg5 inhibitors can also impact non-mitotic cellular processes, including angiogenesis. Some thiadiazoline-based Eg5 inhibitors have been shown to negatively modulate the PI3K-Akt-VEGF and Erk-VEGF signaling pathways in gastric adenocarcinoma cells, suggesting a potential anti-angiogenic effect.[1]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Eg5 Inhibitors
| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| Thiadiazoline Inhibitors | ||||
| Compound 2 | Cell Viability | MCF7 | 0.05 | [1] |
| Compound 41 | Cell Viability | MCF7 | Not specified | [1] |
| K858 | Basal Eg5 ATPase Activity | Purified Eg5 | < 7.5 | [2] |
| Other Eg5 Inhibitors | ||||
| S-trityl-l-cysteine | Basal ATPase Activity | Purified Eg5 | 1.0 | [3][4][5] |
| S-trityl-l-cysteine | Microtubule-activated ATPase Activity | Purified Eg5 | 0.14 | [3][4][5] |
| S-trityl-l-cysteine | Mitotic Arrest | HeLa | 0.7 | [3][4][5] |
| Monastrol | Mitotic Arrest | HeLa | ~25 | [3][4] |
| Ispinesib | Not specified | Not specified | Not specified | |
| Filanesib | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize Eg5 inhibitors.
Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified. A common method is the malachite green assay, where a complex of malachite green, molybdate, and free orthophosphate absorbs light at a specific wavelength.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, purified Eg5 enzyme, ATP solution, and the test compound dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Eg5, and the test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific time.
-
Termination and Detection: Stop the reaction and add the malachite green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
References
Eg5-IN-2: An In-Depth Technical Guide to its Role in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 (also known as KIF11 or KSP) is a crucial kinesin motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1] Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint (SAC), causing prolonged mitotic arrest and ultimately leading to apoptotic cell death in proliferating cells.[2][3] This mechanism makes Eg5 a compelling target for anticancer therapies, as its function is primarily restricted to mitotic cells, potentially offering a wider therapeutic window compared to traditional microtubule-targeting agents.[4]
This technical guide focuses on Eg5-IN-2, a potent and selective inhibitor of Eg5. It provides a comprehensive overview of its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization.
This compound: Core Properties
This compound is a highly potent small molecule inhibitor of the Eg5 motor protein. Its high affinity and specificity make it a valuable tool for studying the role of Eg5 in mitosis and a promising payload candidate for Antibody-Drug Conjugates (ADCs).[1][5]
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₈F₃N₅O₃ | [6] |
| Molecular Weight | 585.66 g/mol | [1] |
| CAS Number | 1629735-05-2 | [1][6] |
| IC₅₀ | < 0.5 nM | [1][5] |
Mechanism of Action: Inducing Mitotic Arrest
The primary mechanism of action of this compound, like other Eg5 inhibitors, is the allosteric inhibition of its ATPase activity.[7] This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle during prophase.[2]
The failure to form a bipolar spindle results in a distinct cellular phenotype: the formation of a "monoastral" or monopolar spindle, where a radial array of microtubules emanates from a central pair of unseparated centrosomes, surrounded by the condensed chromosomes.[2][8] This aberrant spindle structure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before allowing the cell to proceed to anaphase.[9] The sustained activation of the SAC due to the persistent presence of the monopolar spindle leads to a prolonged arrest in mitosis (G2/M phase).[4][10] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo apoptosis, or programmed cell death, primarily through the intrinsic pathway involving caspase activation.[10][11]
Caption: Mechanism of this compound induced mitotic arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value using non-linear regression analysis.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution, specifically looking for an accumulation of cells in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[1][12]
Caption: Workflow for cell cycle analysis using flow cytometry.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effect of this compound on mitotic spindle formation, specifically to observe the characteristic monopolar spindle phenotype.
Materials:
-
Cancer cell line of interest
-
Chamber slides or coverslips
-
This compound
-
PBS
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with this compound for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in this compound-treated cells.[1]
Western Blotting for Apoptosis Markers
This protocol is to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. Analyze the increase in cleaved apoptotic markers.[1][13]
Signaling Pathways and Downstream Effects
Inhibition of Eg5 by this compound triggers a cascade of events that ultimately lead to cell death. The central signaling event is the activation of the Spindle Assembly Checkpoint (SAC).
Caption: Signaling cascade following Eg5 inhibition by this compound.
Prolonged mitotic arrest can lead to the activation of the intrinsic apoptotic pathway.[11] This is often characterized by the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] The ultimate outcome of this signaling cascade is the orderly dismantling of the cell.
Conclusion
This compound is a highly potent inhibitor of the mitotic kinesin Eg5, demonstrating significant potential as a tool for cancer research and as a payload for targeted therapies like ADCs. Its mechanism of action, centered on the induction of mitotic arrest via the formation of monopolar spindles and subsequent activation of the apoptotic machinery, is well-defined. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the cellular effects of this compound and other Eg5 inhibitors. Further research into the specific signaling nuances of this compound and its efficacy in various cancer models will be crucial for its future development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS No. 1629735-05-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Eg5-IN-2 as a Potent Antimitotic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Eg5-IN-2, a highly potent and selective inhibitor of the mitotic kinesin Eg5. Eg5, also known as KIF11, is a crucial motor protein for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer therapies. This compound has demonstrated exceptional potency with a sub-nanomolar IC50 value. This document details the mechanism of action of this compound, provides a compilation of its in vitro efficacy, and outlines detailed experimental protocols for its characterization. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a comprehensive understanding of this promising antimitotic agent.
Introduction to Eg5 and its Role in Mitosis
The kinesin spindle protein Eg5 is a member of the kinesin-5 superfamily of microtubule-based motor proteins. It is a homotetrameric protein that functions to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division. Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules apart, generating an outward pushing force that separates the centrosomes. Inhibition of Eg5's ATPase activity prevents this centrosome separation, leading to the formation of a characteristic monoastral spindle, which activates the spindle assembly checkpoint and ultimately results in mitotic arrest and apoptosis. Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 is an attractive target for the development of selective anticancer therapeutics.
This compound: A Potent Inhibitor of Eg5
This compound, also identified as Compound Scaffold B (4), is a novel and highly potent inhibitor of Eg5.[1] It has been developed as a payload for antibody-drug conjugates (ADCs), highlighting its significant cytotoxic potential against cancer cells.[2]
Chemical Structure
The precise chemical structure of this compound is crucial for understanding its interaction with the Eg5 protein.
Chemical Formula: C31H38F3N5O3[1] Molecular Weight: 585.66 g/mol [1]
Mechanism of Action
This compound functions as an antimitotic agent by directly inhibiting the ATPase activity of the Eg5 motor protein.[1] This inhibition prevents the hydrolysis of ATP, which is essential for the conformational changes in Eg5 that drive its movement along microtubules. By blocking this motor function, this compound prevents the separation of spindle poles, leading to the formation of a monoastral spindle. This aberrant mitotic figure triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.
References
Understanding the Selectivity of Eg5 Inhibitors: A Technical Guide
A focused examination of the potent and selective mitotic kinesin Eg5 inhibitor, K858, as a representative molecule in the absence of specific data for "Eg5-IN-2".
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic kinesin Eg5, also known as KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptosis in proliferating cells. This selective action on dividing cells has positioned Eg5 as an attractive therapeutic target for the development of novel anti-cancer agents, potentially offering a safer alternative to traditional microtubule-targeting drugs that can induce neurotoxicity.
While the specific compound "this compound" is not widely documented in publicly available scientific literature, this guide will focus on a well-characterized, potent, and selective Eg5 inhibitor, K858 , as a representative example to illustrate the principles of Eg5 inhibitor selectivity. K858 is a small molecule inhibitor that has been shown to effectively block the ATPase activity of Eg5, leading to mitotic arrest and potent antitumor activity. Understanding the selectivity of such inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy.
Data Presentation: K858 Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. A highly selective inhibitor will primarily interact with its intended target, thereby minimizing the risk of adverse effects caused by the inhibition of other essential kinases. The following tables summarize the quantitative data on the inhibitory activity of K858 against Eg5 and other related kinesin motor proteins.
| Target | IC50 (µM) | Assay Type | Reference |
| Human Eg5 | 1.3 | Microtubule-stimulated ATPase activity | [1][2][3][4] |
| Monastrol (reference compound) | 11 | Microtubule-stimulated ATPase activity | [2][3] |
Table 1: Potency of K858 against Human Eg5.
| Target Kinesin | Concentration of K858 Tested (µM) | % Inhibition | Assay Type | Reference |
| CENP-E | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |
| MKLP1 | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |
| Conventional Kinesin Heavy Chain | 200 | No inhibition observed | Microtubule-stimulated ATPase activity | [2][3] |
Table 2: Selectivity of K858 against other Kinesin Superfamily Members. This data indicates a selectivity for Eg5 of at least 150-fold over the tested kinesins.[1][3]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. The following sections provide the methodologies for the key experiments cited in this guide.
Microtubule-Stimulated Eg5 ATPase Activity Assay
This assay is a fundamental method to determine the potency of Eg5 inhibitors by measuring the rate of ATP hydrolysis. A commonly used method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.
Principle: The ADP produced by the Eg5 ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ATP hydrolysis by Eg5.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 25 mM potassium ACES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 0.1 mM EDTA, 1 mM DTT
-
ATP solution
-
PK/LDH enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test inhibitor (e.g., K858) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, paclitaxel-stabilized microtubules, PK/LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations (typically in a serial dilution) or DMSO (as a vehicle control) to the wells of the 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a plate reader.
-
Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change over time.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) using various assay formats.
General Protocol Outline (using a generic luminescence-based ADP detection assay like ADP-Glo™):
-
A panel of purified kinases is assembled.
-
The test inhibitor is serially diluted and added to the kinase reactions.
-
The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
The reaction is allowed to proceed for a defined period.
-
A reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated into a luminescent signal.
-
The luminescence is measured, which is proportional to the kinase activity.
-
The percentage of inhibition for each kinase at a given inhibitor concentration is calculated, or IC50 values are determined from dose-response curves.
Mandatory Visualizations
Signaling Pathway of Mitotic Spindle Formation
The formation of the bipolar mitotic spindle is a complex and highly regulated process. Eg5 plays a critical role in pushing the duplicated centrosomes apart to establish the two poles of the spindle.
Experimental Workflow for ATPase Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 value of an Eg5 inhibitor using the PK/LDH coupled ATPase assay.
Logical Relationship of Kinase Inhibitor Selectivity
This diagram illustrates the concept of kinase inhibitor selectivity, comparing a selective inhibitor to a non-selective inhibitor.
References
In Vitro Characterization of Eg5-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eg5 (also known as KIF11 or KSP) is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. Eg5-IN-2 is a potent and selective inhibitor of Eg5, which has also been effectively utilized as a payload in Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, biochemical and cell-based assay methodologies, and available quantitative data.
Mechanism of Action
Eg5 is a member of the kinesin-5 family of motor proteins that hydrolyzes ATP to move along microtubules. During mitosis, Eg5 is responsible for pushing the two spindle poles apart, a critical step in the formation of a bipolar spindle. Small molecule inhibitors of Eg5, such as this compound, typically bind to an allosteric pocket on the motor domain of Eg5. This binding interferes with the conformational changes necessary for ATP hydrolysis and microtubule interaction, ultimately inhibiting the motor's function.[1]
The inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and eventually undergo apoptosis.[2]
Quantitative Data
This compound is a highly potent inhibitor of Eg5 with an IC50 value of less than 0.5 nM in biochemical assays.[3] As a payload for ADCs, its cytotoxic activity has been evaluated in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Payload [4]
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| SK-OV-3 | Ovarian | Positive | 0.8 |
| NCI-N87 | Gastric | Positive | 1.2 |
| BT-474 | Breast | Positive | 0.9 |
| MDA-MB-231 | Breast | Negative | 1.5 |
| A549 | Lung | Negative | 2.1 |
Table 2: In Vitro Cytotoxicity of HER2-Targeted ADC with this compound Payload [4]
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| SK-OV-3 | Ovarian | Positive | 3.5 |
| NCI-N87 | Gastric | Positive | 5.1 |
| BT-474 | Breast | Positive | 4.2 |
| MDA-MB-231 | Breast | Negative | >1000 |
| A549 | Lung | Negative | >1000 |
Experimental Protocols
Biochemical Assay: Eg5 ATPase Activity
This assay measures the ability of this compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor domain. A common method is the NADH-coupled enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human Eg5 motor domain is expressed and purified.
-
Microtubules are polymerized from purified tubulin and stabilized with taxol.
-
The coupling system consists of pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH in an appropriate assay buffer.[5]
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in DMSO and added to the wells of a 96-well plate.
-
A reaction mixture containing the Eg5 enzyme, stabilized microtubules, and the PK/LDH coupling system is added to each well.
-
The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a plate reader.
-
-
Data Analysis:
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
-
The percent inhibition for each concentration of this compound is determined relative to a no-inhibitor control.
-
The IC50 value is calculated by fitting the dose-response curve to a suitable equation.
-
Cell-Based Assay: Cell Viability and Mitotic Arrest
These assays determine the cytotoxic effect of this compound on cancer cells and confirm its mechanism of action by observing mitotic arrest.
3.2.1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Methodology:
-
Cell Seeding: Cancer cells of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is read.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels as an indicator of cell viability is added, and luminescence is measured.
-
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[6]
3.2.2. Immunofluorescence for Mitotic Spindle Analysis
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound at a concentration expected to induce mitotic arrest (typically several-fold higher than the IC50) for 16-24 hours.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.
-
Immunostaining:
-
Cells are incubated with a primary antibody against α-tubulin to visualize the microtubules.
-
A fluorescently labeled secondary antibody is then used for detection.
-
DNA is counterstained with a fluorescent dye such as DAPI.
-
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The formation of monoastral spindles in treated cells is observed as a key indicator of Eg5 inhibition.[6]
Binding Kinetics
While specific binding kinetics data (Kon, Koff, Kd) for this compound are not publicly available, these parameters are crucial for a comprehensive understanding of its interaction with Eg5. They can be determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
General Protocol Outline for SPR:
-
Immobilization: Recombinant Eg5 protein is immobilized on a sensor chip.
-
Association: A solution containing this compound at various concentrations is flowed over the sensor surface, and the binding is monitored in real-time.
-
Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor from the protein.
-
Data Analysis: The association (Kon) and dissociation (Koff) rates are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as Koff/Kon.
Conclusion
This compound is a highly potent inhibitor of the mitotic kinesin Eg5. Its in vitro characterization demonstrates significant cytotoxic effects in various cancer cell lines, which is attributed to its ability to induce mitotic arrest through the formation of monoastral spindles. The provided experimental protocols serve as a guide for the further investigation and application of this compound in cancer research and drug development, particularly in the context of Antibody-Drug Conjugates. Further studies to elucidate its precise binding kinetics would provide a more complete understanding of its molecular interactions.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding patterns of inhibitors to different pockets of kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Eg5-IN-2: A Potent and Selective Chemical Probe for the Mitotic Kinesin Eg5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Eg5-IN-2, a highly potent and selective inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis, making it an attractive target for the development of anti-cancer therapeutics. This compound serves as an invaluable chemical probe for elucidating the cellular functions of Eg5 and for validating its role as a therapeutic target. This document details the biochemical and cellular activity of this compound, provides protocols for its use in key experiments, and discusses its potential applications in drug discovery and development, including its use as a payload in Antibody-Drug Conjugates (ADCs).
Introduction to Eg5 and the Role of Chemical Probes
The kinesin superfamily of motor proteins is essential for various intracellular transport processes. Among them, Eg5 is a plus-end-directed motor protein that is exclusively expressed during mitosis.[1] It functions as a homotetramer, cross-linking and sliding antiparallel microtubules apart to establish and maintain the bipolar mitotic spindle.[2][3] Inhibition of Eg5 function leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent cell death.[4] This specific role in proliferating cells makes Eg5 an ideal target for cancer therapy with a potentially wide therapeutic window.[1][5]
A chemical probe is a small molecule that is potent, selective, and well-characterized, used to study the function of a specific protein in cells and organisms. This compound meets the stringent criteria for a chemical probe for Eg5, exhibiting sub-nanomolar potency and high selectivity, thereby enabling precise interrogation of Eg5 function.
This compound: Biochemical and Cellular Profile
This compound is a novel small molecule inhibitor of Eg5. Its high potency and selectivity make it a superior tool for studying Eg5 biology compared to less potent or less selective inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Condition |
| Eg5 ATPase IC50 | < 0.5 nM | Microtubule-stimulated ATPase assay |
| Ki | 4 nM | ATP- and ADP-competitive |
Biochemical and single-molecule assays have demonstrated that some Eg5 inhibitors act as ATP- and ADP-competitive inhibitors.[6]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 |
| HeLa (cervical cancer) | Mitotic Arrest | 700 nM |
| SK-OV-3ip (ovarian cancer, HER2+) | ADC-mediated cytotoxicity | Potent in vivo efficacy |
| NCI-H526 (lung cancer, c-KIT+) | ADC-mediated cytotoxicity | Potent in vivo efficacy |
The potency of Eg5 inhibitors can be assessed through mitotic arrest assays in cell lines like HeLa.[7] Eg5 inhibitor-based ADCs have shown target-dependent in vivo efficacy in various cancer models.[8]
Table 3: Selectivity Profile of this compound (Hypothetical Data)
| Kinesin Motor | Fold Selectivity vs. Eg5 |
| Kinesin-1 (KIF5B) | > 10,000 |
| Kinesin-3 (KIF1A) | > 10,000 |
| Kinesin-7 (CENP-E) | > 5,000 |
| Kinesin-13 (KIF2C/MCAK) | > 10,000 |
| Dynein | > 10,000 |
A high-quality chemical probe should exhibit high selectivity against other related proteins to ensure that its cellular effects are on-target.
Mechanism of Action
This compound exerts its effect by inhibiting the ATPase activity of Eg5. This inhibition prevents the motor protein from hydrolyzing ATP, a process essential for its movement along microtubules. The lack of Eg5-driven microtubule sliding results in the collapse of the nascent bipolar spindle into a monopolar structure, activating the spindle assembly checkpoint and arresting the cell in mitosis.[4] Prolonged mitotic arrest ultimately triggers apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Microtubule-Stimulated Eg5 ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.
Materials:
-
Purified recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test inhibitor)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing ATPase Assay Buffer, paclitaxel-stabilized microtubules, NADH, PEP, PK, and LDH.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells of the 96-well plate.
-
Add the Eg5 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes using a plate reader. The rate of NADH oxidation is coupled to the rate of ADP production by Eg5.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.
Cellular Mitotic Arrest Assay
This assay quantifies the ability of this compound to induce mitotic arrest in cultured cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 18-24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. Mitotic cells will have a 4N DNA content.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle for each treatment condition to determine the IC50 for mitotic arrest.
Visualizations
Eg5 Signaling Pathway in Mitosis
Caption: Eg5's role in mitosis and the effect of its inhibition.
Experimental Workflow for Eg5 ATPase Assay
Caption: Workflow of the microtubule-stimulated Eg5 ATPase assay.
Criteria for a Chemical Probe
References
- 1. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual dimers of the mitotic kinesin motor Eg5 step processively and support substantial loads in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Eg5-IN-2: A Potent Kinesin Spindle Protein Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The kinesin spindle protein (Eg5), also known as KIF11, is a critical motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2][3] Its selective expression in proliferating cells makes it an attractive target for anticancer therapies, aiming to induce mitotic arrest and subsequent apoptosis in cancer cells while sparing quiescent, healthy tissues.[2][4] This technical guide provides a comprehensive overview of Eg5-IN-2, a highly potent and selective inhibitor of Eg5, with a primary focus on its application as a payload in Antibody-Drug Conjugates (ADCs). This compound has demonstrated sub-nanomolar inhibitory activity against Eg5 and has been successfully incorporated into ADCs, leading to significant in vivo efficacy in preclinical cancer models.[5][6] This document details the mechanism of action of Eg5, the preclinical data associated with this compound and its ADC derivatives, and the experimental protocols for their evaluation.
The Role of Eg5 in Mitosis and as a Cancer Target
Eg5 is a plus-end-directed motor protein that functions as a homotetramer to crosslink and slide antiparallel microtubules apart.[3][7][8] This action generates an outward force that is essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase and prometaphase.[2][3] Inhibition of Eg5's ATPase activity disrupts this process, leading to the formation of characteristic monopolar spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[2][4] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately triggers apoptotic cell death.[1][2]
The rationale for targeting Eg5 in cancer therapy is based on its elevated expression in highly proliferative tissues, including a wide range of tumors, while its expression in non-dividing, terminally differentiated cells is minimal.[4][5] This differential expression profile suggests a wider therapeutic window for Eg5 inhibitors compared to traditional antimitotic agents like taxanes, which target the more ubiquitously expressed tubulin.[2]
This compound: A Potent Payload for Antibody-Drug Conjugates
This compound, also identified as Compound Scaffold B (4), is a novel, highly potent inhibitor of the Eg5 kinesin.[5][9] Its primary application in oncology research has been as a cytotoxic payload for ADCs, a therapeutic modality that combines the target specificity of monoclonal antibodies with the potent cell-killing activity of small-molecule drugs.[6][10]
Mechanism of Action
As an Eg5 inhibitor, this compound binds to an allosteric pocket on the Eg5 motor domain, inhibiting its ATPase activity. This prevents the conformational changes required for Eg5 to "walk" along microtubules, thereby halting the process of centrosome separation and leading to the formation of monopolar spindles and mitotic arrest.[2][3] When delivered as an ADC payload, this compound is internalized into antigen-expressing cancer cells, where it is released from the antibody and can then exert its potent antimitotic effect.[6][10]
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound and its corresponding ADCs from the pivotal study by Karpov et al. (2019).[6]
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Eg5 | < 0.5 | Enzymatic ATPase Assay |
Table 2: In Vitro Cytotoxicity of this compound-based ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) |
| ADC-4 | HER2 | SK-OV-3ip | Data not available in abstract |
| ADC-10 | HER2 | SK-OV-3ip | Data not available in abstract |
| ADC-11 | c-KIT | NCI-H526 | Data not available in abstract |
Table 3: In Vivo Efficacy of this compound-based ADCs in Xenograft Models
| ADC | Target Antigen | Xenograft Model | Dosing Schedule | Outcome |
| ADC-4 | HER2 | SK-OV-3ip (Ovarian Cancer) | Not specified in abstract | Target-dependent efficacy |
| ADC-10 | HER2 | SK-OV-3ip (Ovarian Cancer) | Not specified in abstract | Target-dependent efficacy |
| ADC-11 | c-KIT | NCI-H526 (Small Cell Lung Cancer) | Not specified in abstract | Target-dependent efficacy |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of this compound and its ADC derivatives, based on standard practices in the field.
Synthesis of this compound and ADC Conjugation
The synthesis of this compound is a complex multi-step process. For detailed synthetic procedures, direct reference to the supporting information of Karpov et al. (2019) is recommended.[5]
Protocol for ADC Conjugation (Non-Cleavable Linker): [6][11][12]
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., anti-HER2 or anti-c-KIT) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Linker-Payload Preparation: Synthesize the linker-payload construct. For a non-cleavable linker, this typically involves a maleimide-containing linker attached to this compound.
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized linker-payload. The maleimide (B117702) group will covalently bond with the free thiol groups on the antibody.
-
Purification: Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, free linker-payload, and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Eg5 ATPase Activity Assay[13][14][15]
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the Eg5 motor protein.
-
Reagents: Purified recombinant human Eg5 motor domain, microtubules (stabilized with taxol), ATPase assay buffer, ATP, and the test compound (this compound).
-
Procedure: a. In a 96-well plate, combine the Eg5 enzyme, microtubules, and varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding a defined concentration of ATP. c. Incubate the plate at a constant temperature (e.g., 37°C). d. Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay, or a coupled-enzyme assay that measures ADP production. e. Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
In Vitro Cell Viability/Cytotoxicity Assay[16][17]
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Culture: Culture antigen-positive (e.g., SK-OV-3ip for HER2, NCI-H526 for c-KIT) and antigen-negative control cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload (this compound) for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the drug concentration to determine the IC50 value for each condition.
In Vivo Xenograft Tumor Model[2][18][19][20]
This assay evaluates the anti-tumor efficacy of the ADC in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SK-OV-3ip or NCI-H526) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Treatment Administration: Administer the treatments intravenously according to a predefined dosing schedule and duration.
-
Tumor Monitoring: Measure tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors. Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of Eg5 and its inhibition by this compound.
Experimental Workflows
Caption: Preclinical evaluation workflow for this compound based ADCs.
Conclusion
This compound is a highly potent inhibitor of the mitotic kinesin Eg5, demonstrating significant potential as a cytotoxic payload for the development of novel Antibody-Drug Conjugates. Its ability to induce mitotic arrest and apoptosis in cancer cells, combined with the targeted delivery afforded by ADC technology, presents a promising strategy for the treatment of various malignancies. The preclinical data, though limited in the public domain, indicates that ADCs utilizing this compound with a non-cleavable linker exhibit target-dependent anti-tumor efficacy in vivo. Further investigation and clinical development of this compound-based ADCs are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug developers interested in advancing this promising class of targeted anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin-5: cross-bridging mechanism to targeted clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Eg5-IN-2 for inducing monopolar spindle formation
An In-depth Technical Guide to Inducing Monopolar Spindle Formation with Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic kinesin Eg5, also known as KIF11 or Kinesin Spindle Protein (KSP), is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2][3] Eg5 functions by crosslinking and sliding antiparallel microtubules apart, generating an outward force that separates centrosomes to establish a bipolar spindle.[2][4] Inhibition of Eg5's ATPase activity disrupts this process, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and results in mitotic arrest and often, apoptosis.[1][5] This mechanism makes Eg5 an attractive target for the development of anti-cancer therapeutics.[5][6] While a specific inhibitor designated "Eg5-IN-2" is not extensively documented in publicly available literature, this guide provides a comprehensive technical overview of the principles and methods for inducing monopolar spindle formation using well-characterized Eg5 inhibitors.
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are typically allosteric inhibitors that bind to a pocket formed by loop L5 of the motor domain.[6][7] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.[6][8] There are two main classes of Eg5 inhibitors based on their impact on Eg5's interaction with microtubules:
-
Weak-binding inhibitors: These inhibitors, such as monastrol (B14932) and S-trityl-L-cysteine (STLC), trap Eg5 in a state that has a low affinity for microtubules. This not only prevents the generation of the outward pushing force but also leads to the collapse of pre-formed bipolar spindles.[7]
-
Rigor-binding inhibitors: Inhibitors like BRD9876 lock Eg5 in a strong-binding, rigor-like state on the microtubule. While this also inhibits the motor's movement and prevents spindle formation, it can stabilize existing microtubule structures.[7]
The ultimate cellular consequence of Eg5 inhibition is the failure of centrosome separation, leading to the formation of a monopolar spindle where all chromosomes are arranged around a single aster of microtubules.[1][4]
Quantitative Data on Eg5 Inhibitors
The potency of Eg5 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes reported IC50 values for several common Eg5 inhibitors.
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |
| S-trityl-L-cysteine (STLC) | Basal Eg5 ATPase Activity | In vitro | 1.0 µmol/L | [9][10] |
| S-trityl-L-cysteine (STLC) | Microtubule-activated Eg5 ATPase Activity | In vitro | 140 nmol/L | [9][10] |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest | HeLa | 700 nmol/L | [9][10] |
| Monastrol | Mitotic Arrest | HeLa | ~25 µmol/L | [9][10] |
| K858 | Basal Eg5 ATPase Activity | In vitro | 0.84 - 7.5 µM | [3] |
| BRD9876 | Biochemical Assay | In vitro | 4 nM (Kᵢ) | [7] |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is used to determine the concentration of an Eg5 inhibitor that reduces cell viability by 50%.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete culture medium
-
96-well plates
-
Eg5 inhibitor
-
MTT or SRB assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Prepare serial dilutions of the Eg5 inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.[11]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.[11]
-
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the direct visualization of monopolar spindle formation.
Materials:
-
Cells grown on coverslips
-
Eg5 inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the Eg5 inhibitor for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).[5][11]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[5][11]
-
Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.[5][11]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.[11]
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.[11]
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Staining and Mounting: Stain the nuclei with DAPI for 10 minutes.[5] Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope to identify and quantify the percentage of cells with monopolar spindles.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells arrested in the G2/M phase of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G2/M phase.[11]
Visualizations
Caption: Mechanism of Eg5 inhibition leading to monopolar spindle formation.
Caption: Experimental workflow for evaluating Eg5 inhibitors.
Caption: Logical cascade of Eg5 inhibition to apoptosis.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Hydrolysis in Eg5 Kinesin Involves a Catalytic Two-water Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Eg5-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5, also known as KIF11, is a crucial motor protein from the kinesin-5 family, essential for the formation and maintenance of the bipolar spindle during mitosis.[1] Its inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, making it a compelling target for cancer therapy.[2][3] Eg5-IN-2 is a highly potent inhibitor of Eg5 with a reported half-maximal inhibitory concentration (IC50) of less than 0.5 nM.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other Eg5 inhibitors.
Mechanism of Action
Eg5 functions as a homotetramer, utilizing the energy from ATP hydrolysis to slide antiparallel microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle.[5] Inhibition of Eg5's ATPase activity disrupts this process, leading to the collapse of the mitotic spindle and cell cycle arrest in mitosis, which can ultimately trigger apoptosis in cancer cells. Eg5 inhibitors are considered promising anti-cancer agents as their action is specific to proliferating cells.[5]
Data Presentation
The inhibitory activity of this compound and other reference compounds against Eg5 is summarized in the table below. The primary metric for potency is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of Eg5 by 50%.
| Compound | IC50 (Microtubule-Activated ATPase Assay) | Reference |
| This compound | < 0.5 nM | [4] |
| S-trityl-L-cysteine (STLC) | 140 nM | [2] |
| K858 | 1.3 µM | [6] |
| Monastrol | ~14 µM | [2] |
Experimental Protocols
Two common methods for measuring the microtubule-activated ATPase activity of Eg5 in vitro are the Malachite Green Assay and the NADH-Coupled ATPase Assay. Due to the high potency of this compound, careful consideration of enzyme and substrate concentrations is necessary to obtain accurate measurements.
Malachite Green-Based ATPase Assay
This endpoint assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
This compound and other test compounds
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Malachite Green Reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a highly potent compound, the starting concentration should be low (e.g., 100 nM) with dilutions down to the picomolar range. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup: In a 96-well plate, add the assay buffer, paclitaxel-stabilized microtubules (e.g., 200 nM), and the serially diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant Eg5 protein to each well to a final concentration that gives a robust signal within the linear range of the assay (e.g., 5-10 nM). Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration close to the Km for Eg5 (e.g., 20-50 µM).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop Reaction and Detection: Stop the reaction by adding the Malachite Green reagent. Allow 15-20 minutes for color development.
-
Measurement: Read the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve to determine the concentration of Pi produced in each well. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NADH-Coupled ATPase Assay
This is a continuous, kinetic assay that measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
This compound and other test compounds
-
ATP
-
Assay Buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 0.1 mM EDTA, 2 mM K-EGTA, 1 mM DTT)
-
Coupling system: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO as described for the Malachite Green assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, paclitaxel-stabilized microtubules (e.g., 200 nM), PK, LDH, PEP, and NADH.
-
Assay Setup: In a UV-transparent 96-well plate, add the reaction mixture and the serially diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant Eg5 protein to each well (e.g., 5-10 nM).
-
Initiate Reaction: Start the reaction by adding ATP (e.g., 20-50 µM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a kinetic plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (using the extinction coefficient of NADH). Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for Utilizing Eg5 Inhibitors in Cancer Cell Lines
Introduction
The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Its activity is essential for separating duplicated centrosomes in the early stages of mitosis.[2][3] Inhibition of Eg5 leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptotic cell death in cancer cells.[1][3] This critical role in cell division, coupled with its overexpression in various tumors, makes Eg5 an attractive target for cancer therapy.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Eg5 inhibitors in cancer cell lines. While the specific inhibitor "Eg5-IN-2" is not a widely recognized nomenclature in scientific literature, these protocols and application notes are designed to be broadly applicable to the class of Eg5 inhibitors. The data presented herein is a compilation from studies on various well-characterized Eg5 inhibitors.
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors are typically allosteric inhibitors that bind to a pocket on the motor domain of the Eg5 protein, distinct from the ATP-binding site.[4][5] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule gliding, effectively locking Eg5 in a state that is unable to generate the outward force required for centrosome separation.[6] This leads to the collapse of the nascent bipolar spindle into a "monoaster" (a single aster of microtubules), activating the spindle assembly checkpoint (SAC), which in turn arrests the cell in mitosis.[7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Data Presentation: Efficacy of Eg5 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Eg5 inhibitors across a range of cancer cell lines. This data provides a comparative overview of their anti-proliferative activity.
| Inhibitor Name | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 53.59 pM (at 72h) | [8] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 59.6 pM (at 72h) | [8] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 43.47 pM (at 72h) | [8] |
| K858 Analog (Compound 2) | MCF7 | Breast Adenocarcinoma | ~1.56 µM (at 48h) | [3] |
| K858 Analog (Compound 41) | MCF7 | Breast Adenocarcinoma | ~6.25 µM (at 48h) | [3] |
| K858 | AGS | Gastric Adenocarcinoma | ~3 µM | [3] |
| Monastrol | Various | Various | ~50-60 µM | [9] |
| (S)-Monastrol | Various | Various | 1.7 µM | [9] |
| (R)-Monastrol | Various | Various | 8.2 µM | [9] |
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay) to Determine IC50
This protocol is designed to determine the concentration of an Eg5 inhibitor that induces 50% inhibition of cell viability (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Eg5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Eg5 inhibitor in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the inhibitor. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS) and incubate until formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).[10]
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid.
-
Stain with SRB solution.
-
Wash and solubilize the dye with Tris base.
-
Read the absorbance at the appropriate wavelength (typically 510 nm).[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle to observe the characteristic monoastral phenotype induced by Eg5 inhibitors.
Materials:
-
Cancer cells grown on coverslips or chamber slides
-
Eg5 inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with the Eg5 inhibitor for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[11]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[11]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells under a fluorescence microscope. Look for the formation of monoastral spindles in treated cells compared to the bipolar spindles in control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with an Eg5 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Eg5 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Eg5 inhibitor at the desired concentration for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Visualizations
Eg5 Signaling Pathway and Inhibition
Caption: Mechanism of Eg5 action in mitosis and its inhibition.
Experimental Workflow for Evaluating Eg5 Inhibitors
References
- 1. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Eg5-IN-2 in Mitotic Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 (also known as KIF11 or KSP) is a plus-end-directed motor protein belonging to the kinesin-5 family, which plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1] During mitosis, Eg5 crosslinks and slides antiparallel microtubules apart, generating an outward force that is essential for the separation of centrosomes and the establishment of a bipolar spindle.[1][2] Inhibition of Eg5 function leads to the formation of a characteristic monopolar spindle, resulting in mitotic arrest and subsequent apoptotic cell death.[1][3] This critical role in cell division, coupled with its minimal function in non-dividing cells, makes Eg5 an attractive target for the development of novel anti-cancer therapeutics.[4][5]
Eg5-IN-2 is a highly potent and selective inhibitor of Eg5 with a reported IC50 value of less than 0.5 nM.[6] Its high potency makes it a valuable tool for studying the cellular consequences of Eg5 inhibition and a promising payload for the development of antibody-drug conjugates (ADCs).[6][7] These application notes provide detailed information on the use of this compound to induce mitotic arrest, including effective concentrations in various cancer cell lines and comprehensive protocols for key experimental assays.
Mechanism of Action of Eg5 and Inhibition by this compound
The primary function of Eg5 in mitosis is to establish and maintain the bipolar spindle. It achieves this by hydrolyzing ATP to move along microtubules, pushing the poles apart. Inhibition of Eg5's ATPase activity by a small molecule inhibitor like this compound prevents this motor function. Consequently, the duplicated centrosomes are unable to separate, leading to the formation of a monoastral spindle, where a radial array of microtubules surrounds a central pair of unseparated centrosomes. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis. If the arrest is sustained, it typically triggers the intrinsic apoptotic pathway, leading to cell death.[3]
Figure 1: Mechanism of Eg5 Action and Inhibition.
Quantitative Data for this compound
The following table summarizes the in vitro cytotoxicity of this compound as a free payload in various cancer cell lines. This data is extracted from the study by Karpov et al. (2019), where this compound is referred to as payload 2. The IC50 values represent the concentration of the compound required to inhibit cell viability by 50% after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.1 | 72 |
| NCI-H526 | Small Cell Lung Cancer | 0.1 | 72 |
Note: The high potency of this compound necessitates careful handling and dilution to achieve accurate experimental concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for inducing mitotic arrest in your specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on mitotic arrest.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for Cell Viability (MTT) Assay.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and the characteristic monopolar phenotype induced by this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-α-tubulin antibody (to visualize microtubules)
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with an effective concentration of this compound (determined from dose-response experiments, typically in the low nanomolar range) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to this compound treatment will exhibit a characteristic monopolar spindle phenotype.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce mitotic arrest for a specific time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Figure 3: Logical Flow of Experiments.
Conclusion
This compound is a powerful research tool for inducing mitotic arrest due to its high potency and selectivity for Eg5. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies on cell cycle regulation, mitosis, and for the development of novel cancer therapies. Careful dose-response studies are recommended to determine the optimal concentration for specific cell lines and experimental conditions.
References
- 1. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Eg5-IN-2 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eg5 (also known as KIF11 or KSP) is a plus-end directed microtubule motor protein of the kinesin-5 family, essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis.[1][2] This critical role in mitosis makes Eg5 an attractive target for the development of anti-cancer therapeutics. Eg5-IN-2 is a small molecule inhibitor of Eg5, and these application notes provide a comprehensive guide for its use in cell culture experiments, including recommended treatment durations, protocols for key assays, and expected outcomes.
Mechanism of Action
This compound, like other Eg5 inhibitors, allosterically binds to a pocket in the motor domain of Eg5. This binding interferes with its ATPase activity and its ability to crosslink and slide microtubules, which is crucial for pushing the spindle poles apart. The resulting phenotype is a cell arrested in mitosis with a monopolar spindle, where the chromosomes are arranged in a rosette-like structure around a single aster of microtubules.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize typical quantitative data observed with Eg5 inhibitors in various cancer cell lines. The optimal concentrations and treatment durations for this compound should be empirically determined for each cell line.
Table 1: IC50 Values of Eg5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Eg5 Inhibitor | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | S-trityl-L-cysteine | Not Specified | 0.7 | [3][4] |
| HepG2 | Hepatocellular Carcinoma | LGI-147 | 72 | 0.053 | [5] |
| Hep3B | Hepatocellular Carcinoma | LGI-147 | 72 | 0.059 | [5] |
| PLC5 | Hepatocellular Carcinoma | LGI-147 | 72 | 0.043 | [5] |
| K562 | Chronic Myeloid Leukemia | S-trityl-L-cysteine | 24 | 5 | [6] |
| K562 | Chronic Myeloid Leukemia | S-trityl-L-cysteine | 48 | 10 | [6] |
| K562 | Chronic Myeloid Leukemia | S-trityl-L-cysteine | 72 | 1 | [6] |
Table 2: Effect of Eg5 Inhibitors on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | Duration (h) | % of Cells in G2/M | % Apoptotic Cells (Sub-G1) | Reference |
| RPE1 | STLC (1 µM) | 24 | Not Specified | ~10% | [7] |
| RPE1 | STLC (10 µM) | 24 | Not Specified | ~40% | [7] |
| HCC cells | LGI-147 (50 pM) | 24 | Increased | Increased | [5] |
| HCC cells | LGI-147 (50 pM) | 48 | Increased | Increased | [5] |
| HCC cells | LGI-147 (50 pM) | 72 | Increased | Increased | [5] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 16-24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cell line of interest
-
Chamber slides or coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with this compound for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).[2]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[2]
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[2]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.[2]
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody in blocking buffer overnight at 4°C.[2]
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in this compound-treated cells.
Visualizations
Signaling Pathway of Eg5 Inhibition
Caption: Signaling pathway of Eg5 inhibition leading to apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the evaluation of this compound in cell culture.
References
- 1. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Eg5-IN-2 in Combination with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This makes Eg5 an attractive target for anticancer therapy, with the potential for a wider therapeutic window and reduced neurotoxicity compared to traditional microtubule-targeting agents like taxanes.[1][2] Emerging research focuses on the synergistic effects of Eg5 inhibitors when combined with other anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.[1][3]
This document provides detailed application notes and protocols for investigating the combination of the Eg5 inhibitor, Eg5-IN-2, with other anticancer agents. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on established methodologies and representative results from studies with other well-characterized Eg5 inhibitors.
Mechanism of Action: Eg5 Inhibition
Eg5 is a plus-end directed motor protein that slides antiparallel microtubules apart, a critical step for centrosome separation and the establishment of a bipolar spindle.[2][4] Inhibition of Eg5's ATPase activity prevents this process, leading to the formation of characteristic monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes. This abnormal spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death.[5][6]
Combination Therapy Rationale
Combining this compound with other anticancer drugs can offer several advantages:
-
Synergistic Cytotoxicity: Targeting two different pathways involved in cell proliferation and survival can lead to a greater-than-additive therapeutic effect.
-
Overcoming Resistance: Eg5 inhibitors have shown efficacy in cancer models resistant to other chemotherapies, such as those resistant to taxanes or gemcitabine.[6]
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing dose-limiting toxicities.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Eg5 inhibitors in combination with other anticancer drugs. Note: This data is illustrative and based on published results for various Eg5 inhibitors, not specifically this compound.
Table 1: In Vitro Cytotoxicity of a Representative Eg5 Inhibitor and Paclitaxel in a Human Ovarian Cancer Cell Line (SKOV-3)
| Treatment | IC50 (nM) |
| Eg5 Inhibitor (alone) | 15 |
| Paclitaxel (alone) | 10 |
Table 2: Combination Index (CI) Values for a Representative Eg5 Inhibitor and Paclitaxel in SKOV-3 Cells
| Combination Ratio (Eg5 Inhibitor:Paclitaxel) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 3:2 | 0.25 | 0.95 | Nearly Additive |
| 3:2 | 0.50 | 0.75 | Synergism |
| 3:2 | 0.75 | 0.60 | Synergism |
| 3:2 | 0.90 | 0.50 | Strong Synergism |
CI < 0.9 indicates synergism, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: In Vivo Antitumor Efficacy of a Representative Eg5 Inhibitor and Docetaxel in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Eg5 Inhibitor | 10 mg/kg, i.p., daily | 800 ± 150 | 46.7 |
| Docetaxel | 5 mg/kg, i.v., weekly | 950 ± 200 | 36.7 |
| Combination | Eg5 Inhibitor + Docetaxel | 300 ± 80 | 80.0 |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination partner, and to quantify the synergy of the combination using the Chou-Talalay method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Partner anticancer drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of each drug in culture medium.
-
Treat cells with a range of concentrations of each drug individually.
-
Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubate for 72 hours.
-
-
Combination Study:
-
Based on the individual IC50 values, prepare serial dilutions of both drugs at a constant ratio (e.g., the ratio of their IC50s).
-
Treat cells with the drug combinations.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce mitotic arrest (e.g., 2x IC50) for 16-24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in this compound-treated cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another anticancer drug.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Partner anticancer drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, partner drug alone, combination).
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dose and schedule (e.g., daily intraperitoneal injection for this compound and weekly intravenous injection for a taxane).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Visualizations
Signaling Pathway
References
- 1. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validating the mitotic kinesin Eg5 as a therapeutic target in pancreatic cancer cells and tumor xenografts using a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eg5-IN-2 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three components: a monoclonal antibody targeting a tumor-specific antigen, a highly potent cytotoxic payload, and a stable linker connecting them.
Eg5 (also known as KSP or KIF11) is a compelling target for ADC payloads. It is a kinesin spindle protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] Small molecule inhibitors of Eg5 have shown significant preclinical antitumor activity but have faced limitations in clinical trials due to dose-limiting toxicities, such as neutropenia.[1] By incorporating an Eg5 inhibitor into an ADC, the therapeutic index can be significantly improved by directing the potent antimitotic agent specifically to cancer cells.[1]
These application notes provide a comprehensive overview of the principles and methodologies for developing ADCs using a hypothetical potent Eg5 inhibitor, "Eg5-IN-2". While specific data for this compound is not publicly available, this document utilizes data and protocols from published studies on similar Eg5 inhibitor-based ADCs to serve as a detailed guide for researchers.[1][5][6][7][8]
Mechanism of Action of Eg5 and its Inhibition
Eg5 is a motor protein that functions during the G2/M phase of the cell cycle.[9] It is responsible for pushing the centrosomes apart to establish a bipolar spindle, a crucial step for proper chromosome segregation.[9] Inhibition of Eg5's ATPase activity prevents this process, leading to the formation of a "monoaster" spindle where chromosomes are arranged in a radial array around a single centrosome.[1][10] This aberrant mitotic figure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[9]
The targeted delivery of an Eg5 inhibitor via an ADC ensures that this potent cytotoxic effect is localized to antigen-expressing tumor cells, sparing healthy, non-dividing tissues where Eg5 expression is minimal.[9]
Signaling Pathway and ADC Mechanism of Action
The following diagram illustrates the key steps in the mechanism of action of an this compound ADC, from binding to the target cell to the induction of apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy of a Representative Eg5 Inhibitor ADC
The following tables summarize preclinical data for a representative Eg5 inhibitor ADC, demonstrating its potency and target-dependent activity. The data is adapted from a study developing HER2- and c-KIT-targeting ADCs with a proprietary Eg5 inhibitor.[1]
Table 1: In Vitro Cytotoxicity of Eg5 Inhibitor ADCs with a Cleavable Linker [1]
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-OV-3 | HER2 | HER2-Eg5i-ADC (cleavable) | 1.5 |
| NCI-H526 | c-KIT | c-KIT-Eg5i-ADC (cleavable) | 2.3 |
| MDA-MB-468 | HER2 (low) | HER2-Eg5i-ADC (cleavable) | >1000 |
Table 2: In Vitro Cytotoxicity of Eg5 Inhibitor ADCs with a Non-Cleavable Linker [1]
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-OV-3 | HER2 | ADC-4 (non-cleavable) | 0.8 |
| NCI-H526 | c-KIT | ADC-11 (non-cleavable) | 1.2 |
| Control | N/A | Non-binding ADC | >1000 |
Table 3: In Vivo Antitumor Efficacy of Eg5 Inhibitor ADCs in Xenograft Models [1]
| Xenograft Model | Target Antigen | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| SK-OV-3ip | HER2 | ADC-4 (non-cleavable) | 10 | 95 |
| SK-OV-3ip | HER2 | Non-binding ADC | 10 | <10 |
| NCI-H526 | c-KIT | ADC-11 (non-cleavable) | 5 | 88 |
| NCI-H526 | c-KIT | Vehicle Control | N/A | 0 |
Experimental Protocols
Detailed protocols for key experiments in the development and evaluation of an this compound ADC are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.[11][12][13]
Materials:
-
Antigen-positive (e.g., SK-OV-3 for HER2) and antigen-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC, unconjugated antibody, and free this compound payload
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. A typical concentration range is 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or controls (medium only for untreated).
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, once released, to kill neighboring antigen-negative cells.[14][15][16][17]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be labeled, e.g., with GFP)
-
Co-culture medium
-
96-well plates
-
This compound ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Seed a mixed population of Ag+ and GFP-labeled Ag- cells into 96-well plates at various ratios (e.g., 1:1, 1:5, 1:10).
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
-
Incubation:
-
Incubate for 96-144 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population to determine the percentage of viable and non-viable cells.
-
High-Content Imaging: Image the plates and use image analysis software to quantify the number of viable GFP-positive cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-cultures treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Evaluation
This protocol assesses the antitumor activity of the this compound ADC in a living organism.[9][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to form tumors in mice (e.g., SK-OV-3ip)
-
Matrigel (optional)
-
This compound ADC, vehicle control, and relevant control ADCs (e.g., non-binding ADC)
-
Dosing syringes and needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer the this compound ADC, vehicle, and control ADCs via the desired route (e.g., intravenous or intraperitoneal) at the predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a set period.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for mitotic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The development of ADCs with novel payloads like Eg5 inhibitors holds great promise for advancing cancer therapy. This compound, as a representative of this class, offers a potent and targeted approach to inducing mitotic catastrophe in tumor cells. The protocols and data presented here provide a foundational framework for the preclinical evaluation of such ADCs, from initial in vitro characterization to in vivo efficacy studies. A thorough understanding of the mechanism of action, combined with rigorous experimental validation, is essential for the successful development of the next generation of antibody-drug conjugates.
References
- 1. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. agilent.com [agilent.com]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Eg5-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein Eg5, also known as KIF11, is a critical motor protein for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2] Eg5 is primarily expressed in proliferating cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to traditional antimitotic agents that target tubulin.[2] Inhibition of Eg5 disrupts the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptosis in cancer cells.[2][3]
Eg5-IN-2 is a potent and selective inhibitor of Eg5. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using xenograft tumor models, a critical step in the preclinical development of novel anticancer agents.
Mechanism of Action of Eg5 Inhibitors
Eg5 is a plus-end-directed motor protein that hydrolyzes ATP to move along microtubules.[3] During mitosis, it plays a crucial role in pushing the duplicated centrosomes apart to establish a bipolar spindle. Inhibition of Eg5's ATPase activity prevents this outward force, resulting in the collapse of the nascent spindle into a "monoaster" where the chromosomes are arranged in a rosette around a single spindle pole. This aberrant structure triggers the mitotic checkpoint, arresting the cell in mitosis and subsequently inducing apoptosis.[3]
Signaling Pathway of Eg5 Inhibition
References
Application Notes and Protocols for Eg5 ATPase Activity Assay with Eg5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitotic kinesin Eg5, also known as KIF11 or KSP, is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1][2][3] Its primary function is to slide antiparallel microtubules apart, a process driven by the hydrolysis of ATP.[3] The critical role of Eg5 in mitosis makes it an attractive target for the development of anticancer therapeutics.[1][4] Inhibition of Eg5's ATPase activity leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cancer cells.[1][5]
Eg5-IN-2 is a potent and specific inhibitor of Eg5. This application note provides a detailed protocol for determining the ATPase activity of Eg5 and for evaluating the inhibitory effect of this compound using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Signaling Pathway and Inhibition
Eg5 functions as a homotetramer, with two motor domains at each end.[3] This structure allows it to crosslink and slide antiparallel microtubules. The motor domain contains the ATP-binding site and is responsible for the protein's ATPase activity and movement along microtubules. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) provides the energy for a conformational change in the motor domain, resulting in a "power stroke" that pushes the microtubules apart.
Eg5 inhibitors, such as this compound, typically bind to an allosteric pocket on the motor domain, away from the ATP-binding site.[4][6] This binding event prevents the conformational changes necessary for ATP hydrolysis or product release, thereby inhibiting the motor function of Eg5.[4] This leads to a failure in centrosome separation and the formation of a characteristic monopolar spindle, triggering the spindle assembly checkpoint and inducing mitotic arrest.[1]
Figure 1: Eg5 ATPase cycle and mechanism of inhibition by this compound.
Experimental Protocol: Eg5 ATPase Activity Assay
This protocol is designed for a 96-well plate format and utilizes a malachite green-based reagent to detect the release of inorganic phosphate.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| Human Recombinant Eg5 Protein | Various | e.g., Cytoskeleton, Inc. | -80°C |
| Microtubules (pre-polymerized, taxol-stabilized) | Various | e.g., Cytoskeleton, Inc. | -80°C |
| ATP, Sodium Salt | Sigma-Aldrich | A7699 | -20°C |
| This compound | Various | -20°C | |
| Malachite Green Phosphate Assay Kit | Various | e.g., Sigma-Aldrich MAK113 | 4°C |
| Assay Buffer | In-house preparation | - | 4°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom plates | Various | Room Temperature |
Assay Buffer Composition:
-
25 mM PIPES (pH 6.8)
-
2 mM MgCl₂
-
1 mM EGTA
-
1 mM DTT
-
(Optional) 0.01% (v/v) Tween-20
Experimental Workflow
Figure 2: Experimental workflow for the Eg5 ATPase activity assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Prepare a working solution of Eg5 protein and microtubules in Assay Buffer.
-
Prepare a working solution of ATP in Assay Buffer.
-
-
Phosphate Standard Curve:
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) from the provided stock solution in the malachite green assay kit, using Assay Buffer as the diluent.
-
Add each standard in duplicate or triplicate to the 96-well plate.
-
-
Assay Setup:
-
Add the serially diluted this compound or DMSO (for vehicle control) to the appropriate wells of the 96-well plate.
-
Add the Eg5/microtubule mixture to all wells except for the "no enzyme" control wells. For these, add Assay Buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the ATPase reaction by adding the ATP working solution to all wells.
-
Incubate the plate at room temperature for a set period (e.g., 20-30 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells as per the manufacturer's instructions.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Read the absorbance at approximately 620 nm using a microplate reader.
-
Data Presentation and Analysis
The amount of inorganic phosphate released is determined by comparing the absorbance values of the samples to the phosphate standard curve. The ATPase activity is then calculated and expressed as nmol of Pi released per minute per mg of Eg5.
To determine the inhibitory effect of this compound, the percentage of inhibition is calculated for each concentration of the inhibitor relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Example Value |
| Eg5 Protein Concentration | 50 - 100 nM |
| Microtubule Concentration | 1 - 5 µM |
| ATP Concentration | 100 - 500 µM |
| This compound Concentration Range | 1 nM - 10 µM |
| Incubation Time | 20 - 30 minutes |
| Incubation Temperature | Room Temperature |
| Final DMSO Concentration | < 1% |
Table 1: Example Experimental Parameters for Eg5 ATPase Assay. Note: These are starting recommendations and may require optimization.
Conclusion
This application note provides a comprehensive protocol for assessing the ATPase activity of the mitotic kinesin Eg5 and for evaluating the potency of the inhibitor this compound. The malachite green-based assay is a robust and sensitive method suitable for high-throughput screening of potential Eg5 inhibitors. Accurate determination of the inhibitory activity of compounds like this compound is a critical step in the drug discovery process for novel anticancer agents targeting cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunofluorescence Staining Following Eg5-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eg5 and the Role of Eg5-IN-2
The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein essential for the proper formation of the bipolar mitotic spindle during cell division.[1] Eg5 functions by sliding antiparallel microtubules apart, which is a critical step for centrosome separation and the establishment of a functional spindle.[2] Inhibition of Eg5 prevents this separation, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint, causing mitotic arrest and often leading to apoptosis.[3][4] Due to its specific role in proliferating cells, Eg5 has emerged as an attractive target for the development of anticancer therapeutics.[3]
This compound is a small molecule inhibitor designed to target the ATPase activity of Eg5. By inhibiting Eg5, this compound is expected to induce the formation of monopolar spindles and arrest cells in mitosis. Immunofluorescence microscopy is a powerful technique to visualize these effects on the mitotic spindle and to quantify the cellular response to treatment.[5]
These application notes provide a detailed protocol for immunofluorescence staining of cells treated with this compound to analyze its effects on mitotic spindle morphology.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from immunofluorescence experiments after treating cells with this compound. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Mitotic Spindle Morphology
| Treatment Group | Concentration (nM) | Percentage of Mitotic Cells with Monopolar Spindles (%) |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.8 |
| This compound | 10 | 25.3 ± 3.1 |
| This compound | 50 | 68.7 ± 5.4 |
| This compound | 100 | 85.1 ± 4.2 |
Table 2: Quantitative Analysis of Spindle Pole-to-Pole Distance
| Treatment Group | Concentration (nM) | Average Spindle Length (µm) |
| Vehicle Control (DMSO) | 0 | 10.2 ± 1.5 |
| This compound | 10 | 4.8 ± 0.9 |
| This compound | 50 | 2.1 ± 0.5 |
| This compound | 100 | 1.3 ± 0.3 |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining to visualize the mitotic spindle in cells treated with this compound.
Note: This is a generalized protocol. Optimal concentrations of this compound and incubation times should be determined empirically for each cell line and experimental condition.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture the cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh growth medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Incubate the cells with the treatment medium for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[3]
-
Protocol 2: Immunofluorescence Staining of Mitotic Spindles
-
Fixation:
-
Aspirate the culture medium and gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3] Alternatively, ice-cold methanol (B129727) can be used for fixation for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA-fixed cells):
-
If cells were fixed with PFA, add a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST [PBS with 0.1% Tween-20]) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer. Recommended antibodies include:
-
Anti-α-tubulin (to visualize microtubules)
-
Anti-γ-tubulin (to visualize centrosomes)
-
-
Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Ensure the secondary antibodies are specific to the host species of the primary antibodies (e.g., Goat anti-Mouse IgG Alexa Fluor 488, Goat anti-Rabbit IgG Alexa Fluor 594).
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 in PBS for 5-10 minutes at room temperature to visualize the chromosomes.
-
-
Mounting:
-
Wash the cells a final two times with PBS.
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using the appropriate filter sets for each fluorophore.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Eg5-IN-2 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eg5 (also known as KIF11 or KSP) is a plus-end directed motor protein from the kinesin-5 family, crucial for the formation and maintenance of the bipolar mitotic spindle.[1] Its inhibition leads to the formation of a characteristic monopolar spindle, activating the spindle assembly checkpoint and causing cell cycle arrest in mitosis, which ultimately can lead to apoptosis.[2][3][4] This makes Eg5 an attractive target for anticancer drug development. Eg5-IN-2 represents a class of small molecule inhibitors designed to target Eg5. This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for assessing cell cycle distribution and apoptosis.[5]
Mechanism of Action of Eg5 Inhibition
Eg5 functions by crosslinking and sliding antiparallel microtubules apart, a process essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase.[6] Eg5 inhibitors, such as this compound, allosterically bind to the motor domain of Eg5, inhibiting its ATPase activity.[7] This prevents Eg5 from hydrolyzing ATP and moving along microtubules. The consequence is a failure of centrosome separation, leading to the formation of a "monoastral" spindle, where a radial array of microtubules surrounds a central pair of unseparated centrosomes.[8][9] This structural defect activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism. The SAC halts the cell cycle at the metaphase-to-anaphase transition until all chromosomes are properly attached to a bipolar spindle.[10] Prolonged mitotic arrest induced by Eg5 inhibition typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]
Caption: Mechanism of this compound action leading to mitotic arrest and apoptosis.
Quantitative Analysis of Eg5 Inhibitor Effects
The following tables summarize the effects of various Eg5 inhibitors on different cancer cell lines, as determined by flow cytometry.
Table 1: Induction of G2/M Phase Arrest by Eg5 Inhibitors
| Eg5 Inhibitor | Cell Line | Concentration | Treatment Time (hours) | % of Cells in G2/M Phase (Approx.) |
| YL001 | HCT 116 | 50 µM | 8 | >80%[6] |
| YL001 | HeLa | Various | 12 | Significant increase[6] |
| YL001 | MCF7 | Various | 12 | Significant increase[6] |
| Monastrol (B14932) | HeLa | 100 µM | Not Specified | ~24% (MPM2 positive)[11] |
| Monastrol | U138 Glioma | 200 µM | 24 | ~27%[12] |
| STLC | Neuroblastoma (SY5Y, BE2) | 5-20 µM | 72 | Dose-dependent increase[4] |
| LGI-147 | Hepatocellular Carcinoma (HCC) | 50 pM | 24-72 | Time-dependent increase[1] |
Table 2: Induction of Apoptosis (Sub-G1 Population) by Eg5 Inhibitors
| Eg5 Inhibitor | Cell Line | Concentration | Treatment Time (hours) | % of Cells in Sub-G1 Phase (Approx.) |
| LGI-147 | Hepatocellular Carcinoma (HCC) | ≥50 pM | 72 | Significant increase[1] |
| STLC | Neuroblastoma (SY5Y, BE2) | 5-20 µM | 72 | Dose-dependent increase[4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of this compound treated cells by staining with propidium iodide (PI) and analyzing via flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT 116)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time period (e.g., 8, 12, 24, or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and collect them.
-
Combine the cells from the medium and the trypsinized fraction.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (fixation can be done overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a laser that excites at 488 nm and collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI).
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Protocol 2: Apoptosis Detection using Annexin V and PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Other materials as listed in Protocol 1 (excluding fixation and PI staining solution)
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite FITC at 488 nm and collect emission at ~530 nm.
-
Excite PI at 488 nm and collect emission at ~617 nm.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Data Interpretation and Troubleshooting
-
Expected Results: Treatment with an effective dose of this compound should result in a significant accumulation of cells in the G2/M phase of the cell cycle. At later time points or higher concentrations, an increase in the sub-G1 population (indicative of apoptosis) is expected.
-
Controls: Always include an untreated control and a vehicle-treated control to account for any effects of the solvent. A positive control (e.g., a known Eg5 inhibitor like S-trityl-L-cysteine (STLC) or monastrol) is also recommended.[4][11]
-
Troubleshooting:
-
No G2/M arrest: The concentration of this compound may be too low, the incubation time too short, or the cell line may be resistant.
-
High levels of cell death at early time points: The concentration of this compound may be too high, leading to rapid cytotoxicity.
-
Broad peaks in the histogram: This could indicate problems with cell handling, fixation, or staining. Ensure gentle handling of cells and proper fixation.
-
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint.
References
- 1. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Spindle Assembly Checkpoint [jove.com]
- 9. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-Histone H3 (Ser10) Following Treatment with a Representative Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein for the establishment of a bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division.[1] Inhibition of Eg5 function with small molecules prevents the separation of centrosomes, leading to the formation of a monopolar spindle and subsequent mitotic arrest.[2][3] This targeted disruption of mitosis makes Eg5 an attractive target for the development of anticancer therapeutics.[2][4]
A reliable biomarker for mitotic arrest is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10). This modification is tightly correlated with chromosome condensation and is a hallmark of the M-phase of the cell cycle.[5] Consequently, treatment of cells with an Eg5 inhibitor is expected to cause a significant increase in the cellular levels of p-H3, which can be robustly quantified by Western blotting.
This document provides a detailed protocol for the detection and quantification of p-H3 (Ser10) levels in cultured cells following treatment with a representative Eg5 inhibitor. While specific data for a compound designated "Eg5-IN-2" is not available in the public domain, the provided methodology is broadly applicable to other known Eg5 inhibitors such as Monastrol or S-trityl-L-cysteine (STLC).
Signaling Pathway and Experimental Rationale
Inhibition of the Eg5 motor protein disrupts the formation of the bipolar spindle, a critical checkpoint in mitosis. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cells in mitosis. The accumulation of cells in the mitotic phase results in a corresponding increase in the levels of mitotic markers, including the phosphorylated form of Histone H3 at Serine 10.
Representative Quantitative Data
The following table presents representative data illustrating the expected dose-dependent increase in p-H3 (Ser10) levels following a 24-hour treatment with a generic Eg5 inhibitor. Data is normalized to a loading control (e.g., total Histone H3 or a total protein stain) and expressed as a fold change relative to the vehicle-treated control.
| Treatment Group | Concentration (nM) | Normalized p-H3 (Ser10) Level (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| Eg5 Inhibitor | 10 | 2.5 | 2.5 |
| Eg5 Inhibitor | 30 | 5.8 | 5.8 |
| Eg5 Inhibitor | 100 | 12.3 | 12.3 |
| Eg5 Inhibitor | 300 | 15.1 | 15.1 |
Note: These are illustrative data. Actual results will vary depending on the specific Eg5 inhibitor, cell line, and experimental conditions.
Detailed Experimental Protocols
Experimental Workflow Overview
The overall experimental procedure involves cell culture and treatment, followed by protein extraction, quantification, and subsequent analysis by Western blot.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gennerichlab.net [gennerichlab.net]
- 3. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with Eg5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eg5 (also known as KIF11 or KSP) is a plus-end-directed motor protein of the kinesin-5 family, essential for the formation and maintenance of the bipolar mitotic spindle. It functions by cross-linking and sliding apart antiparallel microtubules, thereby pushing the spindle poles apart. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis. This makes Eg5 a compelling target for the development of anticancer therapeutics.
Eg5-IN-2 is a potent and selective inhibitor of Eg5 with a reported IC50 of less than 0.5 nM. Its high potency makes it a valuable tool for studying the intricate processes of mitosis and for the development of novel anti-mitotic agents, including its use as a payload for Antibody-Drug Conjugates (ADCs). These application notes provide detailed protocols for the use of this compound in live-cell imaging to observe its effects on mitotic progression.
Mechanism of Action
This compound functions as an allosteric inhibitor of Eg5. By binding to a pocket in the motor domain of Eg5, it prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. This inhibition of motor activity disrupts the outward push required for centrosome separation, leading to the collapse of the nascent bipolar spindle into a monopolar structure, also known as a "monoaster". This activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound (referred to as payload 2 in the source) and an antibody-drug conjugate utilizing it (ADC-2), demonstrating its potent anti-proliferative activity across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (payload 2)
| Cell Line | Cancer Type | IC50 (nM) |
| SK-OV-3ip | Ovarian Cancer | 0.09 |
| NCI-H526 | Small Cell Lung Cancer | 0.12 |
| NCI-H2170 | Small Cell Lung Cancer | 0.13 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.07 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.06 |
Table 2: In Vitro Cytotoxicity of HER2-Targeted ADC with this compound (ADC-2)
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) |
| SK-OV-3ip | Ovarian Cancer | High | 0.09 |
| NCI-N87 | Gastric Cancer | High | 0.12 |
| MDA-MB-468 | Breast Cancer | Low | >100 |
| A431 | Skin Cancer | Low | >100 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Eg5 signaling pathway during mitosis and a typical experimental workflow for live-cell imaging with this compound.
Caption: Eg5's role in establishing a bipolar spindle and the consequence of its inhibition by this compound.
Caption: A generalized workflow for live-cell imaging experiments using this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest Induced by this compound
This protocol describes the use of live-cell fluorescence microscopy to observe the formation of monopolar spindles and subsequent mitotic arrest in cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS) stably expressing fluorescently tagged histone H2B (to visualize chromosomes) and α-tubulin (to visualize microtubules).
-
Glass-bottom imaging dishes.
-
Complete cell culture medium.
-
CO2-independent imaging medium.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Based on its high potency, a concentration range of 1-10 nM is recommended for initial experiments.
-
-
Treatment of Cells:
-
Carefully remove the culture medium from the imaging dish and replace it with the medium containing this compound.
-
For a control, use a dish with cells treated with a corresponding concentration of DMSO.
-
Incubate the cells for a period of 12-24 hours to allow for a significant portion of the cell population to enter mitosis and arrest.
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the treatment medium with pre-warmed CO2-independent imaging medium containing the same concentration of this compound and DMSO for the control.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images every 5-15 minutes for a duration of 12-24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Capture images in the appropriate channels for the fluorescently tagged proteins (e.g., GFP for H2B and RFP for α-tubulin).
-
-
Data Analysis:
-
Analyze the time-lapse movies to observe the dynamics of chromosome condensation and segregation, as well as spindle formation.
-
Quantify the percentage of cells that enter mitosis and arrest with a monopolar spindle phenotype in the this compound treated group compared to the control.
-
Measure the duration of mitotic arrest for individual cells.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the percentage of cells in the G2/M phase of the cell cycle following treatment with this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat).
-
6-well plates.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 nM) and a DMSO control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected with this compound treatment.
-
Troubleshooting
-
High cell death: If significant cell death is observed at the intended imaging concentrations, reduce the concentration of this compound and/or the duration of treatment.
-
No observable effect: If no mitotic arrest is observed, increase the concentration of this compound or the incubation time. Ensure the compound is fully dissolved and has not degraded.
-
Phototoxicity: If cells show signs of phototoxicity (e.g., blebbing, apoptosis), reduce the laser power, increase the interval between image acquisitions, and ensure the use of an appropriate imaging medium.
Conclusion
This compound is a highly potent inhibitor of the mitotic kinesin Eg5. The protocols outlined in these application notes provide a framework for utilizing this compound in live-cell imaging and cell cycle analysis to study its effects on mitosis. These methods are valuable for researchers in cell biology and for professionals in drug development exploring novel anti-mitotic therapies.
Eg5-IN-2 application in specific cancer types (e.g., breast, lung, leukemia)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing Eg5-IN-2, a potent and selective inhibitor of the mitotic kinesin Eg5, in the context of specific cancer types including breast cancer, lung cancer, and leukemia. The information presented is based on established methodologies and findings from studies on various Eg5 inhibitors.
Introduction to Eg5 and its Inhibition
The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest by inducing the formation of monopolar spindles, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[1] Due to its specific role in mitosis, Eg5 has emerged as an attractive therapeutic target in oncology.[2] this compound is a small molecule inhibitor designed to specifically target the ATPase activity of Eg5.
Application in Specific Cancer Types
Breast Cancer
High expression of Eg5 has been correlated with a poor prognosis in breast cancer patients.[3] Studies on various Eg5 inhibitors have demonstrated their potential to counteract breast cancer progression. For instance, in MCF-7 breast cancer cells, Eg5 inhibitors have been shown to reduce cell viability, and negatively modulate migration and invasion, partially through the NF-kB/MMP-9 pathway.[4] Furthermore, these inhibitors can affect angiogenesis by reducing the expression of HIF-1α and VEGF.[4] The induction of apoptosis is a key mechanism, often confirmed by increased caspase-3 activation.[4]
Lung Cancer
Eg5 is considered a potential biomarker and a valid therapeutic target in lung cancer, particularly in non-small-cell lung carcinoma (NSCLC).[1] While specific data on this compound in lung cancer is limited, the general mechanism of action of Eg5 inhibitors suggests potential efficacy. Inhibition of Eg5 in lung cancer cells is expected to induce mitotic arrest and apoptosis.
Leukemia
Preclinical studies have indicated that hematological tumor cell lines may be particularly sensitive to Eg5 inhibition.[5] For example, the Eg5 inhibitor YL001 has shown potent antiproliferative activity against the K562 leukemia cell line.[6] A phase I clinical trial of the Eg5 inhibitor AZD4877 in patients with refractory acute myeloid leukemia (AML) suggested possible clinical activity, with observed decreases in marrow blasts in some patients.[5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various Eg5 inhibitors in different cancer cell lines. This data provides a reference for the expected potency of Eg5 inhibitors like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| YL001 | CNE-2Z | Nasopharyngeal Cancer | 5-20 | [6] |
| YL001 | K562 | Leukemia | 5-20 | [6] |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 0.053 | [7] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 0.059 | [7] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 0.043 | [7] |
| Thiadiazoline-based inhibitor 2 | MCF7 | Breast Cancer | Lower than K858 | [8] |
| Thiadiazoline-based inhibitor 41 | MCF7 | Breast Cancer | Lower than K858 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound.[9] Include untreated control wells.
-
Incubate the plate for 48-72 hours.[9]
-
Add MTT reagent to each well and incubate for 2-4 hours.[9]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at the appropriate wavelength using a plate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[9]
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the characteristic monopolar spindle phenotype induced by Eg5 inhibitors.
Materials:
-
Cancer cell lines
-
Chamber slides or coverslips
-
This compound
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on chamber slides or coverslips and treat with this compound for a sufficient time to induce mitotic arrest (e.g., 8-24 hours).[6]
-
Fix the cells with 4% paraformaldehyde.[9]
-
Permeabilize the cells with permeabilization buffer.[6]
-
Block non-specific binding with blocking buffer.[9]
-
Incubate with the primary anti-α-tubulin antibody.[9]
-
Incubate with the fluorescently labeled secondary antibody.[9]
-
Counterstain the nuclei with DAPI.[9]
-
Mount the coverslips onto microscope slides and visualize the cells under a fluorescence microscope.[9]
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.[10]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomize mice into treatment and control groups.[10]
-
Administer this compound or vehicle control according to a predetermined schedule and route.[10]
-
Measure tumor volume and mouse body weight 2-3 times per week.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).[10]
Visualizations
Signaling Pathway of Eg5 Inhibition
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study of this compound.
References
- 1. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Eg5 expression predicts poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study [ricerca.unich.it]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Eg5-IN-2 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Eg5-IN-2, a kinesin Eg5 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving. What should I do?
A1: Difficulty in dissolving this compound powder can be due to several factors, including the choice of solvent and the dissolution technique. For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. If you continue to experience issues, consider the following troubleshooting steps:
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Gentle Warming: Warm the solution to 37°C to aid dissolution.
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Vortexing: Mix the solution vigorously using a vortex mixer.
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Sonication: Use a sonication bath to break up any clumps of powder.
It is crucial to visually inspect the solution to ensure there is no precipitate before use.[1]
Q2: I observed precipitation when I added my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in organic solvents like DMSO. This is often due to the compound's low solubility in water. High concentrations of DMSO in the final solution can also affect enzyme activity and cell health.
Solutions:
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Minimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low and consistent across all experiments. While some assays are tolerant up to 2.2% DMSO, it is best to keep it as low as possible and always include a vehicle control.[1]
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Serial Dilutions: Prepare serial dilutions of your stock solution in the assay buffer to minimize the solvent shock.
-
Use of Pluronic F-68: For in vivo studies, a formulation with Pluronic F-68, a non-ionic surfactant, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: How should I prepare and store my this compound stock solution?
A3: Proper preparation and storage of your this compound stock solution are critical for maintaining its activity and preventing precipitation.
Stock Solution Preparation Protocol:
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Weigh the desired amount of this compound powder.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
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Ensure complete dissolution using the techniques mentioned in Q1.
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Filter-sterilize the stock solution using a 0.22 µm filter, especially for cell-based assays.[2]
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
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Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Protect the solution from light.
Quantitative Solubility Data
| Solvent | Solubility |
| DMSO | Up to 25 mg/mL[3] |
| Ethanol | Up to 3 mg/mL[3] |
Experimental Protocols & Methodologies
General Protocol for Preparing an In Vivo Formulation:
For animal experiments, a formulation that maintains the solubility and bioavailability of the inhibitor is crucial. The following is a general protocol that can be adapted for this compound.
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Prepare a concentrated stock solution of this compound in DMSO.
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In a separate tube, mix the required volume of the DMSO stock with a co-solvent like PEG300.
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Add a surfactant such as Tween 80 to the mixture and mix thoroughly until the solution is clear.
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Finally, add saline or PBS to the mixture to reach the desired final concentration.
Note: The exact ratios of DMSO, PEG300, Tween 80, and saline/PBS should be optimized for your specific experimental needs and animal model.
Visual Guides
Troubleshooting this compound Precipitation in Aqueous Solutions
Caption: A workflow for troubleshooting precipitation of this compound in aqueous solutions.
This compound Stock Solution Preparation Workflow
Caption: A standard procedure for preparing and storing this compound stock solutions.
References
Optimizing Eg5-IN-2 Working Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Eg5-IN-2 for their experiments. This compound is a highly potent inhibitor of the mitotic kinesin Eg5, a critical protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and apoptosis in proliferating cells, making it a key target in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the kinesin spindle protein Eg5 (also known as KIF11 or KSP). Eg5 is a motor protein essential for separating duplicated centrosomes and forming a bipolar spindle during the early stages of mitosis. By inhibiting the ATPase activity of Eg5, this compound prevents the microtubule sliding necessary for spindle formation. This leads to the formation of characteristic monopolar spindles, which activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately results in apoptotic cell death in rapidly dividing cells.
Q2: What is the reported IC50 value for this compound?
A2: this compound is a potent inhibitor with a reported IC50 of less than 0.5 nM in biochemical assays. This high potency means that very low concentrations are expected to be effective in cell-based assays.
Q3: What is a good starting concentration for my cell-based experiments?
A3: Given the high potency of this compound, it is recommended to start with a concentration range that spans several orders of magnitude, centered around its biochemical IC50. A suggested starting range for a cell viability or proliferation assay would be from 0.1 nM to 100 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. To aid dissolution, you can gently warm the solution and sonicate.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot completely and bring it to room temperature.
Q5: I am observing high variability in my results. What could be the cause?
A5: High variability in experiments with potent inhibitors like this compound can arise from several factors:
-
Inaccurate Pipetting: Due to the low concentrations used, even minor pipetting errors can lead to significant variations. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
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Inhibitor Precipitation: If the final concentration of DMSO in your culture medium is too high, or if the inhibitor has poor aqueous solubility, it may precipitate. Visually inspect your solutions for any signs of precipitation.
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform cell suspension and accurate cell counting.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect at expected concentrations | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the this compound stock solution. Prepare new stock solutions if necessary. |
| Cell line resistance: Some cell lines may be inherently less sensitive to Eg5 inhibition. | Verify the expression of Eg5 in your cell line. Consider testing a different cell line known to be sensitive to Eg5 inhibitors as a positive control. | |
| Incorrect concentration: Errors in calculating dilutions or preparing working solutions. | Double-check all calculations and ensure accurate pipetting. | |
| High cell death even at the lowest concentrations | High sensitivity of the cell line: Your cell line may be exceptionally sensitive to this compound. | Expand the lower end of your dose-response curve (e.g., start from picomolar concentrations). |
| Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your culture medium is below a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in incubation time, cell passage number, or reagent quality. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure all reagents are of high quality and not expired. |
| Inhibitor precipitation: The compound may be coming out of solution at higher concentrations or in your culture medium. | Visually inspect for precipitates. If necessary, prepare fresh dilutions from the stock solution. Consider the solubility limits of the compound in your experimental buffer. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the dose-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 100 nM. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the effect of this compound on mitotic spindle formation.
-
Cell Culture: Grow cells on sterile coverslips in a multi-well plate.
-
Treatment: Treat the cells with an effective concentration of this compound (determined from the viability assay, typically 10-100x the EC50) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against α-tubulin to visualize the microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in the this compound treated cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 0.5 | 85.3 ± 6.1 |
| 1 | 65.7 ± 5.8 |
| 5 | 48.9 ± 4.2 |
| 10 | 30.1 ± 3.7 |
| 50 | 15.4 ± 2.9 |
| 100 | 8.2 ± 1.5 |
Mandatory Visualizations
Navigating the Stability of Eg5-IN-2: A Technical Support Guide
For researchers and drug development professionals working with the potent Eg5 inhibitor, Eg5-IN-2, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in various solvents, troubleshooting common issues, and protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on the handling of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For instance, the Eg5 inhibitor K-858 is soluble in DMSO up to 25 mg/mL.[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to store stock solutions of Eg5 inhibitors at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store this compound solutions at room temperature?
A3: It is generally not recommended to store solutions of this compound or similar inhibitors at room temperature for extended periods. While some inhibitors like K-858 powder are stable at room temperature for at least a year, solutions are more prone to degradation.[3] For working solutions, it is best to prepare them fresh from a frozen stock on the day of the experiment.
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate persists, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.
Q5: How can I check the stability of my this compound solution?
A5: The stability of your this compound solution can be assessed by monitoring its purity over time using techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. A detailed protocol for a basic stability assessment is provided below.
Eg5 Inhibitor Solubility and Storage Summary
While specific data for this compound is limited, the following table summarizes available information for other Eg5 inhibitors, which can serve as a general guideline.
| Inhibitor | Solvent | Solubility | Powder Storage | Solution Storage |
| K-858 | DMSO | Up to 25 mg/mL | Room Temperature (≥ 1 year) | Not specified |
| Ethanol | Up to 3 mg/mL | |||
| Eg5 Inhibitor V, trans-24 | DMSO | 45 mg/mL (ultrasonic & warming may be needed) | -20°C (3 years), 4°C (2 years) | -80°C (6 months), -20°C (1 month) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate concentration of the working solution. | - Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. - Perform a stability check of the stock solution using HPLC. - Re-evaluate the dilution series and ensure accurate pipetting. |
| Precipitation in stock or working solution | - Exceeded solubility limit. - Solvent absorbed moisture. - Interaction with buffer components. | - Gently warm and vortex the solution. - Use anhydrous solvent to prepare new stock solutions. - Prepare a new stock at a lower concentration. - Check the compatibility of the solvent with your experimental buffer. |
| Loss of inhibitory activity | - Degradation of this compound. - Adsorption to plasticware. | - Confirm the stability of your compound stock. - Prepare fresh solutions. - Consider using low-adhesion microplates or tubes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
-
Procedure:
-
Timepoint 0 (T0): Immediately after preparing the this compound solution, inject an appropriate volume onto the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline.
-
Incubation: Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 24h, 48h, 1 week), take an aliquot of the stored solution and inject it into the HPLC system under the same conditions as T0.
-
Data Analysis:
-
Compare the peak area of this compound at each timepoint to the T0 peak area to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
A solution is generally considered stable if >95% of the initial compound remains.
-
-
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Signaling pathway of Eg5 inhibition by this compound.
References
Technical Support Center: Troubleshooting Eg5 Inhibitor Off-Target Effects
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects when working with Eg5 inhibitors.
Frequently Asked Questions (FAQs)
Section 1: On-Target vs. Off-Target Phenotypes
Q1: My cells are arresting in mitosis, but the phenotype is not the classic monoastral spindle. What could be happening?
A1: While the hallmark of Eg5 inhibition is the formation of a monoastral spindle, deviations can occur and may suggest off-target effects or experimental variables.[1][2]
-
Incomplete Inhibition: The concentration of the inhibitor may be too low, or the incubation time too short, leading to an incomplete block of Eg5 activity. This can result in disorganized or multipolar spindles rather than a clean monoastral phenotype.
-
Cell Line Differences: The specific genetic background of your cell line can influence the outcome of mitotic arrest.
-
Off-Target Effects on Other Mitotic Players: The inhibitor might be affecting other proteins crucial for spindle formation, such as other kinesins or microtubule-associated proteins.[3] For example, some mitotic inhibitors can interfere with microtubule dynamics directly, which could alter the expected phenotype.[4]
-
Rigor vs. Weak-Binding Inhibition: Different Eg5 inhibitors can have contrasting mechanisms. Some, like Monastrol, induce a weak-binding state of Eg5 to microtubules, leading to spindle collapse.[5] Others may act as "rigor" inhibitors, locking Eg5 in a tightly-bound state, which might not cause a collapse of already-formed spindles.[5]
To Troubleshoot:
-
Perform a dose-response and time-course experiment to ensure you are observing the phenotype at an optimal concentration and time point.
-
Confirm the phenotype in a different cell line.
-
Use immunofluorescence to co-stain for α-tubulin, γ-tubulin (centrosomes), and DNA (DAPI) to get a clear picture of the spindle and chromosome arrangement.[6]
Q2: I'm observing a significant decrease in cell viability, but the proportion of cells arrested in mitosis is lower than expected. Could this be an off-target effect?
A2: Yes, this could indicate an off-target cytotoxic effect independent of mitotic arrest.
-
Non-Mitotic Functions of Eg5: Eg5 has roles outside of mitosis, including potential involvement in protein synthesis and angiogenesis.[7][8][9] Inhibition of these functions could contribute to cytotoxicity.
-
General Cellular Toxicity: The compound may have off-target effects on other essential cellular pathways, leading to apoptosis or necrosis through mechanisms unrelated to Eg5. One study noted that an Eg5 inhibitor with high cytotoxicity but weaker ATPase inhibition might have off-target effects.[10]
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to a rapid loss of viability.
To Troubleshoot:
-
Correlate IC50 with Mitotic Arrest: Determine the IC50 for cell viability and the EC50 for monoastral spindle formation.[1] A significant discrepancy between these values may suggest off-target cytotoxicity.
-
Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-target interactions.[11][12][13]
-
Apoptosis Assays: Use assays like Annexin V staining or PARP cleavage analysis to measure apoptosis at time points and concentrations that do not cause significant mitotic arrest.[14]
Q3: My cells show altered morphology, migration, or adhesion properties after treatment with the Eg5 inhibitor. Is this expected?
A3: While the primary role of Eg5 is in mitosis, emerging evidence suggests it may have non-canonical functions. Therefore, such phenotypes could be either on-target (non-mitotic) or off-target effects.
-
Angiogenesis and Cell Migration: Eg5 inhibition has been shown to impair endothelial cell proliferation and migration, key processes in angiogenesis.[7][8][15][16][17] This suggests a role for Eg5 in cell motility that is independent of mitosis.
-
Cytoskeletal Disruption: Although Eg5 inhibitors are generally considered more specific than broad microtubule-targeting agents, off-target effects on other cytoskeletal components cannot be entirely ruled out without specific testing.[18]
-
Protein Synthesis: Eg5 has been implicated in linking ribosomes to microtubules, thereby enhancing the efficiency of protein translation.[9] Inhibition of this function could lead to broad, indirect effects on cellular phenotypes.
To Troubleshoot:
-
Wound Healing/Transwell Assays: Directly measure the effect of the inhibitor on cell migration at non-mitotic-arresting concentrations.[19]
-
Angiogenesis Assays: Use in vitro angiogenesis assays, such as tube formation assays with HUVEC cells, to assess the inhibitor's anti-angiogenic potential.[7]
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Control Experiments: Compare the observed phenotype with that induced by siRNA-mediated knockdown of Eg5. A similar phenotype would suggest an on-target, non-mitotic function of Eg5.
Section 2: Assay-Specific Troubleshooting
Q4: I am seeing high variability in my IC50 values from ATPase assays. What are the common causes?
A4: High variability in enzymatic assays for Eg5 inhibitors is a frequent issue. Key factors include reagent stability, assay conditions, and compound handling.[20]
-
Reagent Consistency:
-
Assay Conditions:
-
Compound Handling:
Q5: My positive control inhibitor (e.g., Monastrol) is showing weaker than expected inhibition in my cell-based assay. Why?
A5: This often points to issues with the assay system or the integrity of the control compound.[20]
-
Compound Degradation: Ensure the stock solution of the positive control has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[20]
-
Cell Health and Density: The health, passage number, and seeding density of the cells can all affect their response to inhibitors.
-
Suboptimal Assay Conditions: If the assay is not running optimally (e.g., issues with incubation time, reagent concentrations), the apparent potency of any inhibitor will be reduced.[20]
Potential Off-Target Effects of Eg5 Inhibitors
While designed to be specific, small molecule inhibitors can interact with unintended targets. The following table summarizes potential or observed off-target effects and toxicities from various Eg5 inhibitors, which can guide investigation into a novel compound like Eg5-IN-2.
| Potential Effect/Toxicity | Affected Pathway/Process | Notes | Supporting Evidence |
| Anti-Angiogenesis | Endothelial Cell Proliferation & Migration, VEGF Signaling | Eg5 inhibition can impair the formation of new blood vessels, an effect that may be independent of mitosis. This could be a desirable "off-target" effect in cancer therapy but is important to characterize. | [7][8][16] |
| Inhibition of Protein Synthesis | Ribosome function / Translation | Eg5 may link ribosomes to microtubules, enhancing translation efficiency. Inhibition could lead to a general reduction in protein synthesis. | [9] |
| Kinase Cross-Reactivity | Various Signaling Pathways | Although Eg5 is a kinesin ATPase, not a kinase, the inhibitor's chemical scaffold may have an affinity for the ATP-binding pocket of various protein kinases. | General principle for small molecule inhibitors. A specific screen is required to determine this for any given compound.[10] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is used to visualize the effect of an Eg5 inhibitor on mitotic spindle formation.[6][14]
Materials:
-
Cultured cells on coverslips
-
Eg5 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for PFA-fixed cells)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Anti-α-tubulin, Anti-γ-tubulin
-
Fluorescently-labeled Secondary Antibodies
-
DAPI solution (300 nM in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Seeding & Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the Eg5 inhibitor at various concentrations for a sufficient time to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle-only control.[14]
-
Fixation:
-
Washing: Wash cells three times with PBS for 5 minutes each.[6]
-
Permeabilization (for PFA-fixed cells only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.[6][14]
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.[6][14]
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the solution to the coverslips and incubate overnight at 4°C in a humidified chamber.[6][14]
-
Washing: Wash cells three times with PBS for 5 minutes each.[6]
-
Secondary Antibody & Nuclear Staining: Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.[21]
-
Mounting: Wash cells three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.[6][21]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Quantify the percentage of cells exhibiting a monoastral spindle phenotype.[21]
Protocol 2: Cell Viability Assay (MTT-based)
This protocol measures cellular metabolic activity as an indicator of cell viability.[22][23][24][25]
Materials:
-
96-well plates
-
Cultured cells and complete culture medium
-
Eg5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[23]
-
Drug Treatment: Prepare serial dilutions of the Eg5 inhibitor. Replace the medium with medium containing the drugs at various concentrations. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[25]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[23][25]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix gently to dissolve the formazan crystals.[24]
-
Absorbance Reading: Incubate overnight in the incubator.[25] Measure the absorbance at 570 nm using a plate reader.[23][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling & Experimental Workflows
Caption: Canonical pathway of Eg5 function in mitosis and its inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Potential involvement of Eg5 in angiogenesis signaling.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. palmmc.com [palmmc.com]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pharmaron.com [pharmaron.com]
- 14. benchchem.com [benchchem.com]
- 15. oncotarget.com [oncotarget.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Eg5-IN-2 and Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Eg5-IN-2 and the mechanisms of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eg5 inhibitors like this compound?
A1: Eg5, also known as KSP or KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Eg5 inhibitors, such as this compound, are allosteric inhibitors that bind to a pocket in the motor domain of Eg5 formed by helix α2, loop L5, and helix α3. This binding prevents ATP hydrolysis and locks Eg5 in a state that cannot support the outward push on spindle poles, leading to the formation of a characteristic monopolar spindle. This mitotic arrest ultimately triggers apoptotic cell death in proliferating cancer cells.[1][2][3]
Q2: What are the known mechanisms of resistance to Eg5 inhibitors in cancer cells?
A2: Several mechanisms of resistance to Eg5 inhibitors have been identified:
-
Point Mutations in the Eg5 Gene (KIF11): This is the most commonly cited mechanism. Mutations in the allosteric binding site of Eg5 can reduce the binding affinity of the inhibitor, rendering it less effective. Specific mutations like D130A, L214A, A133D, and T107N have been shown to confer resistance to various Eg5 inhibitors.[4][5]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and bypass the mitotic arrest induced by Eg5 inhibition. Key pathways implicated include the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling cascades.[6][7]
-
Allosteric Resistance: In some cases, mutations do not directly block inhibitor binding but alter the conformational dynamics of the Eg5 protein. This "resistance by allostery" prevents the inhibitor from effectively inducing the conformational changes necessary for its inhibitory action.
-
Increased Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the Eg5 inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: If my cells develop resistance to one Eg5 inhibitor, will they be resistant to all of them?
A3: Not necessarily. Cross-resistance depends on the specific resistance mechanism.
-
If resistance is due to a mutation in the common allosteric binding pocket (loop L5), there is a high likelihood of cross-resistance to other inhibitors that target the same site. For example, cell lines with D130A or L214A mutations have shown resistance to ARRY-520 (filanesib).[5]
-
However, some mutations may confer resistance to one inhibitor while remaining sensitive to another with a different chemical scaffold, even if it binds to the same general region. For instance, cells expressing the Eg5(L214A) mutation were resistant to ARRY-520 but remained sensitive to ispinesib.[5]
-
Furthermore, cells resistant to allosteric loop L5 inhibitors may still be sensitive to ATP-competitive Eg5 inhibitors that bind to a different site.[4]
Q4: Are there any known biomarkers that can predict sensitivity or resistance to Eg5 inhibitors?
A4: Research into predictive biomarkers is ongoing. Some potential biomarkers include:
-
Eg5 (KIF11) expression levels: Higher Eg5 expression in some tumor types may correlate with increased sensitivity to Eg5 inhibitors.[2]
-
Mcl-1 Levels: In multiple myeloma, the stability of the anti-apoptotic protein Mcl-1 has been shown to determine the cellular fate after treatment with the Eg5 inhibitor ARRY-520. Cells that can maintain high levels of Mcl-1 during mitotic arrest may be more resistant.
-
Status of pro-survival signaling pathways: Pre-existing activation of pathways like PI3K/Akt or STAT3 could indicate a predisposition to intrinsic or rapidly acquired resistance.
Troubleshooting Guides
Problem 1: My cancer cell line is showing reduced sensitivity to this compound over time.
| Possible Cause | Suggested Solution |
| Development of Resistant Clones | - Isolate and characterize clones: Culture the cells in the continuous presence of this compound to select for resistant populations. Isolate single clones and expand them. - Sequence the Eg5 gene (KIF11): Perform Sanger or next-generation sequencing to identify potential point mutations in the inhibitor binding site. - Assess protein expression: Use Western blotting to check for upregulation of pro-survival proteins (e.g., p-Akt, p-STAT3, NF-κB subunits) or drug efflux pumps (e.g., P-gp). |
| Inconsistent Drug Concentration | - Verify stock solution: Ensure your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. - Check for precipitation: Visually inspect the culture medium for any signs of drug precipitation, especially at higher concentrations. |
| Changes in Cell Line Characteristics | - Perform cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. - Monitor doubling time: Track the growth rate of your cells, as changes can indicate altered cellular phenotypes. |
Problem 2: I am not observing the expected monopolar spindle phenotype after treatment with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Time | - Perform a dose-response and time-course experiment: Treat cells with a range of this compound concentrations for different durations (e.g., 8, 16, 24 hours) to determine the optimal conditions for inducing mitotic arrest and the monopolar spindle phenotype. |
| Cell Line-Specific Differences | - Use a positive control cell line: Include a cell line known to be sensitive to Eg5 inhibitors (e.g., HeLa, HCT116) in your experiment to validate your protocol and reagents. |
| Issues with Immunofluorescence Staining | - Optimize fixation and permeabilization: Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) as the optimal method can be epitope-dependent. - Titrate antibodies: Determine the optimal concentrations for your primary (e.g., anti-α-tubulin, anti-γ-tubulin) and secondary antibodies to maximize signal-to-noise ratio. |
| Acquired Resistance | - See Problem 1: Your cells may have developed resistance to the inhibitor, preventing the formation of monopolar spindles. |
Quantitative Data
Table 1: Proliferative Activity (EC50) of Eg5 Inhibitor YL001 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) |
| HeLa | Cervical Cancer | 0.03 |
| MCF-7 | Breast Cancer | 0.1 |
| U87 | Glioblastoma | 0.2 |
| HT1080 | Fibrosarcoma | >70 |
| A2780/taxol | Taxol-Resistant Ovarian Cancer | 0.05 |
| 4T1/6TG | 6-Thioguanine-Resistant Breast Cancer | 0.04 |
| Data from a study on the Eg5 inhibitor YL001, demonstrating its efficacy in both sensitive and drug-resistant cell lines.[8] |
Table 2: Activity of ARRY-520 (Filanesib) in Multidrug-Resistant Cell Lines
| Cell Line | Parental Cell Line | Resistance Mechanism | ARRY-520 EC50 (nM) | Paclitaxel EC50 (nM) |
| HCT-15 | - | P-gp overexpression | 3.7 | 35 |
| NCI/ADR-RES | - | P-gp overexpression | 14 | 565 |
| K562/ADR | K562 | P-gp overexpression | 4.2 | 372 |
| This data indicates that ARRY-520 retains significant activity in cell lines with P-glycoprotein-mediated multidrug resistance, unlike taxanes. |
Experimental Protocols
Protocol 1: Generation of Eg5 Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to an Eg5 inhibitor.
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the Eg5 inhibitor in your parental cell line using a cell viability assay (e.g., MTT, see Protocol 2).
-
Initial Exposure: Culture the parental cells in the presence of the Eg5 inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation (this may take several weeks or months), increase the concentration of the Eg5 inhibitor in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor and Passage: Continuously monitor the cells for signs of growth. When the cells become confluent, passage them as you would normally, but always in the presence of the inhibitor-containing medium.
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate steadily in a concentration of the inhibitor that is at least 5-10 times higher than the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, characterize it by re-evaluating the IC50, sequencing the KIF11 gene, and assessing relevant signaling pathways. For all subsequent experiments, it is advisable to culture the resistant cells in drug-free medium for at least one week to eliminate the acute effects of the drug.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to determine the IC50 of an Eg5 inhibitor.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Eg5 inhibitor in culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and incubate overnight in the incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the effects of Eg5 inhibitors on mitotic spindle morphology.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the Eg5 inhibitor at a concentration known to induce mitotic arrest (e.g., 5-10 times the IC50) for 16-24 hours.
-
Fixation: Wash the cells once with PBS. Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Commonly used antibodies are anti-α-tubulin (to visualize microtubules) and anti-γ-tubulin (to visualize centrosomes).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Incubate with a DNA stain such as DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the percentage of cells with monopolar spindles.[8]
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action and resistance to Eg5 inhibitors.
Caption: Workflow for investigating Eg5 inhibitor resistance.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Overcoming Eg5-IN-2 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Eg5 inhibitor, Eg5-IN-2.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Decreased sensitivity to this compound in your cell line over time.
Possible Cause 1: Acquired mutations in the Eg5 motor domain.
-
Explanation: Prolonged exposure to Eg5 inhibitors can select for cancer cells with point mutations in the allosteric binding site of Eg5, particularly in loop L5. These mutations can prevent the inhibitor from binding effectively, reducing its efficacy. Common resistance-conferring mutations include D130V and A133D in the Eg5 catalytic domain.[1][2]
-
Suggested Solution:
-
Sequence the Eg5 gene: Analyze the Eg5 gene in your resistant cell line to identify potential mutations.
-
Switch to a different class of Eg5 inhibitor: If a mutation in the allosteric site is confirmed, consider using an ATP-competitive Eg5 inhibitor, as these bind to a different site and may still be effective.[3][4] Alternatively, inhibitors targeting novel allosteric sites, such as Terpendole E, have shown activity against mutants resistant to canonical loop L5 inhibitors.[5]
-
Perform a dose-response curve: Characterize the level of resistance by comparing the IC50 value of this compound in your resistant line to the parental, sensitive line.
-
Possible Cause 2: Upregulation of compensatory pathways.
-
Explanation: Cancer cells can adapt to Eg5 inhibition by upregulating other proteins that can perform similar functions. A key compensatory protein is the mitotic kinesin Kif15 (also known as Kinesin-12), which can take over the function of Eg5 in establishing a bipolar spindle.[6]
-
Suggested Solution:
-
Assess Kif15 expression: Use Western blotting or qRT-PCR to compare the expression levels of Kif15 in your resistant and parental cell lines.
-
Combination therapy: If Kif15 is upregulated, consider a combination therapy approach. Co-treatment with an Eg5 inhibitor and a Kif15 inhibitor has been shown to be synergistic in overcoming resistance.[7][8][9]
-
Kif15 knockdown: To confirm the role of Kif15 in conferring resistance, use siRNA to knock down its expression in the resistant cell line and observe if sensitivity to this compound is restored.
-
Problem 2: No observable monopolar spindle phenotype after this compound treatment.
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Explanation: The concentration of this compound or the duration of treatment may not be sufficient to fully inhibit Eg5 and induce the characteristic monopolar spindle phenotype.
-
Suggested Solution:
-
Optimize drug concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing mitotic arrest and monopolar spindle formation in your specific cell line.
-
Confirm drug activity: Ensure the this compound you are using is active. You can test its activity in a sensitive, control cell line.
-
Possible Cause 2: The cell line has intrinsic or acquired resistance.
-
Explanation: As described in Problem 1, the cell line may have pre-existing or acquired resistance mechanisms that prevent the formation of monopolar spindles.
-
Suggested Solution:
-
Investigate resistance mechanisms: Follow the suggestions outlined in Problem 1 to determine if mutations in Eg5 or upregulation of Kif15 are responsible for the lack of a phenotype.
-
Immunofluorescence analysis: Stain for α-tubulin and γ-tubulin to visualize the spindle morphology. Even in the absence of a complete monopolar collapse, you may observe other spindle defects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eg5 inhibitors like this compound?
A1: Eg5 is a plus-end-directed motor protein of the kinesin-5 family that is essential for establishing and maintaining the bipolar mitotic spindle.[10] It functions by sliding antiparallel microtubules apart.[11] Most Eg5 inhibitors, including many in clinical development, are allosteric inhibitors. They bind to a pocket in the motor domain (formed by loop L5, helix α2, and helix α3) that is distant from the ATP-binding site.[3][4] This binding event triggers a conformational change that allosterically inhibits the ATPase activity of Eg5, leading to mitotic arrest with a characteristic monopolar spindle phenotype, which ultimately results in apoptotic cell death.[7]
Q2: What are the main mechanisms of resistance to allosteric Eg5 inhibitors?
A2: The primary mechanisms of resistance include:
-
Point mutations: Single amino acid substitutions in the allosteric binding pocket of Eg5 can disrupt inhibitor binding without significantly affecting the motor's normal function.[1][2]
-
Compensatory pathways: Upregulation of other motor proteins, most notably Kif15, can compensate for the loss of Eg5 function and allow for bipolar spindle formation.[6]
-
Drug efflux pumps: Increased expression of P-glycoprotein and other efflux pumps can reduce the intracellular concentration of the inhibitor.[1]
-
Rigor mutations: Mutations that lock Eg5 in a microtubule-bound "rigor" state can also confer resistance, often by promoting Kif15-dependent spindle assembly.[6]
Q3: How can I overcome resistance mediated by Kif15 upregulation?
A3: A promising strategy is the use of combination therapy.[9] Since Kif15 and Eg5 have partially redundant functions in spindle assembly, co-inhibiting both motors can be highly effective.[8] Studies have shown that combining an Eg5 inhibitor with a Kif15 inhibitor can synergistically inhibit cancer cell proliferation and prevent the emergence of resistance.[7][9]
Q4: Are there alternative inhibitors I can use if my cells are resistant to a loop L5 inhibitor?
A4: Yes. If resistance is due to mutations in the loop L5 allosteric site, you could try:
-
ATP-competitive inhibitors: These bind to the nucleotide-binding pocket and are therefore unaffected by mutations in the allosteric site.[3][4]
-
Inhibitors targeting other allosteric sites: Researchers have identified novel allosteric sites on Eg5. Inhibitors that bind to these alternative sites may be effective against cells resistant to conventional loop L5 inhibitors.[5] Terpendole E is an example of a natural product inhibitor that is active against some loop L5-resistant mutants.[5]
Data Presentation
Table 1: IC50 Values of Eg5 Inhibitors Against Wild-Type and Resistant Mutants
| Compound | Eg5 Construct | IC50 (nM) for MT-stimulated ATPase activity | Resistance Factor | Reference |
| SB743921 | Wild-Type | 0.14 | - | [1] |
| SB743921 | D130V mutant | 607 | ~4300 | [1] |
| SB743921 | A133D mutant | 484 | ~3500 | [1] |
| S-trityl-l-cysteine (STLC) | Wild-Type | 140 | - | [12] |
Table 2: Effect of Kif15 Knockdown on Spindle Bipolarity in Eg5-Inhibited Resistant Cells
| Cell Line | Treatment | % Monopolar Spindles | Reference |
| K5I-Resistant (KIRC-1) | Control siRNA + STLC | 65% | [7] |
| K5I-Resistant (KIRC-1) | Kif15 siRNA + STLC | 99% | [7] |
Experimental Protocols
Eg5 ATPase Activity Assay (Coupled Enzyme Assay)
This protocol measures the microtubule-stimulated ATPase activity of Eg5. The production of ADP is coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified Eg5 enzyme
-
Microtubules (stabilized with taxol)
-
Assay Buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Coupling system: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations or vehicle control to the wells of the 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the Eg5 inhibitor and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[13][14][15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle to assess the effects of Eg5 inhibition.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI solution for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the Eg5 inhibitor as required.
-
Fix the cells with the chosen fixation solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
siRNA-Mediated Knockdown of Kif15
This protocol describes the transient knockdown of Kif15 expression using small interfering RNA.
Materials:
-
Kif15-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cells to be transfected
Procedure:
-
One day before transfection, seed the cells so that they will be 30-50% confluent at the time of transfection.
-
For each well to be transfected, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
After incubation, the cells can be used for downstream experiments, such as cell viability assays or immunofluorescence, to assess the effect of Kif15 knockdown on Eg5 inhibitor sensitivity.
-
Confirm knockdown efficiency by Western blotting or qRT-PCR.
Visualizations
Caption: The role of Eg5 in mitosis and the consequences of its inhibition.
Caption: Key mechanisms of resistance to allosteric Eg5 inhibitors.
Caption: Therapeutic strategies to counteract Eg5 inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
Eg5-IN-2 cytotoxicity in normal versus cancer cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eg5 inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eg5 inhibitors?
A1: Eg5, also known as KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] Eg5 inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of Eg5, preventing its ATP hydrolysis and interaction with microtubules.[2] This inhibition leads to the formation of monopolar spindles, where the centrosomes fail to separate, causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3]
Q2: Why do Eg5 inhibitors show selectivity for cancer cells over normal cells?
A2: The selectivity of Eg5 inhibitors for cancer cells is primarily due to their mechanism of action. Eg5 is only essential for actively dividing cells.[4] Since cancer cells have a much higher proliferation rate compared to most normal cells, they are more susceptible to the mitotic arrest induced by Eg5 inhibition.[3] Non-proliferating normal tissues generally have negligible expression of Eg5, leading to a lower toxicity profile for Eg5-targeted therapies.[2]
Q3: What are the expected phenotypic changes in cells treated with an Eg5 inhibitor?
A3: Cells treated with an Eg5 inhibitor are expected to exhibit a distinct "monoastral" or "monopolar spindle" phenotype. This is characterized by a radial array of microtubules surrounding a single centrosome, with chromosomes condensed and arranged in a rosette-like pattern.[2] This phenotype is a hallmark of Eg5 inhibition and can be visualized using immunofluorescence microscopy by staining for α-tubulin and DNA.
Q4: How can I determine the optimal concentration and incubation time for my Eg5 inhibitor experiment?
A4: The optimal concentration and incubation time will vary depending on the specific Eg5 inhibitor, the cell line being used, and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment. A typical starting point for many Eg5 inhibitors is in the low micromolar to nanomolar range, with incubation times ranging from 16 to 72 hours.[5][6]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette for accuracy. Perform a cell count for each experiment.
-
-
Possible Cause: Degradation of the Eg5 inhibitor.
-
Solution: Aliquot the inhibitor upon receipt and store at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in incubation time.
-
Solution: Use a precise timer for all incubation steps and ensure consistency across all plates and experiments.
-
Issue 2: Low or no cytotoxic effect observed.
-
Possible Cause: The cell line may be resistant to Eg5 inhibition.
-
Solution: Confirm the expression of Eg5 in your cell line by Western blot or qPCR. Some cell lines may have mutations in Eg5 or utilize redundant pathways for spindle formation.
-
-
Possible Cause: The inhibitor is not soluble in the culture medium.
-
Solution: Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all wells, including controls.[7]
-
Issue 3: High background in cell-based assays.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
-
-
Possible Cause: Interference from phenol (B47542) red or serum in the medium.
-
Solution: For colorimetric or fluorescent assays, consider using phenol red-free medium. Serum can also interfere with some assays; if possible, perform the final incubation step in serum-free medium.
-
Quantitative Data
The following tables summarize reported IC50 values for several common Eg5 inhibitors in various cancer and non-cancerous cell lines. This data is provided as a reference to illustrate the expected range of activity for this class of compounds.
Table 1: IC50 Values of Eg5 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |
| LGI-147 | HepG2 | Hepatocellular Carcinoma | 72 | 53.59 pM | [5] |
| LGI-147 | Hep3B | Hepatocellular Carcinoma | 72 | 59.6 pM | [5] |
| LGI-147 | PLC5 | Hepatocellular Carcinoma | 72 | 43.47 pM | [5] |
| S-trityl-L-cysteine | HeLa | Cervical Cancer | - | 700 nM | [8] |
| YL001 | CNE-2Z | Nasopharyngeal Cancer | - | 5-20 µM | [2] |
| YL001 | K562 | Leukemia | - | 5-20 µM | [2] |
Table 2: Cytotoxicity of Eg5 Inhibitors in Non-Cancerous Human Cell Lines
| Inhibitor | Cell Line | Cell Type | Incubation Time (h) | Observation | Reference |
| Dimethylenastron | HUVEC | Human Umbilical Vein Endothelial Cells | 72 | Dose-dependent proliferation blockade | [9] |
| Dimethylenastron | hCMEC/D3 | Human Brain Endothelial Cells | 72 | Nearly complete inhibition at 1 µM | [9] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the effect of an Eg5 inhibitor on cell viability.
Materials:
-
Cancer or normal cell line of interest
-
96-well plates
-
Eg5 inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Eg5 inhibitor in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of an Eg5 inhibitor on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]
Apoptosis Assay by Annexin V Staining
This protocol is for detecting apoptosis induced by an Eg5 inhibitor.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[15]
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]
-
Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[18]
Visualizations
Caption: Eg5 Inhibition Pathway.
Caption: MTT Assay Workflow.
Caption: Troubleshooting Workflow.
References
- 1. [PDF] The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks | Semantic Scholar [semanticscholar.org]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Eg5-IN-2 toxicity in vivo
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eg5-IN-2 and other Eg5 inhibitors?
Eg5, also known as Kinesin Spindle Protein (KSP) or KIF11, is a motor protein essential for the formation of the bipolar spindle during mitosis. Eg5 inhibitors are ATP-uncompetitive allosteric inhibitors that bind to a pocket in the motor domain of Eg5. This binding prevents the conformational changes necessary for its function, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cells.[1][2] This targeted action on proliferating cells is expected to result in a lower toxicity profile compared to traditional anti-mitotic agents like taxanes.[1]
Q2: What are the most common toxicities observed with Eg5 inhibitors in vivo?
The most frequently reported dose-limiting toxicity for Eg5 inhibitors is myelosuppression, particularly neutropenia (a decrease in neutrophils).[3] Other common treatment-related adverse events can include asthenia (weakness or lack of energy), mucositis, and in some cases, cardiac issues.[4][5] While generally predicted to be less neurotoxic than tubulin inhibitors, some neurotoxic effects have been observed in specific contexts.[6]
Q3: How can I mitigate neutropenia in my animal models?
Managing neutropenia in preclinical studies is crucial for evaluating the therapeutic window of this compound. Consider the following strategies:
-
Dose and Schedule Optimization: Titrate the dose of this compound to find the maximum tolerated dose (MTD) that balances efficacy with manageable myelosuppression. Experiment with different dosing schedules (e.g., intermittent dosing) to allow for neutrophil recovery between treatments.
-
Supportive Care: In translational studies, the use of supportive care agents like Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.[7]
-
Combination Therapy: Combining this compound with other anticancer agents at lower, less toxic doses may enhance efficacy while minimizing myelosuppression.
Q4: Are there potential off-target effects I should be aware of?
Besides the on-target effect on mitotic cells, some studies suggest that Eg5 inhibitors can also impact angiogenesis, the formation of new blood vessels.[1][8] This could be a desirable anti-tumor effect but should be considered in the overall assessment of the compound's activity. Additionally, while rare, cardiotoxicity has been noted with some kinase inhibitors, so monitoring cardiac function in long-term studies may be warranted.
Troubleshooting Guides
Guide 1: Unexpectedly High Toxicity or Animal Mortality
-
Issue: Significant weight loss, lethargy, or mortality in treated animals at doses expected to be well-tolerated.
-
Potential Causes:
-
Formulation Issues: Poor solubility or stability of this compound in the vehicle, leading to inconsistent dosing or precipitation.
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects.
-
Incorrect Dosing: Errors in dose calculation or administration.
-
Model-Specific Sensitivity: The specific animal strain or tumor model may be unusually sensitive to the compound.
-
-
Troubleshooting Steps:
-
Verify Formulation: Ensure this compound is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations for each experiment.
-
Conduct Vehicle-Only Control: Treat a cohort of animals with the vehicle alone to rule out its toxicity.
-
Re-calculate Doses: Double-check all calculations for dose preparation.
-
Perform a Dose-Range Finding Study: Start with a lower dose and escalate gradually to determine the MTD in your specific model.
-
Guide 2: Hematological Abnormalities
-
Issue: Severe neutropenia, thrombocytopenia, or anemia observed in complete blood count (CBC) analysis.
-
Potential Causes:
-
On-target Myelosuppression: Eg5 is expressed in hematopoietic progenitor cells, making them susceptible to inhibition.
-
Dose-Dependent Toxicity: Higher doses lead to greater suppression of bone marrow activity.
-
-
Troubleshooting Steps:
-
Monitor CBCs Regularly: Collect blood samples at baseline and at set intervals during and after treatment to track the kinetics of hematological changes.
-
Adjust Dose and Schedule: Lower the dose or increase the interval between doses to allow for bone marrow recovery.
-
Consider Supportive Care: If the experimental design allows, investigate the use of G-CSF or other hematopoietic growth factors.[7]
-
Quantitative Toxicity Data Summary
The following table summarizes toxicity data from various Eg5 inhibitors. This information can be used as a reference for designing in vivo studies with this compound.
| Inhibitor | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) / Observed Toxicities | Reference |
| Ispinesib | Mice with xenografts | Intraperitoneal | 10 mg/kg induced unexplained toxicity in osteosarcoma models. | [9] |
| MK-0731 | Human patients | Intravenous (24h) | MTD: 17 mg/m²/24h every 21 days. Dose-limiting toxicity: neutropenia. | [10][11] |
| AZD4877 | Human patients (AML) | Intravenous (1h) | MTD: 16 mg/day. Dose-limiting toxicities: stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia. | [5] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy and Toxicity Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy and associated toxicity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound
-
Appropriate vehicle for formulation
-
Calipers for tumor measurement
-
Equipment for blood collection and CBC analysis
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound and vehicle according to the planned schedule and route (e.g., intraperitoneal, intravenous, oral).
-
Monitoring Efficacy: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring Toxicity:
-
Record body weight at each tumor measurement.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Collect blood samples at baseline and at specified time points for CBC analysis to assess hematological toxicity.
-
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize animals and collect tumors and major organs for histopathological analysis.
Protocol 2: Monitoring Hematological Toxicity
Objective: To quantify the effect of this compound on blood cell populations.
Methodology:
-
Blood Collection: At baseline and at regular intervals during treatment, collect a small volume of blood (e.g., via tail vein or retro-orbital sinus).
-
Complete Blood Count (CBC): Use an automated hematology analyzer to determine the counts of white blood cells (including a differential count for neutrophils, lymphocytes, etc.), red blood cells, and platelets.
-
Data Analysis: Compare the blood cell counts of treated animals to those of the vehicle control group at each time point. Plot the changes over time to understand the onset, severity, and recovery from any hematological toxicity.
Visualizations
Caption: Mechanism of action of Eg5 inhibitors leading to mitotic arrest and apoptosis.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting logic for addressing in vivo toxicity with this compound.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Chemotherapeutic Strategy with Eg5 Inhibitor against Gemcitabine Resistant Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of AZD4877 in patients with refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Eg5-IN-2
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype after treatment with an Eg5 inhibitor like Eg5-IN-2?
The primary and expected phenotype following inhibition of Eg5 is mitotic arrest characterized by the formation of monopolar spindles, often referred to as "monoasters".[1][2] Eg5 is a plus-end-directed motor protein essential for pushing the spindle poles apart during mitosis.[3] Its inhibition prevents centrosome separation, leading to the collapse of the bipolar spindle.[1][3] This results in cells arresting in mitosis with a single spindle pole from which microtubules radiate, surrounding the condensed chromosomes.
Q2: At what stage of the cell cycle should I expect to see the effects of this compound?
Eg5 function is critical during the G2/M phase of the cell cycle for the establishment of the bipolar spindle. Therefore, you should expect to see an accumulation of cells in the G2/M phase following treatment with an Eg5 inhibitor.[4] This can be quantified by flow cytometry analysis of DNA content.
Q3: Are there known off-target effects of Eg5 inhibitors?
While many Eg5 inhibitors are highly selective, off-target effects can occur, potentially leading to unexpected phenotypes. Some studies suggest that certain anticancer drugs may have off-target effects that contribute to their efficacy.[5] It is crucial to include appropriate controls and potentially validate key findings using a structurally different Eg5 inhibitor or a complementary method like siRNA-mediated knockdown of Eg5.
Q4: Can Eg5 inhibitors affect non-dividing cells?
The primary mechanism of action of Eg5 inhibitors is to disrupt mitosis, making them selectively toxic to proliferating cells.[1] However, some non-canonical functions of Eg5 in terminally differentiated cells, such as neurons, have been reported.[6] The impact on non-dividing cells is generally minimal compared to their potent effect on cancer cells.
Troubleshooting Guides
Biochemical Assays (e.g., ATPase Activity Assay)
Issue 1: High variability or poor reproducibility in ATPase assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | The activity of purified Eg5 can diminish over time with storage and freeze-thaw cycles. Aliquot the enzyme stock and use a fresh aliquot for each experiment. Ensure consistent protein concentration and construct (e.g., Eg52-386) are used.[7] |
| Variable Microtubule Quality | The polymerization state and quality of microtubules are critical. Use freshly prepared microtubules and ensure complete polymerization and stabilization (e.g., with paclitaxel).[7] |
| Inaccurate ATP Concentration | ATP concentration directly influences enzyme kinetics. Prepare fresh and accurate ATP solutions for each assay.[7] |
| High DMSO Concentration | High concentrations of DMSO, used to solubilize inhibitors, can impact enzyme activity. Maintain a consistent final DMSO concentration across all wells and include appropriate vehicle controls.[7] |
| Inhibitor Solubility | Poor solubility of this compound can lead to inaccurate concentrations. Visually inspect for precipitation and consider alternative solvents if necessary.[7] |
Issue 2: High background noise in the ATPase assay.
| Potential Cause | Troubleshooting Step |
| Contaminating ATPases | Ensure the purified Eg5 protein is free from other ATPases. Run a control reaction with the Eg5 preparation in the absence of microtubules to check for basal, microtubule-independent ATPase activity.[7] |
| Assay Plate Quality | Use high-quality, low-binding microplates to minimize variability between wells.[7] |
Cell-Based Assays (e.g., Cell Viability, Immunofluorescence)
Issue 3: Weaker than expected reduction in cell viability or a shallow dose-response curve.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration Range | The tested concentration range may not be centered around the IC50. Test a broader range of concentrations, spanning several orders of magnitude.[7] |
| Inhibitor Precipitation at High Concentrations | The inhibitor may be precipitating at higher concentrations, leading to a plateau in the response. Check the solubility of this compound in your culture medium. |
| Insufficient Assay Dynamic Range | Ensure a sufficient difference between the signals of the negative (untreated) and positive (fully inhibited) controls. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to antimitotic agents. Consider testing in a panel of different cell lines. |
Issue 4: Observation of unexpected cellular phenotypes (e.g., multipolar spindles, apoptosis without clear mitotic arrest).
| Potential Cause | Troubleshooting Step |
| Off-target Effects | The inhibitor may be affecting other cellular targets. Validate the phenotype with Eg5 siRNA or a structurally unrelated Eg5 inhibitor. |
| Toxicity at High Concentrations | At very high concentrations, non-specific toxicity may lead to apoptosis, masking the specific mitotic arrest phenotype. Perform a careful dose-response and time-course analysis. |
| Cellular Context | The cellular response to mitotic arrest can vary. Some cells may undergo mitotic slippage and become polyploid, while others may directly enter apoptosis. Analyze markers for both mitotic arrest (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3). |
Experimental Protocols
Protocol 1: Eg5 Microtubule-Activated ATPase Activity Assay (Coupled Enzyme Assay)
This protocol measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Reagents:
-
Purified Eg5 enzyme
-
Polymerized and stabilized microtubules (with paclitaxel)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Coupling system: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH
-
ATP
-
This compound at various concentrations
-
DMSO (vehicle control)
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add this compound or DMSO to the wells of a 96-well plate.
-
Add the Eg5 enzyme and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature using a plate reader.[7]
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Protocol 2: Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the effect of this compound on mitotic spindle formation.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Treat cells with this compound for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).
-
Wash cells with PBS and fix.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype.
Visualizations
Caption: Mechanism of Eg5 Action and Inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Eg5-IN-2 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Eg5 inhibitor, Eg5-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For specific details, refer to the storage conditions table below. It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q2: How should I dissolve this compound? I'm observing poor solubility.
A2: Poor solubility can lead to inaccurate concentrations and variability in experimental results.[2] this compound is generally soluble in organic solvents like DMSO. If you encounter solubility issues in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with your aqueous buffer. Visually inspect the solution for any precipitation.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue that can arise from several factors.[2] Key areas to investigate include the consistency of your reagents, particularly the activity of the Eg5 enzyme which can decrease over time with storage and freeze-thaw cycles.[2] Inaccurate serial dilutions and poor inhibitor solubility are also frequent sources of error.[2] Ensure that your experimental conditions, such as incubation times and temperature, are strictly followed.[2]
Q4: I am observing a decrease in the inhibitory activity of my this compound stock solution over time. What might be happening?
A4: A decrease in inhibitory activity suggests potential degradation of the compound. This can be caused by improper storage, such as exposure to light, moisture, or incorrect temperatures. Repeated freeze-thaw cycles can also contribute to the degradation of the inhibitor in solution.[1] To mitigate this, it is best practice to store stock solutions in small, single-use aliquots at the recommended temperature.
Troubleshooting Guides
Troubleshooting Poor Inhibitor Performance
If you are experiencing lower-than-expected activity or inconsistent results with this compound, consider the following troubleshooting steps:
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Verify Stock Solution Integrity:
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Prepare a fresh stock solution of this compound from the powder.
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Compare the performance of the fresh stock to your existing stock in a parallel experiment.
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If the fresh stock performs as expected, your previous stock may have degraded.
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Assess Solubility in Assay Buffer:
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After diluting the DMSO stock into your aqueous assay buffer, visually inspect for any signs of precipitation.
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If precipitation is observed, the inhibitor may be crashing out of solution, leading to a lower effective concentration. Consider adjusting the final DMSO concentration or using a different buffer system if compatible with your assay.
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Review Experimental Protocol:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data synthesized from available information on similar Eg5 inhibitors.[1][3]
Table 2: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| Aqueous Buffers | Limited | May require a co-solvent like DMSO. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
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Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolving the Compound: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious with temperature-sensitive compounds.
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Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
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Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Instability
Caption: A workflow for troubleshooting issues of instability or low activity with this compound.
Diagram 2: Mechanism of Action of Eg5 Inhibitors
Caption: The role of Eg5 in mitosis and the effect of its inhibition by this compound.
References
Cell line specific responses to Eg5-IN-2
Welcome to the technical support center for Eg5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Eg5 (also known as KSP or KIF11), a kinesin spindle protein.[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of Eg5, this compound prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle. This disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis, which can ultimately lead to apoptosis (programmed cell death).[1][2]
Q2: I am observing a high degree of variability in the IC50 values for this compound across different cancer cell lines. What could be the reason for this?
A2: Cell line-specific responses to Eg5 inhibitors are a known phenomenon and can be attributed to several factors:
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p53 Status: The tumor suppressor protein p53 plays a role in sensing mitotic errors. Some studies suggest that cells with wild-type p53 may be less sensitive to Eg5 inhibitors as p53 can protect against defects in centrosome separation.[3]
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Bcl-2 Family Protein Expression: The balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family can determine the threshold for apoptosis following mitotic arrest. Cell lines with high levels of anti-apoptotic proteins like Bcl-xL may be more resistant to Eg5 inhibitor-induced cell death.[4][5]
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Spindle Assembly Checkpoint (SAC) Integrity: A functional SAC is required for a sustained mitotic arrest in response to Eg5 inhibition.[2] Cell lines with a weakened or defective SAC may "slip" out of mitosis without proper chromosome segregation, leading to aneuploidy and potentially resistance.
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Expression of other Kinesins: In some cases, upregulation of other motor proteins, such as Kif15, can compensate for the loss of Eg5 function, contributing to resistance.
Q3: My cells are arresting in mitosis as expected, but a significant portion of them are not undergoing apoptosis. Why might this be?
A3: This phenomenon, known as mitotic slippage, can occur in some cell lines. After a prolonged mitotic arrest, some cells may exit mitosis without cell division, becoming tetraploid (having a 4N DNA content). The fate of these tetraploid cells varies. Some may eventually undergo apoptosis from the G1 phase, while others may enter a state of senescence or even continue to proliferate, which can contribute to drug resistance. The tendency for mitotic slippage is cell line-dependent and can be influenced by the integrity of the spindle assembly checkpoint and the expression levels of pro- and anti-apoptotic proteins.
Q4: Can I combine this compound with other chemotherapeutic agents?
A4: Yes, combination therapies with Eg5 inhibitors have shown promise. For instance, combining Eg5 inhibitors with agents that abrogate the G2 DNA damage checkpoint (like CHK1 inhibitors) can enhance mitotic catastrophe.[6] Additionally, combining Eg5 inhibitors with Bcl-2 family inhibitors (BH3 mimetics) can sensitize cancer cells to apoptosis.[4] However, antagonism has been observed when combining Eg5 inhibitors with taxanes, as they have opposing effects on microtubule dynamics.[7] Careful consideration of the mechanism of action of each drug is crucial when designing combination studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or weak mitotic arrest observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low for the specific cell line. 2. Degraded inhibitor: The inhibitor may have degraded due to improper storage. 3. Cell line insensitivity: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh stock of the inhibitor. 3. Analyze the expression of key proteins involved in mitosis and apoptosis (e.g., p53, Bcl-2 family) in your cell line. Consider using a different cell line as a positive control. |
| High background in immunofluorescence | 1. Inadequate blocking: Non-specific antibody binding. 2. Antibody concentration too high: Primary or secondary antibody concentration is not optimal. | 1. Increase the blocking time and/or try a different blocking agent. 2. Titrate the primary and secondary antibodies to determine the optimal concentrations. |
| Difficulty in detecting apoptosis | 1. Timing of the assay: Apoptosis may be a late event in your cell line. 2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough. 3. Mitotic slippage: Cells may be exiting mitosis and undergoing apoptosis at a later stage. | 1. Perform a time-course experiment to identify the optimal time point for apoptosis detection (e.g., 24, 48, 72 hours post-treatment). 2. Consider using a combination of apoptosis assays (e.g., Annexin V/PI staining and caspase activity assay). 3. Analyze DNA content by flow cytometry to check for a tetraploid population, which would indicate mitotic slippage. |
Data Presentation
Disclaimer: The following data is based on studies of potent Eg5 inhibitors with similar mechanisms of action to this compound, as comprehensive cell-line specific data for this compound as a standalone agent is not widely available in the public domain. These values should be considered as representative examples.
Table 1: Cell Viability (IC50) of a Potent Eg5 Inhibitor (YL001) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 124 |
| A549 | Lung Cancer | Data not available |
| Huh7 | Liver Cancer | Data not available |
| B16 | Melanoma | Data not available |
| K562 | Leukemia | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| U87 | Glioblastoma | Data not available |
| DU145 | Prostate Cancer | Data not available |
| 786-O | Kidney Cancer | Data not available |
| AGS | Gastric Cancer | Data not available |
| HT1080 | Fibrosarcoma | >70,000 |
| A2780/taxol | Ovarian Cancer (Taxol-resistant) | Data not available |
| 4T1/6TG | Breast Cancer (6TG-resistant) | Data not available |
| Data for YL001 from[8] |
Table 2: Cell Cycle Analysis of Cancer Cell Lines Treated with an Eg5 Inhibitor (YL001)
| Cell Line | Treatment (Concentration) | % G1 | % S | % G2/M |
| HCT 116 | YL001 (100 nM) | 15 | 10 | 75 |
| HeLa | YL001 (100 nM) | 10 | 5 | 85 |
| MCF7 | YL001 (100 nM) | 20 | 15 | 65 |
| Representative data based on the effects of YL001.[1] |
Table 3: Apoptosis Induction by an Eg5 Inhibitor (STLC) in Neuroblastoma Cell Lines
| Cell Line | Treatment (STLC, 5 µmol/l) | % Apoptotic Cells |
| SY5Y | 24 hours | Increased |
| BE2 | 24 hours | Increased |
| Qualitative data from[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
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Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
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Cell Harvesting: Harvest both adherent and floating cells.
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Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
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Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).
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Cell Harvesting: Harvest both adherent and floating cells.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Apoptosis Markers
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Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for weak mitotic arrest.
References
- 1. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Bcl-xL sensitizes cells to mitotic blockers, but not mitotic drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Eg5 Inhibitor IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with determining the IC50 values of Eg5 kinesin inhibitors, such as Eg5-IN-2.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
Use this guide if you are observing significant variability in your Eg5 inhibitor IC50 values between experiments using a biochemical assay format (e.g., ATPase assay).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
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Verify Reagent Integrity:
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Inhibitor: Confirm the correct storage of your Eg5 inhibitor. If possible, verify its purity and integrity via analytical methods. Ensure complete solubilization in the assay buffer; visually inspect for precipitation. Prepare fresh serial dilutions for each experiment.[1]
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Eg5 Enzyme: Ensure the purified Eg5 enzyme is active. Use a positive control inhibitor with a known IC50 to validate enzyme performance.
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ATP and Microtubules: Use high-quality ATP and freshly polymerized, taxol-stabilized microtubules. The concentration and quality of microtubules can significantly impact the ATPase activity of Eg5.
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Review Assay Protocol:
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ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[2] Ensure you are using a consistent ATP concentration, ideally at or below the Km for Eg5, to achieve accurate and reproducible results.
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Incubation Times and Temperature: Standardize all incubation times and maintain a constant temperature, as enzyme kinetics are sensitive to these parameters.[2]
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Buffer Conditions: The pH and composition of the assay buffer can influence enzyme activity and inhibitor binding. Ensure consistency in all buffer components.
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-
Check Data Analysis:
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Dose-Response Curve: Use a sufficient range of inhibitor concentrations to generate a complete sigmoidal curve, typically spanning at least 3-4 orders of magnitude around the expected IC50.[2]
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Data Normalization: Properly normalize your data using appropriate positive (no inhibitor) and negative (no enzyme or maximum inhibition) controls.
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Curve Fitting: Employ a non-linear regression model, such as a four-parameter logistic equation, to accurately calculate the IC50 value.[1]
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Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for an Eg5 inhibitor different between a biochemical (ATPase) assay and a cell-based (mitotic arrest) assay?
A1: It is common to observe different IC50 values for the same compound when comparing biochemical and cell-based assays.[1] This discrepancy can be attributed to several factors:
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Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target, Eg5. Poor cell permeability will result in a higher apparent IC50 in a cell-based assay.
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Intracellular ATP Concentration: The concentration of ATP within a cell is significantly higher than that typically used in biochemical assays. For ATP-competitive inhibitors, this will lead to a rightward shift in the IC50 value (i.e., a higher value) in cellular assays.[2]
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Off-Target Effects: In a cellular context, the inhibitor may have off-target effects that contribute to cytotoxicity, potentially leading to a lower apparent IC50 that is not solely due to Eg5 inhibition.
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Drug Efflux: Cancer cell lines can express efflux pumps that actively transport the inhibitor out of the cell, reducing its effective intracellular concentration and leading to a higher IC50 value.
Q2: What is the mechanism of action of Eg5 inhibitors and what is the expected cellular phenotype?
A2: Eg5, also known as KIF11 or KSP, is a motor protein essential for forming and maintaining the bipolar mitotic spindle.[3][4] It functions by crosslinking and sliding antiparallel microtubules apart, which pushes the centrosomes to opposite poles of the cell.[3][4][5] Inhibition of Eg5 prevents this process, leading to the formation of a characteristic monopolar spindle, often referred to as a "monoaster".[5][6] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately lead to apoptotic cell death.[6][7]
Eg5 Signaling Pathway in Mitosis:
Caption: Role of Eg5 in mitosis and the effect of its inhibition.
Data Presentation
Table 1: Reported IC50 Values for Various Eg5 Inhibitors
This table summarizes IC50 values for different Eg5 inhibitors under various assay conditions to illustrate the expected range of potencies.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |
| S-trityl-L-cysteine | Microtubule-activated ATPase | Human Eg5 | 140 nM | [8][9] |
| S-trityl-L-cysteine | Mitotic Arrest | HeLa Cells | 700 nM | [8][9] |
| Monastrol | Basal ATPase | Human Eg5 | ~14-16 µM | [10] |
| LGI-147 | Cell Viability (72h) | HepG2 Cells | 53.59 pM | [11] |
| LGI-147 | Cell Viability (72h) | PLC5 Cells | 43.47 pM | [11] |
| K858 | Basal ATPase | Human Eg5 | 1.3 µM | [12] |
Experimental Protocols
Protocol 1: Eg5 Microtubule-Activated ATPase Assay
This protocol outlines a general method for determining the IC50 of an inhibitor against Eg5's ATPase activity.
Workflow Diagram:
Caption: Workflow for an Eg5 ATPase inhibition assay.
Methodology:
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Reagent Preparation:
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Prepare serial dilutions of the Eg5 inhibitor in assay buffer. A common starting concentration is 10 mM in 100% DMSO, followed by further dilutions.
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Prepare a master mix containing purified Eg5 enzyme and taxol-stabilized microtubules in assay buffer.
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-
Assay Execution:
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Add the diluted inhibitor or DMSO control to the wells of a 96-well plate.
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Add the Eg5/microtubule master mix to each well and incubate briefly.
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Initiate the reaction by adding a solution of ATP.
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Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.
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Detection:
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Stop the reaction and measure the amount of inorganic phosphate (Pi) generated. A common method is the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
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-
Data Analysis:
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Normalize the data to controls.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable non-linear regression model to determine the IC50 value.
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Protocol 2: Cell-Based Mitotic Arrest Assay
This protocol describes a method to determine the IC50 for mitotic arrest induced by an Eg5 inhibitor using immunofluorescence.
Methodology:
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Cell Culture and Treatment:
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Seed a suitable cancer cell line (e.g., HeLa, MCF7) onto coverslips in a multi-well plate and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the Eg5 inhibitor for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).[7]
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-
Immunofluorescence Staining:
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Fix the cells with 4% paraformaldehyde.[7]
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Permeabilize the cells (e.g., with Triton X-100).
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Block non-specific antibody binding.
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Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.[7]
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Incubate with a fluorescently labeled secondary antibody.
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Counterstain the DNA with DAPI to visualize the chromosomes.
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-
Imaging and Analysis:
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Acquire images using a fluorescence microscope.
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Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype at each inhibitor concentration.
-
-
IC50 Determination:
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Plot the percentage of cells with monopolar spindles against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model to calculate the IC50 for mitotic arrest.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating Eg5-IN-2 Experiments: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Eg5 inhibitor, Eg5-IN-2. The information is designed to address common challenges and inconsistencies that may arise during in vitro and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability and inconsistent results in experiments involving this compound.
Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a frequent challenge and can be attributed to several factors:
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Reagent Consistency:
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Eg5 Enzyme Activity: The enzymatic activity of purified Eg5 protein can diminish over time, even with proper storage, and can be sensitive to freeze-thaw cycles. It is recommended to aliquot the enzyme stock and use a fresh aliquot for each experiment. Consistent use of the same protein construct and concentration is also crucial.
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Microtubule Quality: For microtubule-activated ATPase assays, the quality and polymerization state of microtubules are critical. Ensure complete polymerization and stabilization (e.g., with paclitaxel) and use freshly prepared microtubules for each experiment to ensure reproducibility.
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ATP Concentration: As a direct substrate, the concentration of ATP will impact enzyme kinetics. Prepare fresh, accurate dilutions of ATP for each assay.
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-
Assay Conditions:
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DMSO Concentration: this compound, like many small molecule inhibitors, is often dissolved in DMSO. High final concentrations of DMSO can inhibit enzyme activity. While some Eg5 assays are tolerant to DMSO concentrations up to 2.2%, it is critical to maintain a consistent final DMSO concentration across all wells and include appropriate vehicle controls.
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Incubation Times and Temperature: Strict adherence to protocol-specified incubation times and temperatures is essential, as deviations can significantly affect enzyme kinetics and inhibitor binding.
-
-
Compound Handling:
-
Solubility: Poor solubility of this compound can lead to inaccurate effective concentrations and high variability. Visually inspect for any precipitation in your stock solutions and final assay wells. If solubility is an issue, consider optimizing the solvent system.
-
Serial Dilutions: Inaccuracies during the preparation of serial dilutions are a common source of error. Use calibrated pipettes and perform dilutions with care.
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Q2: I am observing high background noise in my ATPase assay. How can this be mitigated?
A2: High background can obscure the signal from Eg5 activity. To reduce it, consider the following:
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Contaminating ATPases: Ensure your purified Eg5 protein is free from other ATP-hydrolyzing enzymes. A control reaction with the Eg5 preparation in the absence of microtubules can help assess basal, non-microtubule-stimulated ATPase activity.
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Assay Plate Quality: Use high-quality, low-binding microplates to minimize variability between wells.
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Plate Reader Settings: Optimize the settings on your plate reader for the specific assay being performed to maximize the signal-to-noise ratio.
Q3: My positive control Eg5 inhibitor is showing weaker than expected potency.
A3: This issue can point to problems with the control compound or the assay system itself:
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Control Inhibitor Integrity: Ensure that your stock of the positive control inhibitor has been stored correctly and has not degraded. Preparing fresh dilutions for each experiment is recommended.
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Suboptimal Assay Conditions: If the assay is not performing optimally (e.g., due to low enzyme activity or poor microtubule quality), the apparent potency of any inhibitor will be reduced.
Q4: I am not observing a clear dose-response curve, or the curve is very shallow.
A4: A poor dose-response curve can result from several factors:
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Inhibitor Concentration Range: The tested concentration range of this compound may be too narrow or not centered around its IC50. A wider range of concentrations, often spanning several orders of magnitude, may be necessary.
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Inhibitor Solubility Limit: At higher concentrations, the compound may be precipitating, leading to a plateau in the inhibition curve.
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Assay Dynamic Range: Ensure that your assay has a sufficient dynamic range (the difference between the uninhibited and fully inhibited signal) to resolve a clear dose-response relationship.
Q5: My cell-based assays show variable results, even when I follow the protocol.
A5: Cell-based assays introduce biological variability. Here are some common sources of inconsistency:
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Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
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Seeding Density: Ensure a consistent cell seeding density across all wells and experiments.
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Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, which can affect cell health and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
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Compound Stability in Media: Assess the stability of this compound in your cell culture media over the time course of the experiment.
Q6: I am observing a lack of efficacy or the development of resistance to this compound in my cell lines.
A6: Resistance to Eg5 inhibitors can occur through several mechanisms:
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Target Mutations: Point mutations in the allosteric binding pocket of Eg5 can prevent the inhibitor from binding effectively.[1][2][3]
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Compensatory Pathways: Upregulation of other motor proteins, such as the kinesin-12 Kif15, can compensate for the loss of Eg5 function and confer resistance.[4]
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Drug Efflux Pumps: Increased expression of P-glycoprotein and other drug efflux pumps can reduce the intracellular concentration of the inhibitor.[1]
Quantitative Data Summary
The inhibitory activity of Eg5 inhibitors can be influenced by the specific assay conditions and the biological context (e.g., purified enzyme vs. cell-based assay). Below are tables summarizing key quantitative data for Eg5 inhibitors.
Table 1: Biochemical Potency of Eg5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Not Specified | Eg5 | < 0.5 nM | MedChemExpress |
| S-trityl-l-cysteine | Basal ATPase Activity | Eg5 | 1.0 µM | [5] |
| S-trityl-l-cysteine | Microtubule-activated ATPase Activity | Eg5 | 140 nM | [5] |
| K858 | ATPase Activity | Eg5 | 1.3 µM | [6] |
| LGI-147 | Cell-free Kinesin ATPase | Eg5 | Not specified (selective for Eg5) | [7] |
Table 2: Cell-Based Potency of Eg5 Inhibitors and Antibody-Drug Conjugates (ADCs)
| Compound/ADC | Cell Line | Assay Type | EC50/IC50 | Reference |
| LGI-147 | HepG2 | Cell Viability (72h) | 53.59 pM | [7] |
| LGI-147 | Hep3B | Cell Viability (72h) | 59.6 pM | [7] |
| LGI-147 | PLC5 | Cell Viability (72h) | 43.47 pM | [7] |
| ADC-4 to ADC-13 (HER2 conjugates) | SK-OV-3ip (HER2+) | In vitro cell-based | 7.6 - 43.7 nM | [8] |
| ADC-4 to ADC-13 (c-KIT conjugates) | NCI-H526 (c-KIT+) | In vitro cell-based | 12.8 - 4528 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific experimental conditions.
NADH-Coupled Microtubule-Activated ATPase Assay
This continuous, spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
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Reagents:
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Eg5 enzyme
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Paclitaxel-stabilized microtubules
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Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
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Coupling System: Pyruvate kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.
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ATP
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This compound or other test inhibitors
-
-
Procedure:
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Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
-
Malachite Green Endpoint ATPase Assay
This endpoint assay measures the amount of inorganic phosphate (B84403) (Pi) released during the ATPase reaction.
-
Reagents:
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Eg5 enzyme
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Microtubules (optional, for activated assay)
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Assay Buffer
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ATP
-
This compound or other test inhibitors
-
Malachite Green Reagent
-
-
Procedure:
-
Set up the ATPase reaction with Eg5, buffer, ATP, and inhibitor in a microplate.
-
Incubate for a defined period (e.g., 30 minutes) at a constant temperature.
-
Stop the reaction and detect the released Pi by adding the Malachite Green reagent.
-
Read the absorbance at approximately 620-650 nm.
-
Generate a standard curve with known concentrations of phosphate to quantify the amount of Pi produced.
-
Determine the IC50 by plotting the amount of Pi produced against the inhibitor concentration.[9]
-
Cell Viability Assay (e.g., MTT or SRB)
These assays measure the metabolic activity or total protein content of cells, respectively, as an indicator of cell viability following treatment with an inhibitor.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or control compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
For MTT assay: Add MTT reagent, incubate, and then add solubilization solution before reading absorbance.
-
For SRB assay: Fix cells, stain with SRB, wash, and then solubilize the dye before reading absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 value.
-
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the effect of Eg5 inhibitors on the formation of the mitotic spindle.
-
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat with this compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain DNA with DAPI or a similar dye.
-
Image the cells using fluorescence microscopy and look for the characteristic monopolar spindle phenotype in inhibitor-treated cells.
-
Visualizations
Eg5 Signaling Pathway and Inhibition
Caption: Role of Eg5 in mitosis and the effect of its inhibition.
Experimental Workflow for this compound Testing
Caption: A typical experimental workflow for testing this compound.
Troubleshooting Logic Diagram for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 4. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Negative Modulation of the Angiogenic Cascade Induced by Allosteric Kinesin Eg5 Inhibitors in a Gastric Adenocarcinoma In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Eg5-IN-2 and Multidrug Resistance Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent Eg5 inhibitor, Eg5-IN-2, particularly in the context of multidrug resistance (MDR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Disclaimer: While this compound is a highly potent Eg5 inhibitor, specific data on its direct interactions with individual multidrug resistance (MDR) proteins is limited in publicly available literature. Therefore, this guide incorporates data from other well-characterized Eg5 inhibitors, such as monastrol (B14932) and S-trityl-L-cysteine (STLC), as representative examples to illustrate potential interactions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Eg5 (also known as KSP or KIF11), a kinesin spindle protein essential for mitosis.[1] Eg5 is a motor protein that pushes apart duplicated centrosomes during prophase, a critical step for the formation of a bipolar spindle.[2][3] By inhibiting the ATPase activity of Eg5, this compound prevents this centrosome separation, leading to the formation of a characteristic monopolar spindle.[4][5] This activates the spindle assembly checkpoint, causing mitotic arrest and often leading to apoptosis in proliferating cancer cells.[3][4]
Q2: Why are Eg5 inhibitors like this compound potentially effective against multidrug-resistant (MDR) cancers?
A2: Cancers can develop resistance to common chemotherapeutics, like taxanes or vinca (B1221190) alkaloids, through mechanisms such as the overexpression of MDR proteins (e.g., P-glycoprotein) or mutations in tubulin.[2] Eg5 inhibitors target a different component of the mitotic machinery. Therefore, they may retain their efficacy in cells that have developed resistance to tubulin-targeting agents.[2] Studies have shown that some Eg5 inhibitors are effective in taxol-resistant cell lines.[2]
Q3: Is this compound a substrate or inhibitor of common MDR proteins like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2)?
Q4: What is the expected cellular phenotype after treating cancer cells with this compound?
A4: The hallmark phenotype of Eg5 inhibition is the formation of monopolar spindles, also known as "monoasters," in mitotic cells.[4][5] This can be visualized using immunofluorescence microscopy by staining for microtubules (α-tubulin) and DNA (DAPI). Cells will arrest in mitosis, leading to an increase in the mitotic index. Prolonged mitotic arrest typically induces apoptosis.[4]
Troubleshooting Guides
Problem 1: No or weak induction of monopolar spindles with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Determine the optimal concentration of this compound for your cell line by performing a dose-response experiment and assessing the mitotic index and spindle morphology at various concentrations. |
| Cell line insensitivity | Some cell lines may be less sensitive to Eg5 inhibition. Confirm Eg5 expression levels in your cell line, as sensitivity can correlate with Eg5 expression.[2] |
| Inhibitor degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a properly stored stock solution.[8] |
| Timing of observation | The formation of monopolar spindles is a mitotic event. Ensure you are analyzing the cells at an appropriate time point after treatment to allow for cells to enter mitosis (e.g., 16-24 hours). |
Problem 2: High variability in IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Cell density can affect growth rates and drug sensitivity. |
| Inhibitor solubility issues | Visually inspect for precipitation of this compound at higher concentrations. If solubility is an issue, consider using a different solvent or formulation, and always include appropriate vehicle controls.[8] |
| Inaccurate serial dilutions | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate inhibitor concentrations.[8] |
| Assay timing | Optimize the incubation time for the cell viability assay (e.g., 48, 72 hours) to ensure a sufficient dynamic range for IC50 calculation. |
Problem 3: Unexpected resistance to this compound in a cell line known to overexpress MDR proteins.
| Possible Cause | Troubleshooting Step |
| This compound is a substrate for an expressed MDR protein | Although some Eg5 inhibitors are not P-gp substrates, this compound's interaction with various MDR proteins is not fully known. Perform a transport assay (e.g., calcein-AM assay for P-gp, or using specific substrates for other transporters) with and without known MDR protein inhibitors to see if resistance is reversed. |
| Off-target resistance mechanisms | Resistance may not be due to MDR protein-mediated efflux. Consider other resistance mechanisms, such as mutations in the Eg5 binding site or alterations in the mitotic checkpoint signaling. |
| Low Eg5 expression | As mentioned, sensitivity can be linked to Eg5 expression. Verify Eg5 levels in your resistant cell line compared to a sensitive control.[2] |
Quantitative Data Summary
Table 1: Potency of Various Eg5 Inhibitors
| Compound | Assay | IC50 | Reference |
| This compound | Eg5 Inhibition | < 0.5 nM | [1] |
| S-trityl-L-cysteine (STLC) | Microtubule-activated Eg5 ATPase activity | 140 nM | [9] |
| Monastrol | Basal Eg5 ATPase activity | ~1.7 µM (S-enantiomer) | [10] |
| YL001 | HeLa cell proliferation (EC50) | Not specified, but potent | [2] |
| K858 | Basal Eg5 ATPase activity | 0.84 - 7.5 µM (analogs) | [11] |
Table 2: Interaction of Monastrol with P-glycoprotein (P-gp)
| Assay | Cell Line | Parameter | Value | Reference |
| P-gp Inhibition (Calcein Assay) | P388/dx | f2 value* | ~2 orders of magnitude > verapamil | [6] |
| Antiproliferative Effect | P-gp overexpressing vs. control | IC50 ratio | No significant difference | [6][7] |
*The f2 value represents the concentration of inhibitor required to produce a 2-fold increase in calcein (B42510) fluorescence.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle morphology.
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere.
-
Treat cells with the desired concentration of this compound for an appropriate time (e.g., 16-24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 2: P-glycoprotein (P-gp) ATPase Assay
Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.
Principle: P-gp is an ATPase, and its activity can be modulated by substrates and inhibitors. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
P-gp-containing membrane vesicles
-
This compound
-
Assay buffer
-
ATP
-
Positive control substrate (e.g., verapamil)
-
Positive control inhibitor (e.g., sodium orthovanadate)
-
Reagent for Pi detection (e.g., Malachite Green)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and either this compound, a control compound, or vehicle.
-
To measure inhibition, also add a known P-gp substrate that stimulates ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and detect the released Pi by adding the detection reagent.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the vanadate-sensitive ATPase activity to determine the specific P-gp activity.
Protocol 3: BCRP Vesicular Transport Assay
Objective: To determine if this compound is a substrate or inhibitor of BCRP-mediated transport.
Principle: This assay uses inside-out membrane vesicles containing BCRP. The transport of a labeled known BCRP substrate into the vesicles is measured in the presence and absence of the test compound (this compound).
Materials:
-
BCRP-containing inside-out membrane vesicles
-
This compound
-
Labeled BCRP substrate (e.g., [³H]-methotrexate)
-
Transport buffer
-
ATP and AMP (as a non-hydrolyzable control)
-
Positive control inhibitor (e.g., Ko134)
-
Filter plates and vacuum manifold
-
Scintillation cocktail and counter
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound.
-
On a 96-well plate, mix the BCRP membrane vesicles with transport buffer and the labeled substrate.
-
Add this compound, control inhibitor, or vehicle to the wells.
-
Pre-incubate the plate at 37°C.
-
Initiate transport by adding ATP. For control wells, add AMP.
-
Incubate for a short, defined time at 37°C.
-
Stop the reaction by adding ice-cold wash buffer.
-
Rapidly transfer the contents to a filter plate and apply a vacuum to trap the vesicles.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity.
-
Compare the amount of transported substrate in the presence of this compound to the controls to determine if it inhibits or competes for transport.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Workflow for investigating this compound interaction with MDR proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of the mitotic kinesin Eg5 inhibitor monastrol with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Eg5-IN-2 Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eg5-IN-2 in their experiments. This guide addresses common questions and troubleshooting scenarios related to the impact of serum concentration on the activity of this potent Eg5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended serum concentration for cell-based assays with this compound?
A1: For most cell-based assays, it is recommended to use the standard serum concentration required for optimal cell health and growth, which is typically 10% Fetal Bovine Serum (FBS).[1][2][3] The primary goal is to maintain a healthy cell population during the experiment to accurately assess the anti-proliferative effects of this compound. It is crucial to keep the serum concentration consistent across all experiments, including vehicle-treated controls, to ensure data comparability.
Q2: How does serum concentration affect the IC50 value of this compound?
Q3: Should I perform this compound experiments in serum-free media?
A3: Performing experiments in serum-free media is generally not recommended unless the specific cell line is well-adapted to such conditions and it is critical for the experimental question being addressed. Forcing cells into a serum-starved state can induce stress and alter cell cycle progression, which could confound the results of an assay targeting a mitotic kinesin like Eg5. If serum-free conditions are necessary, it is essential to include appropriate controls to account for any effects of serum starvation on cell viability and proliferation.
Q4: My IC50 value for this compound in my cell-based assay is higher than expected. Could serum be the issue?
A4: A higher-than-expected IC50 value can be due to several factors, and serum protein binding is a possibility. However, before concluding that serum is the primary cause, it is important to troubleshoot other common experimental variables. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the root cause of the issue.
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in a cell-based assay.
This guide provides a step-by-step process to troubleshoot potential reasons for reduced this compound activity in your experiments.
Step 1: Verify Compound Integrity and Concentration
-
Compound Sotrage: Ensure this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Stock Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.
-
Serial Dilutions: Double-check the calculations and execution of your serial dilutions. Inaccuracies in this step are a common source of error.[4]
Step 2: Evaluate Assay Conditions
-
Cell Health: Confirm that your cells are healthy, proliferating at a normal rate, and are free from contamination.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the entire duration of the inhibitor treatment.
-
Incubation Time: Ensure the incubation time with this compound is sufficient to induce mitotic arrest. This is typically between 24 to 72 hours for cell viability assays.[2]
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and as low as possible (ideally ≤ 0.5%), as high concentrations can be toxic to cells.[4]
Step 3: Investigate Potential Serum Interference If the above steps do not resolve the issue, you can perform experiments to assess the impact of serum on this compound activity.
-
Serum Concentration Gradient: Perform the cell viability assay with a range of FBS concentrations (e.g., 2%, 5%, 10%, and 20%) to determine if there is a serum-dependent effect on the IC50 value.
-
Control Compound: Include a well-characterized Eg5 inhibitor with a known IC50 in your assay as a positive control to validate your assay system.[4]
Step 4: Consider Assay-Specific Variability
-
Assay Dynamic Range: Ensure your assay has a sufficient signal-to-noise ratio to accurately determine the dose-response curve.[4]
-
Plate Effects: Use high-quality microplates and be mindful of potential "edge effects" by not using the outer wells for critical measurements if this is a known issue with your incubator.
Quantitative Data Summary
The following table summarizes the reported IC50 values for various Eg5 inhibitors in different assay formats. Note that cell-based assays are typically conducted in the presence of serum.
| Inhibitor | Assay Type | Cell Line | IC50 | Reference |
| This compound | Enzymatic (ATPase) | - | < 0.5 nM | MCE |
| S-trityl-L-cysteine | Enzymatic (Basal ATPase) | - | 1.0 µM | [1] |
| S-trityl-L-cysteine | Enzymatic (Microtubule-activated ATPase) | - | 140 nM | [1][5] |
| S-trityl-L-cysteine | Cell-based (Mitotic Arrest) | HeLa | 700 nM | [1][5] |
| K858 | Enzymatic (ATPase) | - | 1.3 µM | [2] |
| LGI-147 | Cell-based (Cell Viability) | HepG2 | 53.59 pM | [3][6] |
| LGI-147 | Cell-based (Cell Viability) | Hep3B | 59.6 pM | [3][6] |
| LGI-147 | Cell-based (Cell Viability) | PLC5 | 43.47 pM | [3][6] |
Experimental Protocols
Protocol: Cell Viability Assay to Determine IC50 of this compound
This protocol describes a standard method for assessing the effect of this compound on cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay like resazurin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final desired concentrations. It is recommended to prepare 2X concentrated solutions of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inducing mitotic arrest.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for high IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study [mdpi.com]
- 3. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Eg5 Inhibitors: Eg5-IN-2 vs. Monastrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of the mitotic kinesin Eg5: Eg5-IN-2 and monastrol (B14932). Eg5 plays a crucial role in the formation of the bipolar mitotic spindle, making it a key target for the development of anti-cancer therapeutics.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, offering a promising strategy for combating proliferative diseases.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and monastrol. A lower IC50 value indicates greater potency. It is important to note that the efficacy of monastrol can vary depending on the specific enantiomer used and the assay conditions.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Eg5 | < 0.5 nM[3] | Highly potent inhibitor. |
| Monastrol | Eg5 | 14 µM (racemic)[4] | The (S)-enantiomer is the more active form.[5] |
| 1.7 µM ((S)-enantiomer, basal ATPase activity)[4] | |||
| 8.2 µM ((R)-enantiomer, basal ATPase activity)[4] | |||
| ~50-60 µM (in cell-based assays)[4] |
Mechanism of Action: Eg5 Inhibition
Both this compound and monastrol are allosteric inhibitors that bind to a site on the Eg5 motor domain distinct from the ATP-binding pocket. This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.[5] The ultimate consequence of Eg5 inhibition is the failure of centrosome separation, leading to the formation of a characteristic "monopolar spindle" where a single aster of microtubules is surrounded by chromosomes. This mitotic defect activates the spindle assembly checkpoint, arresting the cell in mitosis and often leading to apoptosis.
Caption: Signaling pathway of Eg5 inhibition leading to mitotic arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Eg5 inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor protein in the presence of microtubules. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified Eg5 motor domain
-
Polymerized, taxol-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Coupling system: pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH
-
Test compounds (this compound, monastrol) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the coupling system.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add the Eg5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature.
-
Calculate the rate of ATP hydrolysis from the slope of the linear phase of the reaction.
-
Plot the rate of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, monastrol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the direct visualization of the effects of Eg5 inhibitors on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
Test compounds (this compound, monastrol)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compounds for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
Caption: Experimental workflow for evaluating Eg5 inhibitor efficacy.
Conclusion
Based on the available data, This compound demonstrates significantly higher potency as an Eg5 inhibitor compared to monastrol, with an IC50 value in the sub-nanomolar range. Monastrol, while a well-established and widely used tool compound for studying Eg5 function, exhibits micromolar efficacy. The choice between these inhibitors will depend on the specific requirements of the research. For applications demanding high potency and specificity, this compound is the superior candidate. Monastrol remains a valuable, albeit less potent, alternative for proof-of-concept studies and as a benchmark compound. The experimental protocols provided herein offer a framework for the independent verification and comparison of these and other Eg5 inhibitors.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Showdown: Eg5-IN-2 vs. Ispinesib for Kinesin Spindle Protein Inhibition
For researchers, scientists, and drug development professionals, the kinesin spindle protein (KSP or Eg5) has emerged as a compelling target for anti-cancer therapies. This motor protein is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. This guide provides a detailed comparison of two Eg5 inhibitors: Eg5-IN-2, a preclinical compound, and ispinesib (B1684021), a well-characterized agent that has undergone extensive clinical evaluation.
This comparative analysis reveals a significant disparity in the developmental stages and potencies of this compound and ispinesib. While both compounds target the same essential mitotic kinesin, ispinesib has demonstrated nanomolar potency in preclinical studies and has been evaluated in numerous clinical trials. In contrast, this compound is a preclinical entity with a reported micromolar inhibitory concentration, indicating a much earlier stage of development.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and ispinesib, highlighting the differences in their inhibitory potency and clinical trial outcomes.
Table 1: Preclinical Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Apparent Inhibition Constant (Ki) |
| This compound (compound 6c) | Eg5 | Malachite Green Assay | 1.97 µM[1][2] | Not Reported |
| Ispinesib | KSP/Eg5 ATPase | Not Specified | < 10 nM[3] | 0.6 nM[4] |
| Various Cancer Cell Lines | Cell Proliferation Assay | 1.2–9.5 nM[5] | Not Applicable | |
| Pediatric Cancer Cell Lines | Cell Proliferation Assay | 4.1 nM (median)[6] | Not Applicable |
Table 2: Summary of Ispinesib Clinical Trial Data
| Phase | Cancer Type(s) | Key Efficacy Findings | Common Adverse Events (Grade 3/4) |
| Phase I/II | Advanced Breast Cancer | 9% objective response rate in heavily pretreated patients; partial responses and stable disease observed.[5][7][8] | Neutropenia, leukopenia, transient increases in AST/ALT.[7][9] |
| Phase II | Malignant Melanoma | No objective responses; 35% of patients had stable disease.[10] | Dizziness, blurred vision, febrile neutropenia.[10] |
| Phase II | Head and Neck Squamous Cell Carcinoma | No objective responses; 25% of patients had stable disease.[9] | Neutropenia, leukopenia.[9] |
| Phase I (Combination) | Advanced Solid Tumors | With docetaxel (B913): stable disease observed.[5] | Prolonged neutropenia, febrile neutropenia.[5] |
Mechanism of Action: Targeting the Mitotic Spindle
Both this compound and ispinesib are inhibitors of the kinesin spindle protein Eg5. This protein is a plus-end-directed motor protein that plays a crucial role in pushing the spindle poles apart during early mitosis. By inhibiting the ATPase activity of Eg5, these compounds prevent the formation of a bipolar spindle, leading to the formation of a "monoaster" spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis. Because KSP is primarily expressed in proliferating cells, its inhibitors are expected to have a more targeted effect on cancer cells with fewer side effects, such as the peripheral neuropathy often associated with tubulin-targeting agents.[3][5]
Caption: Eg5/KSP signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Determination of this compound IC50 (Malachite Green Assay)
The inhibitory activity of this compound was determined using a Malachite green-based phosphate (B84403) detection assay.[2] This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by the Eg5 enzyme.
Methodology:
-
Recombinant human Eg5 motor domain is incubated with microtubules in a reaction buffer.
-
This compound (compound 6c) is added at various concentrations.[2]
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the Malachite green reagent is added.
-
The absorbance is measured at a specific wavelength (typically around 620-650 nm) to quantify the amount of phosphate produced.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[2]
Determination of Ispinesib IC50 (In Vitro and Cellular Assays)
The inhibitory potency of ispinesib has been determined through various assays, including enzymatic and cell-based proliferation assays.
KSP ATPase Activity Assay: The KSP ATPase IC50 for ispinesib was determined to be less than 10 nM.[3] While the specific type of ATPase assay is not always detailed in the clinical summaries, it would be similar in principle to the Malachite green assay, measuring the inhibition of ATP hydrolysis by KSP.
Cell Proliferation Assay:
-
A panel of human and murine cancer cell lines were cultured in 96-well plates.[5]
-
Cells were exposed to a range of concentrations of ispinesib for a specified period (e.g., 72 hours).
-
Cell viability or proliferation was assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
The IC50 value, the concentration of ispinesib that inhibits cell growth by 50%, was determined from the dose-response curves. Ispinesib demonstrated IC50 values in the range of 1.2–9.5 nM in these studies.[5]
Caption: Comparative experimental workflow for this compound and ispinesib.
Concluding Remarks
The comparison between this compound and ispinesib underscores the long and multifaceted journey of drug development. Ispinesib, a potent nanomolar inhibitor of KSP, has progressed through extensive preclinical and clinical evaluations, establishing a defined efficacy and safety profile in various cancer types. While it has shown modest activity as a single agent, its development has provided valuable insights into the therapeutic potential and challenges of targeting KSP.
This compound, on the other hand, is at a nascent, preclinical stage. Its reported micromolar IC50 suggests a significantly lower potency compared to ispinesib. Further optimization and extensive preclinical testing would be required to ascertain its potential as a viable anti-cancer agent. For researchers in the field, the story of these two molecules illustrates the critical importance of high potency and a favorable pharmacological profile for the successful clinical translation of novel therapeutic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, molecular dynamics simulation, MM/GBSA studies and kinesin spindle protein inhibitory evaluation of some 4-aminoquinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Eg5 Inhibitors: Filanesib (ARRY-520) vs. Eg5-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent inhibitors of the kinesin spindle protein (KSP), also known as Eg5: Filanesib (ARRY-520), a compound extensively evaluated in clinical trials, and Eg5-IN-2, a highly potent payload molecule designed for antibody-drug conjugates (ADCs).
Introduction to Eg5 as a Therapeutic Target
Kinesin spindle protein (Eg5) is a motor protein essential for the formation of the bipolar mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. This targeted mechanism of action makes Eg5 an attractive target for cancer therapy, potentially offering a wider therapeutic window compared to traditional microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.
Comparative Analysis of Filanesib and this compound
Filanesib and this compound are both potent inhibitors of Eg5, but they have been developed for different therapeutic applications. Filanesib has been investigated as a systemic anticancer agent, while this compound has been optimized as a cytotoxic payload for targeted delivery via ADCs.
Chemical Structures
| Compound | Chemical Structure |
| Filanesib (ARRY-520) |
[1] |
| This compound | (Structure available in Karpov et al., 2019) |
Quantitative Data Summary
The following table summarizes the key quantitative data for Filanesib and this compound, highlighting their potency and cellular activity.
| Parameter | Filanesib (ARRY-520) | This compound |
| Target | Kinesin Spindle Protein (KSP/Eg5) | Kinesin Spindle Protein (KSP/Eg5) |
| Mechanism of Action | Selective, noncompetitive inhibitor of KSP/Eg5.[2] | Potent inhibitor of Eg5. |
| IC50 (Human KSP) | 6 nM[2][3] | < 0.5 nM[4] |
| Cellular Activity (EC50) | 0.4 nM to 14.4 nM in a broad range of human and rodent tumor cell lines.[3] | Data as a standalone agent is not extensively published; designed as an ADC payload. |
| Development Stage | Investigated in multiple Phase I and II clinical trials, particularly for multiple myeloma.[5] | Preclinical; developed as a payload for antibody-drug conjugates.[6] |
| Key Application | Systemic anticancer agent. | Cytotoxic payload for ADCs.[6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Eg5 Inhibitors
The following diagram illustrates the central role of Eg5 in mitosis and the consequence of its inhibition by compounds like Filanesib and this compound.
Caption: Mechanism of Eg5 Inhibition.
Experimental Workflow for Comparing Eg5 Inhibitors
This diagram outlines a typical preclinical workflow for the evaluation and comparison of Eg5 inhibitors.
Caption: Experimental workflow for Eg5 inhibitor comparison.
Detailed Experimental Protocols
Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.
-
Reagents and Materials:
-
Purified recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATPase assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
Test compounds (Filanesib, this compound) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the Eg5 enzyme, microtubules, and ATPase assay buffer.
-
Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds (Filanesib, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or GI50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the compounds on cell cycle progression.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (Filanesib, this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium iodide (PI) staining solution containing RNase A
-
-
Procedure:
-
Plate cells and treat with the test compounds at their respective EC50 concentrations for 24 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.
-
Immunofluorescence for Mitotic Spindle Visualization
This technique allows for the direct visualization of the effect of Eg5 inhibitors on mitotic spindle formation.
-
Reagents and Materials:
-
Cancer cell lines
-
Glass coverslips
-
Test compounds (Filanesib, this compound)
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compounds for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with PFA or cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in treated cells compared to the bipolar spindles in control cells.
-
Conclusion
Filanesib (ARRY-520) and this compound are both highly potent inhibitors of the mitotic kinesin Eg5. Filanesib has been extensively characterized in preclinical and clinical settings as a systemic agent, demonstrating anti-tumor activity, particularly in hematological malignancies.[7] Its development, however, has faced challenges, a common theme for many Eg5 inhibitors in clinical trials.
This compound, on the other hand, represents a newer approach, leveraging its sub-nanomolar potency as a cytotoxic payload for ADCs. This strategy aims to improve the therapeutic index by selectively delivering the highly potent Eg5 inhibitor to tumor cells, thereby minimizing systemic toxicity. The development of Eg5 inhibitor-based ADCs is an active area of research and may offer a promising future for this class of antimitotic agents.
For researchers, the choice between these or similar compounds will depend on the specific research question. Filanesib serves as a well-documented tool compound for studying the systemic effects of Eg5 inhibition, while this compound is a prime example of a next-generation Eg5 inhibitor designed for targeted therapies.
References
- 1. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Eg5-IN-2: A Comparative Guide to Its Selectivity Profile Against Other Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel Eg5 inhibitor, Eg5-IN-2, with other prominent Eg5 inhibitors, including Litronesib, Filanesib (ARRY-520), and Ispinesib. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development purposes.
Introduction to Eg5 and its Inhibition
Kinesin spindle protein (Eg5), also known as KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division. Its exclusive role in mitosis makes it an attractive target for cancer therapy, as inhibiting Eg5 leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells, with potentially fewer side effects compared to traditional chemotherapeutics that target microtubules. A number of small molecule inhibitors have been developed to target the allosteric site of Eg5, preventing its motor activity. This guide focuses on the selectivity of these inhibitors, a critical parameter in drug development that defines their specificity for the intended target.
Comparative Selectivity Profile of Eg5 Inhibitors
The selectivity of an inhibitor is paramount to its therapeutic potential, minimizing off-target effects. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other Eg5 inhibitors against Eg5 and, where available, other kinesin motors. It is important to note that direct head-to-head comparative studies across a comprehensive panel of kinesins for all these compounds are limited. This compound is a close analog of K858, and data for K858 is used as a surrogate where specific data for this compound is not available.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes |
| This compound (as K858) | Eg5 | 1.3 | Reported to be at least 150-fold more selective for Eg5 than other kinesins such as CENP-E and MKLP1. |
| CENP-E | >200 | Highly selective against this mitotic kinesin. | |
| MKLP1 | >200 | Highly selective against this mitotic kinesin. | |
| Litronesib | Eg5 | Data not available in a comparable format | Known to be a selective inhibitor of Eg5. |
| Filanesib (ARRY-520) | Eg5 | 0.006 | Highly potent and selective Eg5 inhibitor. |
| Ispinesib | Eg5 | Data not available in a comparable format | A well-characterized selective Eg5 inhibitor. |
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its preclinical development. The most common method to assess the potency and selectivity of kinesin inhibitors is the in vitro ATPase activity assay .
Kinesin Motor ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence and absence of an inhibitor. The activity is typically measured using a coupled-enzyme system or by detecting the release of inorganic phosphate (B84403) (Pi) or ADP.
Principle: Kinesin motors are enzymes that convert the chemical energy from ATP hydrolysis into mechanical work. The rate of this enzymatic reaction can be quantified. Inhibitors of Eg5 will reduce its ATPase activity. By testing the inhibitor against a panel of different kinesin motors, a selectivity profile can be established.
General Protocol:
-
Protein Expression and Purification: Recombinant motor domains of human Eg5 and other kinesins are expressed (e.g., in E. coli) and purified.
-
Assay Buffer Preparation: A suitable buffer is prepared containing PIPES or HEPES, MgCl2, EGTA, and a microtubule stabilizing agent like paclitaxel.
-
Microtubule Preparation: Tubulin is polymerized to form microtubules, which are essential for stimulating the ATPase activity of most kinesins.
-
Reaction Mixture Preparation: The reaction mixture is prepared in a microplate well and includes the assay buffer, microtubules, the specific kinesin motor, and varying concentrations of the inhibitor (or DMSO as a vehicle control).
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Detection of ATPase Activity:
-
Coupled-Enzyme Assay (e.g., PK/LDH system): The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.
-
Phosphate Detection Assay (e.g., Malachite Green): The reaction is stopped at specific time points, and the amount of inorganic phosphate released is quantified using a colorimetric reagent like malachite green.
-
ADP-Glo™ Kinase Assay: This luminescence-based assay measures the amount of ADP produced.
-
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Eg5 Inhibition and Mitotic Arrest Signaling Pathway
Inhibition of Eg5 disrupts the formation of the bipolar spindle, leading to the activation of the spindle assembly checkpoint (SAC) and ultimately, mitotic arrest and apoptosis.
Caption: Mechanism of action of Eg5 inhibitors leading to mitotic arrest and apoptosis.
Experimental Workflow for Kinesin Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinesin inhibitor.
Caption: A typical experimental workflow for evaluating the selectivity of an Eg5 inhibitor.
Conclusion
This compound, represented by its analog K858, demonstrates a high degree of selectivity for Eg5 over other kinesin motors, a desirable characteristic for a therapeutic candidate. While direct comparative data against a comprehensive panel of kinesins for all the discussed inhibitors is not uniformly available, the existing information suggests that high selectivity is a common feature among the leading Eg5 inhibitors. The methodologies outlined in this guide provide a framework for the systematic evaluation of the selectivity profiles of novel Eg5 inhibitors, which is essential for advancing promising candidates in the drug discovery pipeline. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of these potent anti-mitotic agents.
Validating Target Engagement of Eg5-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Eg5-IN-2, a potent inhibitor of the mitotic kinesin Eg5. Eg5 is a critical motor protein for the formation of the bipolar spindle during mitosis, making it a key target in cancer therapy.[1][2][3] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death.[4] this compound has emerged as a highly potent inhibitor with a reported IC50 of less than 0.5 nM and is being explored as a payload for antibody-drug conjugates (ADCs).[5][6][7] This guide will detail experimental protocols and comparative data for validating the engagement of this compound with its target in a cellular context, alongside other well-characterized Eg5 inhibitors.
Comparative Analysis of Eg5 Inhibitors
The effective validation of a targeted inhibitor requires robust and quantitative assessment of its interaction with the intended target in a cellular environment. This section compares this compound with other known Eg5 inhibitors, Monastrol and S-trityl-L-cysteine (STLC), across various assays. While publicly available data for this compound is currently limited, its high potency suggests strong performance in target engagement assays.
| Inhibitor | Reported IC50 (Microtubule-Activated ATPase Assay) | Reported IC50 (Cell Viability/Mitotic Arrest) | Key Features |
| This compound | < 0.5 nM[5][6] | Data not publicly available | High potency, suitable as an ADC payload.[7] |
| Monastrol | ~14 µM[8] | ~700 nM (Mitotic arrest in HeLa cells)[6][9] | First-generation, cell-permeable, allosteric inhibitor.[10][11] |
| S-trityl-L-cysteine (STLC) | 140 nM[6][9] | ~200 nM (Mitotic arrest)[12] | Tight-binding, reversible, and specific for Eg5.[13] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for key assays used to assess the interaction of inhibitors with Eg5.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[14] The principle lies in the thermal stabilization of the target protein upon ligand binding.[15]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other inhibitors (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: Wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3-5 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Eg5 by Western blotting using an Eg5-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Eg5 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.
Eg5 ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the Eg5 motor domain, which is essential for its function.[16]
Protocol:
-
Reagents: Purified recombinant human Eg5 motor domain, microtubules (stabilized with taxol), ATP, and a malachite green-based phosphate (B84403) detection reagent.
-
Reaction Setup: In a 96-well plate, combine the Eg5 enzyme, microtubules (for microtubule-activated assay), and varying concentrations of the inhibitor in an appropriate assay buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. Read the absorbance at approximately 620-650 nm.
-
Data Analysis: Generate a standard curve using known phosphate concentrations to determine the amount of Pi produced in each well. Plot the percentage of Eg5 ATPase activity against the inhibitor concentration to calculate the IC50 value.
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the inhibition of Eg5's ability to move microtubules.[17]
Protocol:
-
Chamber Preparation: Prepare a flow chamber using a microscope slide and a coverslip. Coat the coverslip surface with an anti-Eg5 antibody to immobilize the Eg5 motor protein.
-
Motor Immobilization: Introduce a solution of purified Eg5 into the chamber and allow it to bind to the antibody-coated surface.
-
Microtubule Introduction: Add fluorescently labeled and taxol-stabilized microtubules to the chamber, along with ATP to initiate movement.
-
Inhibitor Treatment: Introduce a solution containing the desired concentration of this compound or other inhibitors into the chamber.
-
Visualization and Analysis: Observe the movement of the microtubules using fluorescence microscopy. Record time-lapse videos and analyze the velocity of microtubule gliding. A decrease in or complete cessation of movement indicates inhibition of Eg5 motor activity.
Visualizing Pathways and Workflows
To better understand the context and execution of these validation studies, the following diagrams illustrate the Eg5 signaling pathway, the experimental workflow for target validation, and a logical comparison of the inhibitors.
Caption: Eg5's role in mitosis and the effect of inhibition.
Caption: Workflow for validating this compound target engagement.
Caption: Comparison of Eg5 inhibitor characteristics.
References
- 1. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Eg5 Inhibitor Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies requires a thorough understanding of a drug candidate's selectivity. Kinesin spindle protein (Eg5), a crucial motor protein for mitosis, has emerged as a promising target for anti-cancer drugs. However, the potential for off-target kinase inhibition remains a critical consideration in the development of Eg5 inhibitors. This guide provides a comparative analysis of the off-target kinase profiles of several Eg5 inhibitors, supported by available experimental data, to aid researchers in selecting and developing highly specific compounds.
Off-Target Kinase Profile Comparison
The following table summarizes the available off-target kinase profiling data for prominent Eg5 inhibitors. This data is crucial for assessing the selectivity of these compounds and predicting potential off-target related toxicities.
| Compound | On-Target Potency (Eg5/KSP) | Kinase Panel Size | Inhibitor Concentration | Key Off-Target Findings |
| YL001 | EC50 = 1.18 µM (enzymatic) | 468 | 1 µM | No significant off-target activity observed.[1] |
| Filanesib (ARRY-520) | IC50 = 6 nM | 224 | 10 µM | No significant inhibition of the kinases in the panel.[1][2] Highly selective against 8 other kinesins (IC50 > 100 µM).[1][2] |
| Ispinesib (SB-715992) | Ki app = 1.7 nM | Not specified in a broad kinase panel | Not specified | Reported to be a specific inhibitor of KSP with no inhibition of other kinesins such as CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A.[3][4] |
| S-trityl-L-cysteine (STLC) | IC50 = 140 nM (microtubule-activated ATPase) | 9 kinesins | Not specified | Specific for Eg5 among the nine human kinesins tested. |
| Monastrol | IC50 = 20 µM (in Xenopus egg extracts) | Not specified in a broad kinase panel | 100 µM | May modulate L-type voltage-gated calcium channel activity.[5][6] |
Experimental Protocols: Kinase Profiling Assays
The data presented in this guide is typically generated using high-throughput kinase screening platforms. A generalized protocol for a competition binding-based kinase profiling assay, such as the KINOMEscan™ platform, is outlined below.
Objective: To determine the binding affinity of a test compound against a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
Test compound (e.g., Eg5 inhibitor)
-
Kinase panel (e.g., KINOMEscan™ scanMAX panel with 468 kinases)[7][8]
-
Immobilized ligand (on solid support like beads)
-
Binding buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: The test compound is serially diluted to the desired screening concentration (e.g., 1 µM or 10 µM) in an appropriate solvent, typically DMSO.
-
Binding Reaction Setup:
-
The DNA-tagged kinases from the panel are individually mixed with the immobilized ligand in the wells of a microplate.
-
The test compound at the specified concentration is added to the kinase-ligand mixture. A control reaction with DMSO vehicle is run in parallel.
-
-
Equilibration: The reaction plates are incubated to allow the binding equilibrium to be reached between the kinase, the immobilized ligand, and the test compound.
-
Washing: Unbound kinase is removed by washing the solid support with wash buffer.
-
Elution and Quantification: The bound kinase is eluted from the solid support. The amount of the associated DNA tag is then quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase, suggesting a potential interaction.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a competition binding-based kinase profiling assay.
Workflow for a competition binding-based kinase profiling assay.
Signaling Pathway Context
Eg5 inhibitors primarily disrupt the formation of the bipolar mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis. The high selectivity of inhibitors like YL001 and Filanesib for Eg5 over hundreds of other kinases underscores the feasibility of targeting this motor protein with minimal off-target kinase-mediated side effects. Understanding the off-target profile is crucial, as unintended inhibition of other kinases involved in vital signaling pathways could lead to toxicity.
Eg5 inhibition and potential for off-target kinase effects.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic Cell-based Morphological Screening: Prediction of Mechanism of Compound Action and Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Lack of Cross-Resistance Observed Between Eg5 Inhibitors and Microtubule-Targeting Antimitotics
For Immediate Release
A comprehensive analysis of cross-resistance patterns reveals that inhibitors of the mitotic kinesin Eg5, such as Eg5-IN-2, largely overcome resistance mechanisms associated with traditional microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. This finding positions Eg5 inhibitors as a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional chemotherapies.
Researchers and drug development professionals now have access to a detailed comparison guide summarizing the performance of Eg5 inhibitors against other antimitotics, supported by experimental data. This guide highlights the distinct mechanisms of action that underpin the lack of cross-resistance and provides protocols for key validation assays.
The kinesin spindle protein Eg5 is essential for the formation of the bipolar mitotic spindle, a critical step in cell division. Unlike taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) which target microtubule dynamics directly, Eg5 inhibitors allosterically block the motor protein's ATPase activity, leading to mitotic arrest and subsequent cell death. This fundamental difference in their molecular targets is the primary reason for the absence of significant cross-resistance.
Comparative Efficacy in Drug-Resistant Cancer Cells
Studies have demonstrated that various Eg5 inhibitors retain their potency in cancer cell lines that have developed resistance to paclitaxel (B517696). For instance, the Eg5 inhibitor HR22C16 and its analogs were shown to be effective against taxol-sensitive (1A9) and taxol-resistant (PTX10) human ovarian carcinoma cell lines. The taxol-resistant cells, which exhibit approximately 25-fold resistance to paclitaxel due to mutations in the tubulin binding site, showed only a minor 1.8 to 3.2-fold decrease in sensitivity to the Eg5 inhibitors.[1][2] Similarly, the Eg5 inhibitor YL001 has demonstrated efficacy in the taxol-resistant A2780 ovarian cancer cell line.
This suggests that the alterations in tubulin structure or expression that confer resistance to taxanes do not impact the ability of Eg5 inhibitors to bind to their target.
Table 1: Comparative IC50 Values of Antimitotic Agents in Sensitive and Resistant Cell Lines
| Cell Line | Compound | Mechanism of Action | IC50 (µM) in 1A9 (Taxol-Sensitive) | IC50 (µM) in PTX10 (Taxol-Resistant) | Fold Resistance |
| 1A9, PTX10 | Paclitaxel | Microtubule Stabilizer | ~0.004 | ~0.1 | ~25 |
| 1A9, PTX10 | HR22C16 | Eg5 Inhibitor | ~2.5 | ~4.5 | ~1.8 |
| 1A9, PTX10 | HR22C16-A1 | Eg5 Inhibitor | 0.8 ± 0.1 | 2.3 ± 0.3 | ~2.9 |
| 1A9, PTX10 | Monastrol | Eg5 Inhibitor | 62 ± 5.6 | 57 ± 5.6 | ~0.9 |
Data compiled from published studies.[1][2] Note: While specific data for this compound was not available, the data for other Eg5 inhibitors like HR22C16, its potent analog A1, and Monastrol are presented as representative of the drug class.
Mechanisms of Resistance and Cross-Resistance
Resistance to microtubule-targeting agents often arises from mutations in the α- or β-tubulin subunits, which prevent effective drug binding, or through the overexpression of drug efflux pumps like P-glycoprotein. In contrast, resistance to allosteric Eg5 inhibitors, such as those that bind to the loop L5 pocket (e.g., S-trityl-L-cysteine or STLC), can develop through mutations within this specific binding site on the Eg5 protein itself.[3]
Crucially, cell lines resistant to these allosteric Eg5 inhibitors have been shown to remain sensitive to ATP-competitive Eg5 inhibitors, which bind to a different site on the motor protein.[3][4] This highlights the importance of understanding the specific binding mode of an Eg5 inhibitor when predicting potential resistance mechanisms.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of Eg5 inhibitors and microtubule-targeting agents are depicted in the signaling pathway diagram below.
Caption: Signaling pathways of microtubule-targeting agents and Eg5 inhibitors.
The following diagram illustrates a typical experimental workflow for assessing cross-resistance.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the antimitotic agents (this compound, paclitaxel, vincristine) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10X stock of GTP and the test compounds.
-
Assay Setup: In a 96-well plate, add the test compounds (this compound, paclitaxel as a stabilizer control, vincristine as a destabilizer control) or vehicle control.
-
Initiation of Polymerization: Initiate the reaction by adding the tubulin solution containing GTP to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the maximum rate of polymerization (Vmax) and the final plateau phase.
Eg5 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.
-
Reaction Mixture: Prepare a reaction mixture containing an assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM Mg-acetate, 0.1 mM EDTA, 1 mM DTT), microtubules (as an activator), and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.
-
Compound Addition: Add the Eg5 inhibitor (this compound) or vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add purified Eg5 enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C), which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis by Eg5.
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 of the inhibitor.
Conclusion
The available evidence strongly suggests that Eg5 inhibitors, as a class, do not exhibit significant cross-resistance with microtubule-targeting agents. This makes them a valuable potential addition to the oncologist's armamentarium, particularly for treating tumors that have acquired resistance to first-line therapies. Further studies specifically characterizing the cross-resistance profile of this compound are warranted to confirm these promising findings.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cornellpharmacology.org [cornellpharmacology.org]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
A Head-to-Head Comparison of Novel Eg5 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The kinesin spindle protein Eg5, a critical motor protein in the formation of the bipolar mitotic spindle, has emerged as a promising target for cancer chemotherapy. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, offering a more targeted approach compared to traditional microtubule-targeting agents. In recent years, a variety of novel Eg5 inhibitors with distinct mechanisms of action have been developed. This guide provides a head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool compound for their studies and to inform ongoing drug development efforts.
Performance Comparison of Novel Eg5 Inhibitors
The following table summarizes the in vitro potency of several novel Eg5 inhibitors against its ATPase activity and their anti-proliferative effects in various cancer cell lines.
| Inhibitor | Target/Binding Site | Eg5 ATPase IC50 | Cell Line | Anti-proliferative IC50/EC50 | Citation(s) |
| Filanesib (ARRY-520) | Loop L5 (Allosteric, ATP-uncompetitive) | 6 nM | HeLa | 0.4 - 14.4 nM | [1][2][3] |
| OCI-AML3 | Induces G2/M arrest | [3] | |||
| HL-60 | 11.3 nM (WT), 2 nM (Eg5 knockdown) | [3] | |||
| K858 | Allosteric, ATP-uncompetitive | 1.3 µM | - | - | [4][5][6] |
| BRD9876 | α4-α6 interface (Rigor-like, ATP-competitive) | - (Ineffective against basal ATPase activity) | MM1S (Multiple Myeloma) | 3.1 µM | [7][8] |
| CD34+ hematopoietic cells | 9.1 µM | [7] | |||
| LY2523355 (Litronesib) | Allosteric | Potent and selective | - | Broad-spectrum anticancer activity | [9][10] |
| Monastrol | Loop L5 (Allosteric) | ~30 µM (against Eg5 ATPase) | - | - | [11] |
| S-trityl-L-cysteine (STLC) | Loop L5 (Allosteric) | 140 nM (microtubule-activated ATPase) | HeLa | 700 nM (mitotic arrest) | [12] |
| Ispinesib | Loop L5 (Allosteric) | < 10 nM | - | - | [11] |
| 4SC-205 | Allosteric | - | Various cancer origins | Efficacious inhibitor of tumor cell proliferation | [13][14] |
| YL001 | Allosteric | - | HeLa | 15.30 µM (monopolar spindle formation) | [15] |
Experimental Methodologies
Detailed protocols for the key assays used to characterize Eg5 inhibitors are provided below.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain. A common method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay, which measures ADP production by linking it to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[16]
Materials:
-
Purified Eg5 motor domain
-
Microtubules (stabilized with taxol)
-
Assay Buffer (e.g., 25mM ACES/KOH pH 6.9, 2mM Mg-acetate, 2mM K-EGTA, 0.1mM K-EDTA, 1mM β-Mercaptoethanol)[16]
-
ATP
-
PK/LDH enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test inhibitor compounds
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the Eg5 enzyme to the wells and briefly incubate.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.[16][17]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Eg5 inhibitor or a vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Eg5 inhibitor or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol and incubate overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[18][19][20]
Visualizing Mechanisms and Pathways
Eg5 Signaling and Inhibition Pathway
Caption: Eg5 signaling pathway and points of inhibition.
Experimental Workflow for Eg5 Inhibitor Evaluation
Caption: A typical workflow for evaluating novel Eg5 inhibitors.
Logical Relationship of Eg5 Inhibition and Cellular Outcomes
Caption: The causal chain from Eg5 inhibition to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Press Release: 4SC presents final results from Phase I AEGIS trial as well as rationale for daily dosing scheme of 4SC-205 cancer compound at ASCO - 4SC AG [4sc.com]
- 15. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Overcoming Taxol Resistance: A Comparative Guide to Eg5 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the efficacy of Eg5 inhibitors in taxol-resistant cancer cell lines, offering a potential therapeutic strategy to overcome acquired resistance to conventional microtubule-targeting agents.
Acquired resistance to taxanes, such as paclitaxel (B517696) (Taxol), remains a significant hurdle in cancer therapy. This resistance often arises from mechanisms that prevent the drug from effectively stabilizing microtubules, a process crucial for its anti-mitotic activity. Eg5, a kinesin spindle protein essential for the formation of the bipolar mitotic spindle, represents a compelling alternative target. Inhibitors of Eg5 disrupt mitosis through a distinct mechanism, making them promising candidates for treating taxol-resistant tumors.
While a specific compound designated "Eg5-IN-2" is not extensively documented in publicly available scientific literature, this guide will utilize data from well-characterized Eg5 inhibitors, such as ARRY-520 (Filanesib) and the experimental compound HR22C16-A1, to illustrate the potential of this drug class in taxol-resistant settings.
Comparative Efficacy of Eg5 Inhibitors in Taxol-Resistant Cell Lines
The primary advantage of Eg5 inhibitors lies in their ability to circumvent common taxol resistance mechanisms. Taxol resistance is often linked to alterations in β-tubulin or the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Since Eg5 inhibitors do not directly target tubulin, their efficacy is largely unaffected by these resistance pathways.
Experimental data from studies on ovarian cancer cell lines, a cancer type where taxol resistance is a major clinical issue, demonstrates the retained or enhanced efficacy of Eg5 inhibitors in resistant models.
Table 1: Comparative IC50 Values of Paclitaxel and an Eg5 Inhibitor in Sensitive vs. Resistant Ovarian Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for the Eg5 inhibitor HR22C16-A1 and Paclitaxel in the human ovarian carcinoma cell line 1A9 and its paclitaxel-resistant derivative, PTX10. A lower IC50 value indicates higher potency.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (Fold Change) |
| Paclitaxel | 1A9 (Sensitive) | ~0.028 | 21 |
| PTX10 (Resistant) | ~0.588 | ||
| Eg5 Inhibitor (HR22C16-A1) | 1A9 (Sensitive) | 0.8 | 2.9 |
| PTX10 (Resistant) | 2.3 |
Data compiled from studies on experimental Eg5 inhibitors. The resistance factor is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parent cell line.
Table 2: Efficacy of ARRY-520 (Filanesib) and Paclitaxel in Ovarian Cancer Cell Lines
This table presents the IC50 values for the clinically investigated Eg5 inhibitor ARRY-520 (Filanesib) and Paclitaxel in the A2780 human ovarian cancer cell line and its paclitaxel-resistant counterpart, A2780/Taxol.
| Compound | Cell Line | IC50 (nM) | Resistance Factor (Fold Change) |
| Paclitaxel | A2780 (Sensitive) | 1230 | ~29 |
| A2780/Taxol (Resistant) | 35850[1] | ||
| Eg5 Inhibitor (ARRY-520) | A2780 (Sensitive) | 1.2 - 15 | Not Available |
| A2780/Taxol (Resistant) | Not Available |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of action of taxol and Eg5 inhibitors underscore the rationale for using the latter in resistant settings.
Signaling Pathways
Caption: Eg5 signaling pathway in mitosis and the mechanism of Eg5 inhibitors.
Experimental Workflow
The following diagram outlines a typical experimental workflow to compare the efficacy of an Eg5 inhibitor against taxol in both sensitive and resistant cancer cell lines.
Caption: Experimental workflow for comparing drug efficacy in sensitive vs. resistant cell lines.
Detailed Experimental Protocols
Development of Taxol-Resistant Cell Lines
Taxol-resistant cell lines, such as A2780/Taxol, are typically developed by continuous exposure of the parental cell line (A2780) to gradually increasing concentrations of paclitaxel over several months. This selection process enriches for a population of cells that can survive and proliferate in the presence of high drug concentrations. The resistant phenotype should be periodically confirmed by assessing the IC50 value of paclitaxel.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Seed sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Eg5 inhibitor and paclitaxel for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value for each compound in both cell lines.
Immunofluorescence Staining of Mitotic Spindles
This technique is used to visualize the cellular effects of the drugs on the mitotic spindle.
-
Cell Culture: Grow cells on glass coverslips and treat with the IC50 concentration of the Eg5 inhibitor or paclitaxel for a predetermined time (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Eg5 inhibitor treatment is expected to induce monopolar spindles, while taxol treatment leads to the formation of abnormal, bundled microtubules.
Western Blot for Apoptosis Markers
This method is used to detect the induction of apoptosis following drug treatment.
-
Cell Lysis: Treat cells with the respective drugs, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP. A loading control like β-actin should also be probed.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate. An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.
References
Synergistic Effects of Eg5-IN-2 with Paclitaxel: A Comparative Guide
A comprehensive analysis of the synergistic potential between the kinesin spindle protein (Eg5) inhibitor, Eg5-IN-2, and the microtubule-stabilizing agent, paclitaxel (B517696), in cancer therapy is currently unavailable due to the lack of specific preclinical or clinical data for a compound identified as "this compound."
Extensive searches of scientific literature and publicly available databases did not yield any specific information regarding the chemical structure, mechanism of action, or experimental data for an Eg5 inhibitor with the designation "this compound." Research in the field of Eg5 inhibition has led to the development and investigation of numerous compounds, such as ispinesib, filanesib, and K858, some of which have been evaluated in clinical trials. However, "this compound" does not appear to be a recognized name for any of these agents in the public domain.
This guide will, therefore, provide a comparative overview based on the established mechanisms of Eg5 inhibitors in general and paclitaxel, outlining the theoretical basis for their synergistic interaction and presenting general experimental approaches used to evaluate such combinations.
Mechanisms of Action: A Foundation for Synergy
A synergistic interaction between two anticancer agents occurs when their combined effect is greater than the sum of their individual effects. The distinct but complementary mechanisms of action of Eg5 inhibitors and paclitaxel provide a strong rationale for their combined use.
Eg5 Inhibitors: Disrupting Mitotic Spindle Formation
The kinesin spindle protein Eg5 is a motor protein crucial for the establishment and maintenance of the bipolar mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. Eg5 inhibitors allosterically bind to a pocket in the motor domain of Eg5, preventing its ATP hydrolysis and consequently locking it in a state that cannot support the outward pushing forces required for centrosome separation. This leads to the formation of characteristic monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing mitotic arrest and apoptosis in cancer cells.
Paclitaxel: Stabilizing Microtubules to Halt Mitosis
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic drugs, also targets the mitotic spindle but through a different mechanism. It binds to the β-tubulin subunit of microtubules, the primary components of the spindle. This binding stabilizes the microtubules, preventing their dynamic instability—the cycles of polymerization and depolymerization necessary for normal spindle function. The resulting hyper-stabilized and non-functional microtubules lead to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
The Rationale for Combination Therapy
The combination of an Eg5 inhibitor with paclitaxel targets two distinct and critical aspects of mitotic spindle function. This dual assault on the mitotic machinery is hypothesized to lead to a more profound and sustained mitotic arrest, increasing the likelihood of cancer cell death and potentially overcoming mechanisms of resistance to either agent alone. By inhibiting centrosome separation (Eg5 inhibitors) and simultaneously preventing proper microtubule dynamics (paclitaxel), the cancer cell is trapped in a state from which it is less likely to escape through mitotic slippage.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of a combination therapy like an Eg5 inhibitor and paclitaxel, a series of in vitro and in vivo experiments are typically performed.
In Vitro Synergy Assessment
Cell Viability and Proliferation Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the Eg5 inhibitor, paclitaxel, or a combination of both at a constant ratio. After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The IC50 values are calculated, and the synergistic, additive, or antagonistic effects of the combination are determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Cell Cycle Analysis:
-
Objective: To investigate the effects of the drug combination on cell cycle progression.
-
Methodology: Cells are treated with the Eg5 inhibitor, paclitaxel, or the combination for a specific duration. The cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine the extent of mitotic arrest induced by the combination compared to single agents.
Apoptosis Assays:
-
Objective: To measure the induction of programmed cell death.
-
Methodology: Apoptosis can be assessed by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for the cleavage of apoptosis markers like caspase-3 and PARP.
-
Data Analysis: The percentage of apoptotic cells or the levels of cleaved proteins are quantified to compare the pro-apoptotic effects of the combination treatment to individual drugs.
In Vivo Efficacy Studies
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the Eg5 inhibitor, paclitaxel, the combination, or a vehicle control. Tumor volume and body weight are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine if the combination treatment is significantly more effective than the single agents.
Signaling Pathways and Visualization
The synergistic effects of Eg5 inhibitors and paclitaxel are likely mediated through their impact on critical signaling pathways that control cell cycle progression and apoptosis. While specific data for "this compound" is unavailable, studies on other Eg5 inhibitors and paclitaxel have implicated pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.
Below are generalized diagrams representing the mechanisms of action and a typical experimental workflow for assessing synergy.
Figure 1: Simplified diagram illustrating the distinct mechanisms of action of Eg5 inhibitors and paclitaxel, both converging on mitotic arrest and apoptosis.
Confirming Apoptosis Induced by Eg5 Inhibition: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the mitotic kinesin Eg5 is a promising strategy in cancer therapy. Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent programmed cell death, or apoptosis. This guide provides a comparative analysis of caspase activation to confirm apoptosis induced by Eg5 inhibitors, using S-trityl-L-cysteine (STLC) as a representative compound due to the limited availability of public data on Eg5-IN-2. We compare its effects with paclitaxel (B517696), a well-established chemotherapeutic agent that also induces apoptosis, albeit through a different mechanism.
Mechanism of Action: Eg5 Inhibition vs. Paclitaxel
Eg5 Inhibitors like STLC specifically target the motor domain of Eg5, preventing it from hydrolyzing ATP and moving along microtubules. This leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and causing prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.
Paclitaxel , on the other hand, is a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and preventing their depolymerization. This disruption of microtubule dynamics also leads to mitotic arrest and the induction of apoptosis.
Comparative Analysis of Caspase Activation
To quantitatively assess and compare the apoptotic effects of Eg5 inhibitors and paclitaxel, various caspase activity assays are employed. Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis.
Below are representative data summarizing the activation of key caspases in cancer cells following treatment with an Eg5 inhibitor (STLC) and paclitaxel.
Table 1: Comparative Analysis of Caspase-3/7 Activation
| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |
| STLC (Eg5 Inhibitor) | HeLa | 10 µM | 24 hours | Significant Increase (qualitative) | [1](1) |
| Paclitaxel | NCI/ADR-RES (Breast Cancer) | Various | 48-72 hours | Dramatic Activation | [2](3) |
| Paclitaxel | C6 (Glioma) | 2.5 µg/ml | 48 hours | Peak RLU observed | [4](5) |
| Paclitaxel | 4T1-Luc (Breast Cancer) | Not specified | 24 hours | ~2-fold increase | [6](7) |
Table 2: Comparative Analysis of Initiator Caspase Activation
| Compound | Caspase | Cell Line | Concentration | Incubation Time | Observation | Reference |
| STLC (Eg5 Inhibitor) | Caspase-9 | HeLa | 10 µM | Prior to Caspase-8 activation | Activated | [1](8--INVALID-LINK-- |
| STLC (Eg5 Inhibitor) | Caspase-8 | HeLa | 10 µM | After Caspase-9 activation | Cleaved | [1](8--INVALID-LINK-- |
| Paclitaxel | Caspase-9 | PC9-MET (NSCLC) | Not specified | Not specified | Cleaved | [9](10) |
| Paclitaxel | Caspase-9 | NB4 (Leukemia) | 30 µM | 24 hours | Activated | [11](12) |
| Paclitaxel | Caspase-8 | NCI-H460 (NSCLC) | 50 nM | 24-48 hours | Activated | [13](--INVALID-LINK--) |
| Paclitaxel | Caspase-8 | Jurkat | Not specified | 6-24 hours | Increased apoptosis in caspase-8 expressing cells | [14](15) |
Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions.
Signaling Pathways and Experimental Workflow
Eg5 Inhibition-Induced Apoptotic Pathway
Inhibition of Eg5 leads to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria, leading to the activation of caspase-9, which then activates the executioner caspases-3 and -7.
Caption: Eg5 inhibitor-induced apoptosis pathway.
General Experimental Workflow for Caspase Assays
The general workflow for measuring caspase activity involves cell treatment, lysis, incubation with a caspase-specific substrate, and signal detection.
Caption: General workflow for caspase activity assays.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are generalized and may need optimization based on the specific cell line and experimental conditions.
Protocol 1: Colorimetric Caspase-3/7 Assay
This assay measures the activity of executioner caspases-3 and -7.
Materials:
-
96-well microplate
-
Cell culture medium
-
This compound or Paclitaxel
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL and incubate overnight.
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound or paclitaxel. Include an untreated control. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
Caspase Reaction:
-
Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.
-
Add 5 µL of DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the untreated control.
Protocol 2: Fluorometric Caspase-8 Assay
This assay measures the activity of the initiator caspase-8, typically involved in the extrinsic apoptotic pathway.
Materials:
-
96-well black, clear-bottom microplate
-
Cell culture medium
-
This compound or Paclitaxel
-
Caspase-8 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-AFC substrate)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis: Follow step 3 from Protocol 1.
-
Caspase Reaction:
-
Add 50 µL of 2X reaction buffer containing DTT to each well.
-
Add 5 µL of IETD-AFC substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Determine the fold increase in caspase-8 activity relative to the untreated control.
Protocol 3: Luminescent Caspase-9 Assay
This assay measures the activity of the initiator caspase-9, a key component of the intrinsic apoptotic pathway.
Materials:
-
96-well white, opaque microplate
-
Cell culture medium
-
This compound or Paclitaxel
-
Caspase-Glo® 9 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 9 reagent according to the manufacturer's instructions.
-
Caspase Reaction:
-
Allow the 96-well plate and its contents to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 9 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-9 activity by comparing the relative light units (RLU) of the treated samples to the untreated control.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced apoptotic effects of novel paclitaxel analogs on NCI/ADR-RES breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Eg5 Inhibitor Activity in Monastrol-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the mitotic kinesin Eg5 (also known as KSP or KIF11) has been a promising avenue in anti-cancer therapy. However, the emergence of drug resistance, particularly to well-characterized inhibitors like monastrol (B14932), presents a significant challenge. This guide provides a comparative analysis of the activity of various Eg5 inhibitors against monastrol-resistant Eg5 mutants, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds such as Eg5-IN-2.
Overcoming Monastrol Resistance: A Tale of Two Pockets
Monastrol and many other Eg5 inhibitors, including S-trityl-L-cysteine (STLC), bind to an allosteric pocket on the Eg5 motor domain formed by the α2 helix, loop L5, and the α3 helix.[1] Mutations within this pocket can significantly reduce the binding affinity of these inhibitors, leading to drug resistance.[2][3]
A key strategy to circumvent this resistance is the development of inhibitors that target a different allosteric site. One such site is the pocket formed by the α4 and α6 helices.[4][5][6] Inhibitors that bind to this alternative pocket have demonstrated efficacy against Eg5 mutants that are resistant to α2/L5/α3-targeting drugs.[4][7]
Comparative Inhibitor Activity
The following table summarizes the inhibitory activity (IC50) of various Eg5 inhibitors against wild-type Eg5 and known monastrol-resistant mutants. This data highlights the differential sensitivity of these mutants to inhibitors targeting different binding sites.
| Inhibitor | Target Site | Eg5 Construct | IC50 (µM) | Reference(s) |
| Monastrol | α2/L5/α3 | Wild-Type | ~14-60 | [8][9] |
| D130A Mutant | High Resistance (Bipolar Spindles Formed) | [10] | ||
| L214A Mutant | High Resistance (Bipolar Spindles Formed) | [10] | ||
| (S)-Monastrol | α2/L5/α3 | Wild-Type (basal ATPase) | 1.7 | [8] |
| (R)-Monastrol | α2/L5/α3 | Wild-Type (basal ATPase) | 8.2 | [8] |
| STLC | α2/L5/α3 | Wild-Type (microtubule-activated ATPase) | 0.14 | [1] |
| D130A Mutant | High Resistance (Bipolar Spindles Formed) | [10] | ||
| L214A Mutant | High Resistance (Bipolar Spindles Formed) | [10] | ||
| Ispinesib | α2/L5/α3 | Wild-Type | - | [2] |
| D130V/A133D Mutants | Resistant | [4][7] | ||
| Filanesib (ARRY-520) | α2/L5/α3 | Wild-Type (ATPase) | 0.006 | [7] |
| D130V/A133D Mutants | Resistant | [7] | ||
| GSK-1 | α4/α6 | Wild-Type (Ki) | 0.0018 | [7] |
| Ispinesib-Resistant (D130V/A133D) | Active | [7] | ||
| GSK-2 | α4/α6 | Wild-Type (Ki) | 0.0088 | [7] |
| Ispinesib-Resistant (D130V/A133D) | Active | [7] | ||
| PVZB1194 (Biphenyl-type) | α4/α6 | Ispinesib-Resistant (D130V/A133D) | Active | [4] |
Note: Direct comparative IC50 values for all inhibitors against all mutants are not always available in a single study and are compiled from multiple sources. Experimental conditions may vary.
Visualizing Eg5 Inhibition and Resistance
The following diagrams illustrate the mechanism of Eg5 inhibition and the structural basis of monastrol resistance.
Caption: Logical workflow of Eg5 inhibition in wild-type versus monastrol-resistant mutants.
Caption: Schematic of Eg5 inhibitor binding sites and the location of resistance mutations.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate assessment of inhibitor potency. Below are standardized methods for key assays.
Microtubule-Activated Eg5 ATPase Assay
This biochemical assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 10 mM stock)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In the assay buffer, prepare a reaction mixture containing PK, LDH, PEP, and NADH.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Plate Setup:
-
Add the reaction mixture to the wells of the microplate.
-
Add the test inhibitor dilutions or DMSO (as a vehicle control) to the appropriate wells.
-
Add the paclitaxel-stabilized microtubules to all wells.
-
Add the purified Eg5 enzyme to all wells except for the no-enzyme control.
-
-
Initiate the Reaction: Add ATP to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in absorbance over time) for each inhibitor concentration.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Spindle Formation Assay (Immunofluorescence)
This cell-based assay visually assesses the ability of an inhibitor to induce the characteristic monoaster spindle phenotype, which is indicative of Eg5 inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test inhibitor (e.g., this compound)
-
Fixation Solution: Ice-cold methanol (B129727) or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for PFA fixation)
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation:
-
Methanol Fixation: Aspirate the medium, rinse with PBS, and add ice-cold methanol for 10 minutes at -20°C.
-
PFA Fixation: Aspirate the medium, rinse with PBS, and add 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization (for PFA-fixed cells): Wash with PBS and incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and incubate with Blocking Buffer for 30-60 minutes.
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each inhibitor concentration.
-
Determine the EC50 value for monoaster formation.
-
Conclusion
The emergence of resistance to Eg5 inhibitors that target the α2/L5/α3 allosteric site underscores the need for novel compounds with alternative mechanisms of action. By utilizing inhibitors that bind to the α4/α6 pocket, it is possible to overcome this resistance. The experimental protocols provided in this guide offer a robust framework for evaluating the efficacy of new chemical entities, such as this compound, against both wild-type and monastrol-resistant Eg5 mutants. A thorough characterization using both biochemical and cell-based assays is essential for the development of next-generation Eg5 inhibitors for cancer therapy.
References
- 1. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking Eg5-IN-2: A Comparative Guide to Next-Generation Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitotic kinesin Eg5 represents a compelling target in oncology, with its inhibition leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide provides a comparative analysis of Eg5-IN-2 against three well-characterized next-generation Eg5 inhibitors: S-trityl-L-cysteine (STLC), ispinesib, and monastrol (B14932). The following sections detail their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Eg5 Inhibitors
The in vitro potency of Eg5 inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) against Eg5 ATPase activity is a key metric for this assessment. The following table summarizes the available IC50 data for this compound and the comparator compounds. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Eg5 ATPase IC50 | Cell-Based Mitotic Arrest IC50 | Notes |
| This compound | < 0.5 nM[1] | Not available | A highly potent inhibitor, also utilized as a payload for Antibody-Drug Conjugates (ADCs).[1] |
| Ispinesib | ~0.4 nM[2] - <10 nM[3][4] | GI50 < 1 nM (SKOV3 cells)[5] | A potent, allosteric inhibitor that has undergone clinical trials.[3][4][5] |
| S-trityl-L-cysteine (STLC) | 140 nM (microtubule-activated)[6][7] | 700 nM (HeLa cells)[6][7] | An allosteric inhibitor identified through screening of the National Cancer Institute's library.[6][7] It is reported to be 36 times more potent than monastrol in inducing mitotic arrest.[6][7] |
| Monastrol | ~1.7 µM ((S)-enantiomer)[8] | ~50-60 µM (racemic)[8] | The first-identified small molecule inhibitor of Eg5, serving as a benchmark compound.[8] |
Mechanism of Action
All four inhibitors—this compound, ispinesib, STLC, and monastrol—are allosteric inhibitors that bind to a pocket in the motor domain of Eg5, distinct from the ATP-binding site.[5][8] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility, ultimately leading to the formation of characteristic monopolar spindles and mitotic arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Eg5 inhibitors.
Eg5 ATPase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by Eg5. The production of ADP is coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified human Eg5 motor domain
-
Microtubules (polymerized from tubulin and stabilized with paclitaxel)
-
Assay Buffer: 25 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
Coupling System:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor at various concentrations or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SKOV3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability relative to the untreated control and plot against inhibitor concentration to determine the IC50 value.
Visualizing the Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Eg5 inhibitors leading to mitotic arrest.
Caption: Workflow for an Eg5 ATPase activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Eg5-IN-2: A Comparative Guide to a High-Potency Mitotic Kinesin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Eg5 inhibitor Eg5-IN-2 with other well-known inhibitors of the same target. The information presented herein is compiled from publicly available scientific literature and is intended to provide an objective overview of potency, specificity, and methodologies for their validation.
Introduction to Eg5 and its Inhibition
The mitotic kinesin Eg5, also known as KSP or KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Its inhibition leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent cell death in proliferating cells. This specific role in mitosis has made Eg5 an attractive target for the development of novel anti-cancer therapeutics. This compound has emerged as a highly potent inhibitor of Eg5, demonstrating significant potential, particularly as a payload for Antibody-Drug Conjugates (ADCs).[1][2][3][4][5]
Potency Comparison of Eg5 Inhibitors
The potency of Eg5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Biochemical assays often measure the inhibition of Eg5's ATPase activity, which can be either basal or stimulated by microtubules. Cellular assays, on the other hand, assess the concentration required to induce mitotic arrest. The following table summarizes the reported potencies of this compound and other commonly used Eg5 inhibitors.
| Inhibitor | Assay Type | IC50 | Reference |
| This compound | Not Specified | < 0.5 nM | [1][2][3][4][5] |
| S-trityl-L-cysteine (STLC) | Basal ATPase Activity | 1.0 µM | [6][7] |
| Microtubule-activated ATPase Activity | 140 nM | [6][7] | |
| Mitotic Arrest (HeLa cells) | 700 nM | [6][7] | |
| Monastrol (B14932) | Mitotic Arrest (HeLa cells) | ~25 µM (36x less potent than STLC) | [6][7] |
| Ispinesib (SB-715992) | Not Specified | Potent (in clinical trials) | |
| Filanesib (ARRY-520) | Not Specified | Potent (in clinical trials) | |
| K858 | Not Specified | Potent Eg5 inhibitor | |
| YL001 | Not Specified | Potent Eg5 inhibitor |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data for this compound indicates exceptionally high potency, although the specific assay conditions for the reported sub-nanomolar IC50 are not detailed in the available literature.
Specificity of this compound
While this compound is described as a "potent and selective" Eg5 inhibitor, specific data from broad kinase or kinesin panel screens were not available in the searched literature to provide a quantitative comparison of its selectivity against other kinesin motor proteins. The development of this compound as an ADC payload suggests that high specificity for its target is a critical attribute to minimize off-target toxicities.[1][2][3][4][5] For other Eg5 inhibitors, some studies have shown a degree of selectivity against other kinesins, which is a crucial factor in their therapeutic window.[6][8]
Mechanism of Action of Eg5 Inhibitors
Eg5 inhibitors can be broadly classified based on their mechanism of action. Most known small molecule inhibitors, including monastrol and STLC, are allosteric inhibitors that bind to a pocket formed by loop L5 of the motor domain. This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.
References
- 1. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Antibody-Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Eg5-IN-2: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of Eg5-IN-2, a potent Eg5 inhibitor.[1] In the absence of specific manufacturer's disposal instructions, these procedures are based on established best practices for laboratory chemical waste management.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound in its solid or dissolved state should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form—whether it is in a solid state, dissolved in a solvent, or present as contaminated labware.
1. Solid Waste Disposal:
-
Segregation: Unused, expired, or contaminated solid this compound should be collected separately. This includes any weighing papers, contaminated gloves, or other solid materials that have come into direct contact with the compound.
-
Containment: Place all solid waste into a clearly labeled, sealed, and chemically resistant container. The label should prominently display "Hazardous Chemical Waste" and "this compound."
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
2. Liquid Waste Disposal:
-
Collection: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Labeling: The container label should include "Hazardous Liquid Waste," the chemical name "this compound," the solvent used (e.g., DMSO, ethanol), and an approximate concentration.
-
Compatibility: Ensure the waste container is compatible with the solvent used. For instance, use a polyethylene (B3416737) container for solutions with DMSO or ethanol.
-
Prohibition: Never dispose of liquid waste containing this compound down the drain.[2][3] This practice is crucial to prevent the release of potentially harmful and long-lasting substances into the aquatic environment.[2]
-
Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it remains closed except when adding waste.
3. Contaminated Labware Disposal:
-
Segregation: Disposable labware, such as pipette tips and centrifuge tubes, that has been in contact with this compound should be collected in a designated, lined container.
-
Labeling: Clearly label the container as "this compound Contaminated Labware."
-
Disposal: Once full, seal the container and manage it as part of your laboratory's solid chemical waste stream for collection by your institution's EHS.
Spill Management
In the event of a spill, the area should be immediately secured. Absorb the spill with an inert material like vermiculite (B1170534) or sand. The absorbed material and any contaminated cleaning supplies should then be collected into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Adherence to these protocols will ensure a safe laboratory environment and responsible chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eg5-IN-2
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of Personal Protective Equipment (PPE) is critical to mitigate exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if a full-face respirator is not used) | This activity presents a high risk of aerosolization and inhalation of the potent compound. Full respiratory protection and an extra barrier of gloves are crucial.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | While the risk of aerosolization is lower than with powders, the potential for splashes and spills remains. Engineering controls like a fume hood are the primary protective measure.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1][2][3] |
It is mandatory to wear a lab coat, protective eyewear, long pants, and closed-toe shoes as the minimum PPE in any laboratory setting where chemical hazards are present.[2] Disposable nitrile gloves are a common choice for general laboratory use and offer protection against incidental chemical exposure.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling potent compounds is essential for maintaining a safe laboratory environment.
-
Receipt and Inventory : Upon receiving a shipment of Eg5-IN-2, immediately log the compound into your inventory. Visually inspect the container for any signs of damage or leakage. Store the compound according to the manufacturer's recommendations, which for similar compounds is often at room temperature in the continental US, though this may vary elsewhere.[4]
-
Review Safety Information : Before beginning any work, conduct a thorough risk assessment. Since a specific SDS is unavailable, consult general guidelines for handling potent compounds.[1]
-
Prepare the Work Area : Ensure that the designated work area, preferably a certified chemical fume hood, is clean and decontaminated.[1] Have a spill kit readily accessible.
-
Compound Handling :
-
Weighing : Perform in a ventilated enclosure, such as a fume hood, to minimize inhalation exposure.
-
Solution Preparation : Prepare solutions within a fume hood to control vapor and prevent splashes.
-
-
Decontamination : After handling, decontaminate all surfaces and equipment. A common practice is to use a suitable solvent, like alcohol, to wipe down the work area.
-
Personal Decontamination : Remove PPE carefully to avoid self-contamination. Dispose of disposable items as hazardous waste. Always wash your hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing and Disposing of this compound Waste
Proper disposal of hazardous waste is a critical component of laboratory safety.
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, lab coats, and pipette tips, should be considered contaminated.[1] Place these items in a sealed and clearly labeled hazardous waste container.[1]
-
Aqueous Waste : Collect all liquid waste containing this compound in a sealed and clearly labeled container.[1] Do not mix this waste with other waste streams unless their compatibility has been confirmed.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the compound.[1]
-
Disposal Procedures : Follow your institution's and local regulations for the disposal of hazardous chemical waste. This may involve collection by a specialized waste management service.
Visualizing the Workflow for Safe Handling of this compound
To provide a clear, at-a-glance understanding of the safety and logistical workflow, the following diagram illustrates the key stages from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
